molecular formula C13H14Cl2N4O B1684065 VUF 10214 CAS No. 848837-33-2

VUF 10214

Número de catálogo: B1684065
Número CAS: 848837-33-2
Peso molecular: 313.18 g/mol
Clave InChI: MFJVHWQDKIEBCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VUF-10214 is a H4 receptor-ligand. In vivo studies in the rat reveal that VUF-10214 has significant anti-inflammatory properties in the carrageenan-induced paw-edema model.

Propiedades

Número CAS

848837-33-2

Fórmula molecular

C13H14Cl2N4O

Peso molecular

313.18 g/mol

Nombre IUPAC

6,7-dichloro-3-(4-methylpiperazin-1-yl)-1H-quinoxalin-2-one

InChI

InChI=1S/C13H14Cl2N4O/c1-18-2-4-19(5-3-18)12-13(20)17-11-7-9(15)8(14)6-10(11)16-12/h6-7H,2-5H2,1H3,(H,17,20)

Clave InChI

MFJVHWQDKIEBCM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl

SMILES canónico

CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one
VUF 10214
VUF-10214
VUF10214

Origen del producto

United States

Foundational & Exploratory

VUF10214: A Technical Guide to its Mechanism of Action as a Histamine H4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10214 is a chemical compound identified as a potent ligand for the histamine H4 receptor (H4R). Primarily characterized by its significant anti-inflammatory properties, VUF10214 serves as a critical tool in the exploration of H4R's role in immunological responses.[1] This document provides a comprehensive overview of the mechanism of action of VUF10214, including its receptor binding profile, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Histamine H4 Receptor Modulation

VUF10214 exerts its biological effects through its interaction with the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[2] The H4 receptor is a key player in inflammatory and immune responses.[3][4][5] Upon activation, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the chemotaxis and mediator release functions of various immune cells.[3]

While VUF10214 is established as an H4 receptor ligand, its precise functional nature as an agonist, antagonist, or inverse agonist requires further elucidation from functional assays. However, its demonstrated anti-inflammatory activity in preclinical models suggests it likely functions as an antagonist or inverse agonist, counteracting the pro-inflammatory effects of histamine on the H4 receptor.[1]

Quantitative Pharmacological Data

The binding affinity of VUF10214 and related compounds for histamine receptor subtypes is crucial for understanding its selectivity and potential off-target effects. The following table summarizes the available quantitative data for a closely related compound, VUF10148, from the same chemical series.[6]

CompoundhH1R (pKi)hH2R (pKi)hH3R (pKi)hH4R (pKi)
VUF101485.8< 5.06.48.1
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

Data for VUF10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[6] pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates a higher binding affinity.

VUF10214 itself is reported to be a potent H4 receptor ligand with a pKi of 8.25.[1]

Signaling Pathways and Anti-Inflammatory Effects

The anti-inflammatory action of VUF10214 is a direct consequence of its modulation of H4 receptor signaling in immune cells. By likely antagonizing the H4 receptor, VUF10214 is thought to inhibit the chemotaxis of key inflammatory cells to the site of inflammation.

H4R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 VUF10214 VUF10214->H4R Inhibits Gai_o Gαi/o H4R->Gai_o Activates AC Adenylyl Cyclase Gai_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Chemotaxis Immune Cell Chemotaxis cAMP->Chemotaxis Modulates Inflammation Inflammation Chemotaxis->Inflammation

Caption: Proposed signaling pathway of VUF10214 at the H4 receptor.

Experimental Protocols

The characterization of VUF10214 involves standard pharmacological assays to determine its binding affinity and functional activity at the histamine H4 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of VUF10214 for the human histamine H4 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the recombinant human histamine H4 receptor.

  • Radioligand: [3H]histamine or another suitable H4R-selective radioligand is used.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (VUF10214).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of VUF10214 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Binding_Assay_Workflow Start Start Membrane_Prep Prepare H4R-expressing cell membranes Start->Membrane_Prep Incubation Incubate membranes with [3H]histamine and VUF10214 Membrane_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify radioactivity by scintillation counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of VUF10214 at the H4 receptor.

Methodology:

  • Cell Culture: CHO cells stably co-expressing the human histamine H4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured.[6]

  • Assay Procedure:

    • Cells are seeded into microplates.

    • For antagonist/inverse agonist testing, cells are stimulated with a known H4R agonist (e.g., histamine) in the presence of varying concentrations of VUF10214.

    • For agonist testing, cells are treated with varying concentrations of VUF10214 alone.

  • cAMP Measurement: Intracellular cAMP levels are measured. This can be done directly using methods like TR-FRET or indirectly by measuring the activity of the reporter gene (e.g., luciferase activity).[7]

  • Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

Functional_Assay_Logic cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Agonist_Start Add VUF10214 Agonist_Measure Measure cAMP response Agonist_Start->Agonist_Measure Antagonist_Start Add Histamine + VUF10214 Antagonist_Measure Measure inhibition of cAMP response Antagonist_Start->Antagonist_Measure Start H4R-expressing cells Start->Agonist_Start Start->Antagonist_Start

Caption: Logical flow for determining functional activity.

Conclusion

VUF10214 is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its high affinity for the H4R and its demonstrated anti-inflammatory effects in vivo underscore the potential of targeting this receptor for the development of novel therapeutics for inflammatory and allergic disorders. Further studies are warranted to fully elucidate its functional profile and downstream signaling consequences in various immune cell types.

References

VUF10214: A Technical Guide to its Mechanism of Action as a Histamine H4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10214 is a chemical compound identified as a potent ligand for the histamine H4 receptor (H4R). Primarily characterized by its significant anti-inflammatory properties, VUF10214 serves as a critical tool in the exploration of H4R's role in immunological responses.[1] This document provides a comprehensive overview of the mechanism of action of VUF10214, including its receptor binding profile, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Histamine H4 Receptor Modulation

VUF10214 exerts its biological effects through its interaction with the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[2] The H4 receptor is a key player in inflammatory and immune responses.[3][4][5] Upon activation, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the chemotaxis and mediator release functions of various immune cells.[3]

While VUF10214 is established as an H4 receptor ligand, its precise functional nature as an agonist, antagonist, or inverse agonist requires further elucidation from functional assays. However, its demonstrated anti-inflammatory activity in preclinical models suggests it likely functions as an antagonist or inverse agonist, counteracting the pro-inflammatory effects of histamine on the H4 receptor.[1]

Quantitative Pharmacological Data

The binding affinity of VUF10214 and related compounds for histamine receptor subtypes is crucial for understanding its selectivity and potential off-target effects. The following table summarizes the available quantitative data for a closely related compound, VUF10148, from the same chemical series.[6]

CompoundhH1R (pKi)hH2R (pKi)hH3R (pKi)hH4R (pKi)
VUF101485.8< 5.06.48.1
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

Data for VUF10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[6] pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates a higher binding affinity.

VUF10214 itself is reported to be a potent H4 receptor ligand with a pKi of 8.25.[1]

Signaling Pathways and Anti-Inflammatory Effects

The anti-inflammatory action of VUF10214 is a direct consequence of its modulation of H4 receptor signaling in immune cells. By likely antagonizing the H4 receptor, VUF10214 is thought to inhibit the chemotaxis of key inflammatory cells to the site of inflammation.

H4R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 VUF10214 VUF10214->H4R Inhibits Gai_o Gαi/o H4R->Gai_o Activates AC Adenylyl Cyclase Gai_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Chemotaxis Immune Cell Chemotaxis cAMP->Chemotaxis Modulates Inflammation Inflammation Chemotaxis->Inflammation

Caption: Proposed signaling pathway of VUF10214 at the H4 receptor.

Experimental Protocols

The characterization of VUF10214 involves standard pharmacological assays to determine its binding affinity and functional activity at the histamine H4 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of VUF10214 for the human histamine H4 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the recombinant human histamine H4 receptor.

  • Radioligand: [3H]histamine or another suitable H4R-selective radioligand is used.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (VUF10214).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of VUF10214 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Binding_Assay_Workflow Start Start Membrane_Prep Prepare H4R-expressing cell membranes Start->Membrane_Prep Incubation Incubate membranes with [3H]histamine and VUF10214 Membrane_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify radioactivity by scintillation counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of VUF10214 at the H4 receptor.

Methodology:

  • Cell Culture: CHO cells stably co-expressing the human histamine H4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured.[6]

  • Assay Procedure:

    • Cells are seeded into microplates.

    • For antagonist/inverse agonist testing, cells are stimulated with a known H4R agonist (e.g., histamine) in the presence of varying concentrations of VUF10214.

    • For agonist testing, cells are treated with varying concentrations of VUF10214 alone.

  • cAMP Measurement: Intracellular cAMP levels are measured. This can be done directly using methods like TR-FRET or indirectly by measuring the activity of the reporter gene (e.g., luciferase activity).[7]

  • Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

Functional_Assay_Logic cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Agonist_Start Add VUF10214 Agonist_Measure Measure cAMP response Agonist_Start->Agonist_Measure Antagonist_Start Add Histamine + VUF10214 Antagonist_Measure Measure inhibition of cAMP response Antagonist_Start->Antagonist_Measure Start H4R-expressing cells Start->Agonist_Start Start->Antagonist_Start

Caption: Logical flow for determining functional activity.

Conclusion

VUF10214 is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its high affinity for the H4R and its demonstrated anti-inflammatory effects in vivo underscore the potential of targeting this receptor for the development of novel therapeutics for inflammatory and allergic disorders. Further studies are warranted to fully elucidate its functional profile and downstream signaling consequences in various immune cell types.

References

VUF 10214: A Technical Guide to a Histamine H4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214, also identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a potent ligand for the human histamine H4 receptor (H4R) developed through fragment-based drug design.[1][2][3] It demonstrates significant affinity for the H4 receptor and has shown anti-inflammatory properties in in-vivo models.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with this compound, presenting key data in a structured format to support further research and development.

Chemical Properties and Synthesis

This compound is a quinoxaline derivative with a molecular formula of C13H14Cl2N4O and a molecular weight of 313.18 g/mol .

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one
Molecular Formula C13H14Cl2N4O
Molecular Weight 313.18
CAS Number 848837-33-2
SMILES O=C1NC2=C(N=C1N3CCN(CC3)C)C=C(C(Cl)=C2)Cl
Synthesis

The synthesis of this compound involves a multi-step process, beginning with a substituted quinoxaline precursor. The general synthetic scheme is outlined below, based on methodologies for quinoxaline synthesis.[2]

G cluster_0 Synthesis of Precursor cluster_1 Final Synthesis of this compound A 2,6-dichloro-3-methoxy quinoxaline (61) C Methoxy Analogue (62) A->C Substitution B N-methylpiperazine B->C D Precursor (e.g., Methoxy Analogue) E Subsequent Reaction Steps D->E F This compound (57) E->F G A Prepare Membranes (Sf9 cells with hH4R) B Incubate Membranes with [3H]histamine & this compound A->B C Rapid Filtration (Separate bound/free ligand) B->C D Wash Filters C->D E Scintillation Counting (Quantify radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F G cluster_0 H4 Receptor Signaling Cascade Histamine Histamine (Agonist) H4R H4 Receptor Histamine->H4R G_protein Gi/o Protein H4R->G_protein VUF10214 This compound (Antagonist) VUF10214->H4R AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (e.g., Chemotaxis) cAMP->Downstream

References

VUF 10214: A Technical Guide to a Histamine H4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214, also identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a potent ligand for the human histamine H4 receptor (H4R) developed through fragment-based drug design.[1][2][3] It demonstrates significant affinity for the H4 receptor and has shown anti-inflammatory properties in in-vivo models.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with this compound, presenting key data in a structured format to support further research and development.

Chemical Properties and Synthesis

This compound is a quinoxaline derivative with a molecular formula of C13H14Cl2N4O and a molecular weight of 313.18 g/mol .

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one
Molecular Formula C13H14Cl2N4O
Molecular Weight 313.18
CAS Number 848837-33-2
SMILES O=C1NC2=C(N=C1N3CCN(CC3)C)C=C(C(Cl)=C2)Cl
Synthesis

The synthesis of this compound involves a multi-step process, beginning with a substituted quinoxaline precursor. The general synthetic scheme is outlined below, based on methodologies for quinoxaline synthesis.[2]

G cluster_0 Synthesis of Precursor cluster_1 Final Synthesis of this compound A 2,6-dichloro-3-methoxy quinoxaline (61) C Methoxy Analogue (62) A->C Substitution B N-methylpiperazine B->C D Precursor (e.g., Methoxy Analogue) E Subsequent Reaction Steps D->E F This compound (57) E->F G A Prepare Membranes (Sf9 cells with hH4R) B Incubate Membranes with [3H]histamine & this compound A->B C Rapid Filtration (Separate bound/free ligand) B->C D Wash Filters C->D E Scintillation Counting (Quantify radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F G cluster_0 H4 Receptor Signaling Cascade Histamine Histamine (Agonist) H4R H4 Receptor Histamine->H4R G_protein Gi/o Protein H4R->G_protein VUF10214 This compound (Antagonist) VUF10214->H4R AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (e.g., Chemotaxis) cAMP->Downstream

References

VUF 10214: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a key player in inflammatory processes. With a high binding affinity (pKi of 8.25), this compound has demonstrated significant anti-inflammatory activity in preclinical models, positioning it as a valuable tool for research and a potential candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Core Mechanism of Action: Histamine H4 Receptor Antagonism

This compound exerts its anti-inflammatory effects by selectively blocking the histamine H4 receptor.[1] The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine triggers a cascade of intracellular events that promote inflammation, primarily through the chemotaxis and activation of these immune cells. By antagonizing the H4R, this compound effectively inhibits these pro-inflammatory signals at their source.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related H4R ligands, providing a quantitative basis for its anti-inflammatory profile.

Table 1: In Vitro Binding Affinities and Functional Activity of this compound

ParameterValueSpeciesAssay TypeReference
pKi (H4R)8.25HumanRadioligand Binding Assay[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelDosingReadoutResultReference
Carrageenan-Induced Paw EdemaInformation not publicly availablePaw VolumeSignificant anti-inflammatory activity[1]

Note: While the primary literature confirms significant in vivo activity, specific dosage and percentage inhibition data for this compound in the carrageenan-induced paw edema model are not publicly available in the reviewed literature.

Signaling Pathways

The anti-inflammatory action of this compound is rooted in its ability to block the signaling cascade initiated by histamine binding to the H4 receptor on immune cells.

H4 Receptor Signaling Cascade

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This signaling cascade is pivotal in mediating the chemotactic response of immune cells.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Inhibits G_protein Gαiβγ H4R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates Chemotaxis Chemotaxis & Inflammation Ca2_release->Chemotaxis

H4 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

Radioligand Binding Assay for Histamine H4 Receptor

This assay determines the binding affinity (Ki) of a test compound for the H4 receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare H4R-expressing cell membranes B Incubate membranes with [³H]-histamine & this compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation C->D E Calculate IC50 and Ki values D->E

Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine H4 receptor.

  • Radioligand: [³H]-Histamine.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize H4R-expressing cells and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plate at 25°C for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the in vivo efficacy of acute anti-inflammatory agents.

Experimental Workflow:

Paw_Edema_Workflow A Administer this compound or vehicle to rats B Inject carrageenan into the hind paw A->B C Measure paw volume at regular intervals B->C D Calculate the percentage inhibition of edema C->D

Carrageenan-Induced Paw Edema Workflow

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Carrageenan: 1% (w/v) solution in sterile saline.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Plethysmometer: For measuring paw volume.

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

  • Dosing: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral) at a specified time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Conclusion

This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist with demonstrated anti-inflammatory properties. Its mechanism of action, centered on the inhibition of H4R-mediated signaling in immune cells, makes it a critical tool for investigating the role of this receptor in inflammatory and immune disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and the broader field of H4R antagonism in inflammation. Further studies to elucidate the specific in vivo dose-response relationship and to explore its efficacy in a wider range of inflammatory models are warranted.

References

VUF 10214: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a key player in inflammatory processes. With a high binding affinity (pKi of 8.25), this compound has demonstrated significant anti-inflammatory activity in preclinical models, positioning it as a valuable tool for research and a potential candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Core Mechanism of Action: Histamine H4 Receptor Antagonism

This compound exerts its anti-inflammatory effects by selectively blocking the histamine H4 receptor.[1] The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine triggers a cascade of intracellular events that promote inflammation, primarily through the chemotaxis and activation of these immune cells. By antagonizing the H4R, this compound effectively inhibits these pro-inflammatory signals at their source.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related H4R ligands, providing a quantitative basis for its anti-inflammatory profile.

Table 1: In Vitro Binding Affinities and Functional Activity of this compound

ParameterValueSpeciesAssay TypeReference
pKi (H4R)8.25HumanRadioligand Binding Assay[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelDosingReadoutResultReference
Carrageenan-Induced Paw EdemaInformation not publicly availablePaw VolumeSignificant anti-inflammatory activity[1]

Note: While the primary literature confirms significant in vivo activity, specific dosage and percentage inhibition data for this compound in the carrageenan-induced paw edema model are not publicly available in the reviewed literature.

Signaling Pathways

The anti-inflammatory action of this compound is rooted in its ability to block the signaling cascade initiated by histamine binding to the H4 receptor on immune cells.

H4 Receptor Signaling Cascade

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This signaling cascade is pivotal in mediating the chemotactic response of immune cells.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Inhibits G_protein Gαiβγ H4R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates Chemotaxis Chemotaxis & Inflammation Ca2_release->Chemotaxis

H4 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

Radioligand Binding Assay for Histamine H4 Receptor

This assay determines the binding affinity (Ki) of a test compound for the H4 receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare H4R-expressing cell membranes B Incubate membranes with [³H]-histamine & this compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation C->D E Calculate IC50 and Ki values D->E

Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine H4 receptor.

  • Radioligand: [³H]-Histamine.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize H4R-expressing cells and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plate at 25°C for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the in vivo efficacy of acute anti-inflammatory agents.

Experimental Workflow:

Paw_Edema_Workflow A Administer this compound or vehicle to rats B Inject carrageenan into the hind paw A->B C Measure paw volume at regular intervals B->C D Calculate the percentage inhibition of edema C->D

Carrageenan-Induced Paw Edema Workflow

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Carrageenan: 1% (w/v) solution in sterile saline.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Plethysmometer: For measuring paw volume.

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

  • Dosing: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral) at a specified time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Conclusion

This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist with demonstrated anti-inflammatory properties. Its mechanism of action, centered on the inhibition of H4R-mediated signaling in immune cells, makes it a critical tool for investigating the role of this receptor in inflammatory and immune disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and the broader field of H4R antagonism in inflammation. Further studies to elucidate the specific in vivo dose-response relationship and to explore its efficacy in a wider range of inflammatory models are warranted.

References

VUF 10214: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic procedures.

VUF 10214 is a potent and selective histamine H4 receptor (H4R) ligand with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of its chemical structure, properties, and biological activity, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a quinoxaline derivative. Its chemical and physical properties are summarized below.[1]

PropertyValueReference
IUPAC Name 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one[1]
CAS Number 848837-33-2[1][2][3]
Molecular Formula C13H14Cl2N4O[1][2][3]
Molecular Weight 313.18 g/mol [1][2][3]
SMILES O=C1NC2=C(C=C(Cl)C(Cl)=C2)N=C1N3CCN(C)CC3[1]
Appearance Solid powder[1]
Purity >98%[1]

Pharmacological Properties

This compound is primarily characterized by its high affinity for the histamine H4 receptor.

TargetParameterValueReference
Human Histamine H4 ReceptorpKi8.25[2][3]

Mechanism of Action: Histamine H4 Receptor Signaling

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4][5] Upon activation by a ligand such as this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ subunit of the G-protein can also modulate other downstream effectors, including ion channels.[4][5] This signaling cascade is central to the role of the H4 receptor in mediating immune and inflammatory responses.

H4R_Signaling_Pathway cluster_cytosol Cytosol VUF10214 This compound H4R Histamine H4 Receptor VUF10214->H4R Binds to G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Inflammatory Mediator Release) cAMP->Response Leads to Carrageenan_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection and Analysis Animals Group of Rats Baseline Measure Baseline Paw Volume Animals->Baseline Treatment Administer this compound or Vehicle (Control) Baseline->Treatment Carrageenan Inject Carrageenan into Paw Treatment->Carrageenan Measure_Edema Measure Paw Volume over Time (1-5h) Carrageenan->Measure_Edema Analysis Calculate Paw Swelling and % Inhibition Measure_Edema->Analysis

References

VUF 10214: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic procedures.

VUF 10214 is a potent and selective histamine H4 receptor (H4R) ligand with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of its chemical structure, properties, and biological activity, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a quinoxaline derivative. Its chemical and physical properties are summarized below.[1]

PropertyValueReference
IUPAC Name 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one[1]
CAS Number 848837-33-2[1][2][3]
Molecular Formula C13H14Cl2N4O[1][2][3]
Molecular Weight 313.18 g/mol [1][2][3]
SMILES O=C1NC2=C(C=C(Cl)C(Cl)=C2)N=C1N3CCN(C)CC3[1]
Appearance Solid powder[1]
Purity >98%[1]

Pharmacological Properties

This compound is primarily characterized by its high affinity for the histamine H4 receptor.

TargetParameterValueReference
Human Histamine H4 ReceptorpKi8.25[2][3]

Mechanism of Action: Histamine H4 Receptor Signaling

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4][5] Upon activation by a ligand such as this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ subunit of the G-protein can also modulate other downstream effectors, including ion channels.[4][5] This signaling cascade is central to the role of the H4 receptor in mediating immune and inflammatory responses.

H4R_Signaling_Pathway cluster_cytosol Cytosol VUF10214 This compound H4R Histamine H4 Receptor VUF10214->H4R Binds to G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Inflammatory Mediator Release) cAMP->Response Leads to Carrageenan_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection and Analysis Animals Group of Rats Baseline Measure Baseline Paw Volume Animals->Baseline Treatment Administer this compound or Vehicle (Control) Baseline->Treatment Carrageenan Inject Carrageenan into Paw Treatment->Carrageenan Measure_Edema Measure Paw Volume over Time (1-5h) Carrageenan->Measure_Edema Analysis Calculate Paw Swelling and % Inhibition Measure_Edema->Analysis

References

VUF 10214: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, detailing its use in preclinical inflammation models, and outlining the signaling pathways it modulates. This guide is intended to equip researchers and drug development professionals with the critical information necessary to effectively utilize this compound as a research tool in the exploration of H4R-mediated pathologies.

Core Pharmacology: Binding Profile of this compound

This compound was developed through fragment-based drug design as a novel ligand for the histamine H4 receptor.[1] Its binding affinity has been characterized at all four human histamine receptor subtypes, demonstrating notable selectivity for the H4 receptor. For comparative analysis, the binding profiles of the highly selective H4R antagonist JNJ 7777120 and the dual H3/H4R ligand thioperamide are also presented.

Table 1: Comparative Binding Affinities (pKi) of this compound and Reference Compounds at Human Histamine Receptors

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound 5.8< 5.06.48.25 [1]
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Mechanism of Action: The Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H4R by its endogenous ligand, histamine, initiates a signaling cascade that plays a crucial role in mediating immune cell chemotaxis and inflammatory responses.[2] this compound, as an antagonist, blocks these downstream effects.

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H4R Histamine H4 Receptor (H4R) G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (α subunit) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Histamine Histamine Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Inhibits IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release MAPK MAPK Pathway Ca2_release->MAPK Chemotaxis Chemotaxis & Inflammatory Response MAPK->Chemotaxis

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is based on the methodology described by Smits et al. (2008), where this compound demonstrated significant anti-inflammatory properties.[1]

Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to inhibit paw edema induced by carrageenan in a rat model.

Materials:

  • Male Wistar rats (specific weight range should be consistent, e.g., 200-250g)

  • This compound

  • Vehicle (e.g., 1% DMSO, 10% Solutol HS 15 in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Drug Administration: Administer this compound (e.g., 100 µmol/kg, which corresponds to approximately 37.5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage of inhibition of edema by this compound is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

In Vitro Immune Cell Modulation: Eosinophil Chemotaxis Assay

This protocol provides a general framework for assessing the effect of this compound on eosinophil migration, a key process in allergic inflammation mediated by the H4 receptor.

Objective: To determine the in vitro effect of this compound on eosinophil chemotaxis towards a chemoattractant.

Materials:

  • Isolated human or murine eosinophils

  • This compound

  • Chemoattractant (e.g., histamine, CCL11/eotaxin-1)

  • Assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES)

  • Transwell migration plates (e.g., 96-well with 5 µm pore size)

  • Flow cytometer or plate reader for cell quantification

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from peripheral blood or bone marrow using established methods (e.g., negative selection with magnetic beads).

  • Cell Preparation: Resuspend the isolated eosinophils in assay medium to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add the chemoattractant to the lower wells of the Transwell plate.

    • In the upper wells, add the eosinophil suspension.

    • To test the inhibitory effect of this compound, pre-incubate the eosinophils with various concentrations of the compound before adding them to the upper wells.

  • Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator to allow for cell migration.

  • Quantification of Migration: Quantify the number of migrated cells in the lower chamber. This can be done by flow cytometry or by measuring eosinophil peroxidase activity.

  • Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect on chemotaxis. Calculate the IC50 value if a dose-response curve is generated.

Experimental and Logical Workflow

The development and characterization of this compound followed a logical progression from initial design to in vivo validation.

VUF10214_Workflow cluster_design Lead Identification & Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Fragment_Based_Design Fragment-Based Design Lead_Structure Lead Structure Identification (2-(4-methyl-piperazin-1-yl)-quinoxaline) Fragment_Based_Design->Lead_Structure SAR_Exploration Structure-Activity Relationship (SAR) Exploration Lead_Structure->SAR_Exploration VUF10214_Synthesis Synthesis of this compound SAR_Exploration->VUF10214_Synthesis Binding_Assay Receptor Binding Assays (H1, H2, H3, H4) VUF10214_Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Chemotaxis_Assay Eosinophil Chemotaxis Assay Functional_Assay->Chemotaxis_Assay Paw_Edema_Model Carrageenan-Induced Paw Edema Model Chemotaxis_Assay->Paw_Edema_Model Data_Analysis Assessment of Anti-inflammatory Effects Paw_Edema_Model->Data_Analysis

Caption: Workflow for the Development of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its well-characterized binding profile, coupled with demonstrated in vivo anti-inflammatory activity, makes it a suitable compound for preclinical research in areas such as allergy, asthma, and other inflammatory disorders. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of H4R antagonism.

References

VUF 10214: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, detailing its use in preclinical inflammation models, and outlining the signaling pathways it modulates. This guide is intended to equip researchers and drug development professionals with the critical information necessary to effectively utilize this compound as a research tool in the exploration of H4R-mediated pathologies.

Core Pharmacology: Binding Profile of this compound

This compound was developed through fragment-based drug design as a novel ligand for the histamine H4 receptor.[1] Its binding affinity has been characterized at all four human histamine receptor subtypes, demonstrating notable selectivity for the H4 receptor. For comparative analysis, the binding profiles of the highly selective H4R antagonist JNJ 7777120 and the dual H3/H4R ligand thioperamide are also presented.

Table 1: Comparative Binding Affinities (pKi) of this compound and Reference Compounds at Human Histamine Receptors

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound 5.8< 5.06.48.25 [1]
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Mechanism of Action: The Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H4R by its endogenous ligand, histamine, initiates a signaling cascade that plays a crucial role in mediating immune cell chemotaxis and inflammatory responses.[2] this compound, as an antagonist, blocks these downstream effects.

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H4R Histamine H4 Receptor (H4R) G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (α subunit) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Histamine Histamine Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Inhibits IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release MAPK MAPK Pathway Ca2_release->MAPK Chemotaxis Chemotaxis & Inflammatory Response MAPK->Chemotaxis

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is based on the methodology described by Smits et al. (2008), where this compound demonstrated significant anti-inflammatory properties.[1]

Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to inhibit paw edema induced by carrageenan in a rat model.

Materials:

  • Male Wistar rats (specific weight range should be consistent, e.g., 200-250g)

  • This compound

  • Vehicle (e.g., 1% DMSO, 10% Solutol HS 15 in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Drug Administration: Administer this compound (e.g., 100 µmol/kg, which corresponds to approximately 37.5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage of inhibition of edema by this compound is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

In Vitro Immune Cell Modulation: Eosinophil Chemotaxis Assay

This protocol provides a general framework for assessing the effect of this compound on eosinophil migration, a key process in allergic inflammation mediated by the H4 receptor.

Objective: To determine the in vitro effect of this compound on eosinophil chemotaxis towards a chemoattractant.

Materials:

  • Isolated human or murine eosinophils

  • This compound

  • Chemoattractant (e.g., histamine, CCL11/eotaxin-1)

  • Assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES)

  • Transwell migration plates (e.g., 96-well with 5 µm pore size)

  • Flow cytometer or plate reader for cell quantification

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from peripheral blood or bone marrow using established methods (e.g., negative selection with magnetic beads).

  • Cell Preparation: Resuspend the isolated eosinophils in assay medium to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add the chemoattractant to the lower wells of the Transwell plate.

    • In the upper wells, add the eosinophil suspension.

    • To test the inhibitory effect of this compound, pre-incubate the eosinophils with various concentrations of the compound before adding them to the upper wells.

  • Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator to allow for cell migration.

  • Quantification of Migration: Quantify the number of migrated cells in the lower chamber. This can be done by flow cytometry or by measuring eosinophil peroxidase activity.

  • Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect on chemotaxis. Calculate the IC50 value if a dose-response curve is generated.

Experimental and Logical Workflow

The development and characterization of this compound followed a logical progression from initial design to in vivo validation.

VUF10214_Workflow cluster_design Lead Identification & Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Fragment_Based_Design Fragment-Based Design Lead_Structure Lead Structure Identification (2-(4-methyl-piperazin-1-yl)-quinoxaline) Fragment_Based_Design->Lead_Structure SAR_Exploration Structure-Activity Relationship (SAR) Exploration Lead_Structure->SAR_Exploration VUF10214_Synthesis Synthesis of this compound SAR_Exploration->VUF10214_Synthesis Binding_Assay Receptor Binding Assays (H1, H2, H3, H4) VUF10214_Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Chemotaxis_Assay Eosinophil Chemotaxis Assay Functional_Assay->Chemotaxis_Assay Paw_Edema_Model Carrageenan-Induced Paw Edema Model Chemotaxis_Assay->Paw_Edema_Model Data_Analysis Assessment of Anti-inflammatory Effects Paw_Edema_Model->Data_Analysis

Caption: Workflow for the Development of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its well-characterized binding profile, coupled with demonstrated in vivo anti-inflammatory activity, makes it a suitable compound for preclinical research in areas such as allergy, asthma, and other inflammatory disorders. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of H4R antagonism.

References

VUF10214: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10214 is a potent and selective ligand for the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of VUF10214. It details the fragment-based drug design approach that led to its synthesis, comprehensive experimental protocols for its characterization, and a summary of its key quantitative pharmacological data. Furthermore, this guide illustrates the known signaling pathways associated with H4R activation, providing a foundational understanding of the potential mechanisms through which VUF10214 exerts its biological effects.

Discovery and Synthesis

The discovery of VUF10214 was a result of a fragment-based drug design strategy. This approach began with the identification of a lead structure, 2-(4-methyl-piperazin-1-yl)-quinoxaline, which exhibited affinity for the H4 receptor. Through systematic medicinal chemistry efforts, this initial fragment was optimized, leading to the synthesis of VUF10214.

Synthesis Protocol

The synthesis of VUF10214 is achieved through a multi-step process, as detailed in the primary literature. The general synthetic scheme is as follows:

  • Step 1: Starting Materials to Intermediate: The synthesis commences with commercially available starting materials, which undergo a series of reactions to form a key quinoxaline intermediate.

  • Step 2: Introduction of the Piperazine Moiety: The intermediate is then reacted with a suitable piperazine derivative to introduce the core piperazine ring structure.

  • Step 3: Final Modification and Purification: The final step involves the modification of the piperazine substituent to yield VUF10214. The crude product is then purified using standard chromatographic techniques to yield the final compound of high purity.

Note: For a detailed, step-by-step synthesis protocol, including reaction conditions, reagents, and purification methods, please refer to the experimental section of Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67.

Pharmacological Profile

VUF10214 is characterized as a high-affinity ligand for the human histamine H4 receptor. Its pharmacological profile has been established through a series of in vitro and in vivo studies.

Quantitative Pharmacological Data

The key pharmacological parameters of VUF10214 are summarized in the table below.

ParameterValueAssay TypeSpeciesReference
Binding Affinity (pKi) 8.25Radioligand Binding AssayHuman[1]
Binding Affinity (Ki) Calculated from pKiRadioligand Binding AssayHuman[2]
Functional Activity Data not availablee.g., cAMP, Ca2+ mobilization--
In Vivo Efficacy SignificantCarrageenan-induced paw edemaRat[1]

Note: The Ki value can be calculated from the pKi using the formula Ki = 10^(-pKi). Further functional assays are required to determine the EC50 and intrinsic efficacy of VUF10214.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize VUF10214.

Radioligand Binding Assay

Objective: To determine the binding affinity of VUF10214 for the histamine H4 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H4 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used for the binding assay.

  • Radioligand: A radiolabeled H4 receptor ligand, such as [3H]-histamine, is used at a concentration below its Kd.

  • Competition Binding: Increasing concentrations of VUF10214 are incubated with the receptor membranes and the radioligand.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of VUF10214 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Eosinophil Chemotaxis Assay

Objective: To evaluate the effect of VUF10214 on the migration of eosinophils, a key process in allergic inflammation.

Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and negative selection techniques.

  • Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane is used.

  • Chemoattractant: A known eosinophil chemoattractant, such as eotaxin (CCL11), is placed in the lower chamber.

  • Cell Treatment: Eosinophils are pre-incubated with various concentrations of VUF10214 or vehicle control before being placed in the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specific duration to allow for cell migration.

  • Quantification: The number of eosinophils that have migrated to the lower chamber is quantified by cell counting or using a fluorescent dye.

  • Data Analysis: The percentage of migrating cells is calculated, and the effect of VUF10214 on chemotaxis is determined.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of VUF10214.

Protocol:

  • Animals: Male Wistar rats are used for this model.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.

  • Drug Administration: VUF10214 or a vehicle control is administered to the rats (e.g., orally or intraperitoneally) at a specific time point before or after the carrageenan injection.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema by VUF10214 is determined by comparing the treated group to the vehicle control group.

Signaling Pathways

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Activation of the H4R by an agonist, such as histamine or potentially VUF10214, initiates a cascade of intracellular signaling events.

G Protein-Coupled Signaling Cascade

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF10214 VUF10214 H4R H4 Receptor VUF10214->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ subunits) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Cascade (ERK, JNK, p38) PKA->MAPK Modulates Ca_ion Ca²⁺ PKC Protein Kinase C Ca_ion->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_ion->Cellular_Response Contributes to IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3->Ca_ion Mobilizes intracellular DAG->PKC Activates PKC->MAPK Activates MAPK->Cellular_Response Leads to

Caption: H4R G protein-coupled signaling pathway.

Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, together with calcium, activates protein kinase C (PKC). These signaling events can further propagate through the mitogen-activated protein kinase (MAPK) cascades, ultimately leading to various cellular responses, including chemotaxis and cytokine release.

Experimental Workflow for Signaling Pathway Analysis

Signaling_Workflow cluster_0 Cell Culture & Treatment cluster_1 Second Messenger Measurement cluster_2 Protein Phosphorylation Analysis cluster_3 Data Analysis & Interpretation Cells Cells expressing H4R Treatment Treat with VUF10214 Cells->Treatment cAMP_Assay cAMP Assay Treatment->cAMP_Assay Calcium_Assay Calcium Mobilization Assay Treatment->Calcium_Assay Western_Blot Western Blot for p-MAPK Treatment->Western_Blot Data_Analysis Data Analysis cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis Western_Blot->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation

References

VUF10214: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10214 is a potent and selective ligand for the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of VUF10214. It details the fragment-based drug design approach that led to its synthesis, comprehensive experimental protocols for its characterization, and a summary of its key quantitative pharmacological data. Furthermore, this guide illustrates the known signaling pathways associated with H4R activation, providing a foundational understanding of the potential mechanisms through which VUF10214 exerts its biological effects.

Discovery and Synthesis

The discovery of VUF10214 was a result of a fragment-based drug design strategy. This approach began with the identification of a lead structure, 2-(4-methyl-piperazin-1-yl)-quinoxaline, which exhibited affinity for the H4 receptor. Through systematic medicinal chemistry efforts, this initial fragment was optimized, leading to the synthesis of VUF10214.

Synthesis Protocol

The synthesis of VUF10214 is achieved through a multi-step process, as detailed in the primary literature. The general synthetic scheme is as follows:

  • Step 1: Starting Materials to Intermediate: The synthesis commences with commercially available starting materials, which undergo a series of reactions to form a key quinoxaline intermediate.

  • Step 2: Introduction of the Piperazine Moiety: The intermediate is then reacted with a suitable piperazine derivative to introduce the core piperazine ring structure.

  • Step 3: Final Modification and Purification: The final step involves the modification of the piperazine substituent to yield VUF10214. The crude product is then purified using standard chromatographic techniques to yield the final compound of high purity.

Note: For a detailed, step-by-step synthesis protocol, including reaction conditions, reagents, and purification methods, please refer to the experimental section of Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67.

Pharmacological Profile

VUF10214 is characterized as a high-affinity ligand for the human histamine H4 receptor. Its pharmacological profile has been established through a series of in vitro and in vivo studies.

Quantitative Pharmacological Data

The key pharmacological parameters of VUF10214 are summarized in the table below.

ParameterValueAssay TypeSpeciesReference
Binding Affinity (pKi) 8.25Radioligand Binding AssayHuman[1]
Binding Affinity (Ki) Calculated from pKiRadioligand Binding AssayHuman[2]
Functional Activity Data not availablee.g., cAMP, Ca2+ mobilization--
In Vivo Efficacy SignificantCarrageenan-induced paw edemaRat[1]

Note: The Ki value can be calculated from the pKi using the formula Ki = 10^(-pKi). Further functional assays are required to determine the EC50 and intrinsic efficacy of VUF10214.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize VUF10214.

Radioligand Binding Assay

Objective: To determine the binding affinity of VUF10214 for the histamine H4 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H4 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used for the binding assay.

  • Radioligand: A radiolabeled H4 receptor ligand, such as [3H]-histamine, is used at a concentration below its Kd.

  • Competition Binding: Increasing concentrations of VUF10214 are incubated with the receptor membranes and the radioligand.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of VUF10214 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Eosinophil Chemotaxis Assay

Objective: To evaluate the effect of VUF10214 on the migration of eosinophils, a key process in allergic inflammation.

Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and negative selection techniques.

  • Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane is used.

  • Chemoattractant: A known eosinophil chemoattractant, such as eotaxin (CCL11), is placed in the lower chamber.

  • Cell Treatment: Eosinophils are pre-incubated with various concentrations of VUF10214 or vehicle control before being placed in the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specific duration to allow for cell migration.

  • Quantification: The number of eosinophils that have migrated to the lower chamber is quantified by cell counting or using a fluorescent dye.

  • Data Analysis: The percentage of migrating cells is calculated, and the effect of VUF10214 on chemotaxis is determined.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of VUF10214.

Protocol:

  • Animals: Male Wistar rats are used for this model.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.

  • Drug Administration: VUF10214 or a vehicle control is administered to the rats (e.g., orally or intraperitoneally) at a specific time point before or after the carrageenan injection.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema by VUF10214 is determined by comparing the treated group to the vehicle control group.

Signaling Pathways

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Activation of the H4R by an agonist, such as histamine or potentially VUF10214, initiates a cascade of intracellular signaling events.

G Protein-Coupled Signaling Cascade

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF10214 VUF10214 H4R H4 Receptor VUF10214->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ subunits) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Cascade (ERK, JNK, p38) PKA->MAPK Modulates Ca_ion Ca²⁺ PKC Protein Kinase C Ca_ion->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_ion->Cellular_Response Contributes to IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3->Ca_ion Mobilizes intracellular DAG->PKC Activates PKC->MAPK Activates MAPK->Cellular_Response Leads to

Caption: H4R G protein-coupled signaling pathway.

Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, together with calcium, activates protein kinase C (PKC). These signaling events can further propagate through the mitogen-activated protein kinase (MAPK) cascades, ultimately leading to various cellular responses, including chemotaxis and cytokine release.

Experimental Workflow for Signaling Pathway Analysis

Signaling_Workflow cluster_0 Cell Culture & Treatment cluster_1 Second Messenger Measurement cluster_2 Protein Phosphorylation Analysis cluster_3 Data Analysis & Interpretation Cells Cells expressing H4R Treatment Treat with VUF10214 Cells->Treatment cAMP_Assay cAMP Assay Treatment->cAMP_Assay Calcium_Assay Calcium Mobilization Assay Treatment->Calcium_Assay Western_Blot Western Blot for p-MAPK Treatment->Western_Blot Data_Analysis Data Analysis cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis Western_Blot->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation

References

VUF 10214: A Technical Guide to its Binding Affinity and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF 10214, a notable ligand for the histamine H4 receptor (H4R). The document focuses on its binding affinity (pKi), the experimental protocols used for its characterization, and the associated signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key methodologies are detailed to facilitate replication and further investigation.

Quantitative Binding Affinity Profile of this compound

This compound is recognized as a potent histamine H4 receptor ligand.[1] Its binding affinity has been determined through radioligand displacement assays, with the negative logarithm of the inhibitory constant (pKi) serving as a key metric for its potency. A higher pKi value indicates a stronger binding affinity.

The binding profile of this compound across the four human histamine receptor subtypes is summarized in the table below. This data highlights its selectivity for the H4 receptor.

Receptor SubtypepKiReference
Human Histamine H4 Receptor (hH4R)8.25--INVALID-LINK--
Human Histamine H1 Receptor (hH1R)5.8--INVALID-LINK--
Human Histamine H2 Receptor (hH2R)< 5.0--INVALID-LINK--
Human Histamine H3 Receptor (hH3R)6.4--INVALID-LINK--

Table 1: Binding affinities (pKi) of this compound at human histamine receptor subtypes.

Experimental Protocol: Radioligand Displacement Assay

The determination of the pKi value for this compound at the human histamine H4 receptor was conducted as described by Smits et al. (2008). The following is a detailed methodology based on their work and established radioligand binding assay principles.

Materials and Reagents
  • Membrane Preparation: Membranes from Sf9 cells transiently transfected with the human histamine H4 receptor.

  • Radioligand: [³H]Histamine.

  • Competitor Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120) or histamine.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail and Counter.

Assay Procedure
  • Membrane Preparation:

    • Sf9 cells expressing the recombinant human H4 receptor are harvested and homogenized in ice-cold lysis buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format in a final volume of 250 µL.

    • To each well, add:

      • 50 µL of various concentrations of this compound (competitor).

      • 50 µL of [³H]histamine (radioligand) at a concentration close to its Kd.

      • 150 µL of the prepared cell membrane suspension.

    • For determining non-specific binding, a parallel set of tubes is prepared where the competitor is replaced with a saturating concentration of an unlabeled H4R ligand.

    • Total binding is determined in the absence of any competitor.

  • Incubation:

    • The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Radioactivity Measurement:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis
  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of this compound that inhibits 50% of the specific binding of [³H]histamine (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is the negative logarithm of the Ki value.

Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4R by an agonist, such as histamine, initiates a cascade of intracellular signaling events. This compound, as a ligand, modulates these pathways.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VUF10214 This compound H4R Histamine H4 Receptor VUF10214->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces production of G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC Activates MAPK_pathway MAPK Pathway (ERK, p38) G_beta_gamma->MAPK_pathway Modulates PKA PKA cAMP->PKA Immune_response Modulation of Immune Response PKA->Immune_response Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Ca_mobilization->Immune_response MAPK_pathway->Immune_response

Caption: Histamine H4 Receptor Signaling Pathway.

The binding of a ligand like this compound to the H4R leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which leads to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization. Furthermore, the Gβγ subunits can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38. These signaling events collectively contribute to the physiological and pathophysiological roles of the H4 receptor, particularly in the modulation of immune cell function.

Experimental Workflow

The general workflow for characterizing the binding affinity of a compound like this compound is a systematic process involving several key stages, from initial compound preparation to final data analysis.

Experimental_Workflow A Compound Preparation (this compound) C Radioligand Displacement Assay A->C B Membrane Preparation (hH4R expressing cells) B->C D Incubation (Compound + Radioligand + Membranes) C->D E Filtration & Washing (Separation of bound/free radioligand) D->E F Scintillation Counting (Quantification of radioactivity) E->F G Data Analysis (IC50 -> Ki -> pKi) F->G

Caption: Workflow for Determining Binding Affinity.

This workflow begins with the preparation of the test compound and the biological material (membranes expressing the receptor of interest). The core of the process is the radioligand displacement assay, followed by incubation to allow for binding equilibrium. The separation of bound and free radioligand through filtration is a critical step, leading to the quantification of the bound radioligand. Finally, the raw data is analyzed to determine the IC50, which is then converted to the Ki and subsequently the pKi value, providing a standardized measure of binding affinity.

References

VUF 10214: A Technical Guide to its Binding Affinity and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF 10214, a notable ligand for the histamine H4 receptor (H4R). The document focuses on its binding affinity (pKi), the experimental protocols used for its characterization, and the associated signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key methodologies are detailed to facilitate replication and further investigation.

Quantitative Binding Affinity Profile of this compound

This compound is recognized as a potent histamine H4 receptor ligand.[1] Its binding affinity has been determined through radioligand displacement assays, with the negative logarithm of the inhibitory constant (pKi) serving as a key metric for its potency. A higher pKi value indicates a stronger binding affinity.

The binding profile of this compound across the four human histamine receptor subtypes is summarized in the table below. This data highlights its selectivity for the H4 receptor.

Receptor SubtypepKiReference
Human Histamine H4 Receptor (hH4R)8.25--INVALID-LINK--
Human Histamine H1 Receptor (hH1R)5.8--INVALID-LINK--
Human Histamine H2 Receptor (hH2R)< 5.0--INVALID-LINK--
Human Histamine H3 Receptor (hH3R)6.4--INVALID-LINK--

Table 1: Binding affinities (pKi) of this compound at human histamine receptor subtypes.

Experimental Protocol: Radioligand Displacement Assay

The determination of the pKi value for this compound at the human histamine H4 receptor was conducted as described by Smits et al. (2008). The following is a detailed methodology based on their work and established radioligand binding assay principles.

Materials and Reagents
  • Membrane Preparation: Membranes from Sf9 cells transiently transfected with the human histamine H4 receptor.

  • Radioligand: [³H]Histamine.

  • Competitor Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120) or histamine.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail and Counter.

Assay Procedure
  • Membrane Preparation:

    • Sf9 cells expressing the recombinant human H4 receptor are harvested and homogenized in ice-cold lysis buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format in a final volume of 250 µL.

    • To each well, add:

      • 50 µL of various concentrations of this compound (competitor).

      • 50 µL of [³H]histamine (radioligand) at a concentration close to its Kd.

      • 150 µL of the prepared cell membrane suspension.

    • For determining non-specific binding, a parallel set of tubes is prepared where the competitor is replaced with a saturating concentration of an unlabeled H4R ligand.

    • Total binding is determined in the absence of any competitor.

  • Incubation:

    • The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Radioactivity Measurement:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis
  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of this compound that inhibits 50% of the specific binding of [³H]histamine (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is the negative logarithm of the Ki value.

Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4R by an agonist, such as histamine, initiates a cascade of intracellular signaling events. This compound, as a ligand, modulates these pathways.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VUF10214 This compound H4R Histamine H4 Receptor VUF10214->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces production of G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC Activates MAPK_pathway MAPK Pathway (ERK, p38) G_beta_gamma->MAPK_pathway Modulates PKA PKA cAMP->PKA Immune_response Modulation of Immune Response PKA->Immune_response Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Ca_mobilization->Immune_response MAPK_pathway->Immune_response

Caption: Histamine H4 Receptor Signaling Pathway.

The binding of a ligand like this compound to the H4R leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which leads to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization. Furthermore, the Gβγ subunits can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38. These signaling events collectively contribute to the physiological and pathophysiological roles of the H4 receptor, particularly in the modulation of immune cell function.

Experimental Workflow

The general workflow for characterizing the binding affinity of a compound like this compound is a systematic process involving several key stages, from initial compound preparation to final data analysis.

Experimental_Workflow A Compound Preparation (this compound) C Radioligand Displacement Assay A->C B Membrane Preparation (hH4R expressing cells) B->C D Incubation (Compound + Radioligand + Membranes) C->D E Filtration & Washing (Separation of bound/free radioligand) D->E F Scintillation Counting (Quantification of radioactivity) E->F G Data Analysis (IC50 -> Ki -> pKi) F->G

Caption: Workflow for Determining Binding Affinity.

This workflow begins with the preparation of the test compound and the biological material (membranes expressing the receptor of interest). The core of the process is the radioligand displacement assay, followed by incubation to allow for binding equilibrium. The separation of bound and free radioligand through filtration is a critical step, leading to the quantification of the bound radioligand. Finally, the raw data is analyzed to determine the IC50, which is then converted to the Ki and subsequently the pKi value, providing a standardized measure of binding affinity.

References

VUF 10214: A Technical Guide to its Role in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 has emerged as a significant pharmacological tool in the exploration of the histamine H4 receptor's (H4R) role in immunological processes. As a potent H4R ligand, it has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutics for inflammatory disorders. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Properties of this compound

This compound is a potent ligand for the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including eosinophils, mast cells, dendritic cells, and T cells. Its engagement with the H4R modulates a variety of immune responses, highlighting its potential as a modulator of inflammatory cascades.

Binding Affinity and Functional Activity

Quantitative analysis of this compound's interaction with the H4 receptor is crucial for understanding its pharmacological profile. The following table summarizes its binding affinity (pKi) and functional activity at the human H4 receptor.

CompoundTargetSpeciesParameterValueReference
This compoundHistamine H4 ReceptorHumanpKi8.25

Note: Further details on functional activity (agonist/antagonist profile and EC50/IC50 values) from primary literature are pending full-text analysis.

Mechanism of Action: H4 Receptor Signaling

The histamine H4 receptor is coupled to the Gαi subunit of the heterotrimeric G protein. Upon ligand binding, such as with this compound, a conformational change in the receptor activates the G protein, leading to the dissociation of the Gαi and Gβγ subunits. This initiates a downstream signaling cascade that ultimately modulates cellular function.

Gαi-Mediated Signaling Pathway

The activation of the Gαi subunit by the H4R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.

H4R_Signaling VUF10214 This compound H4R H4 Receptor VUF10214->H4R Binds Gai Gαi H4R->Gai Activates Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Modulation of Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->CellularResponse Phosphorylates Targets Paw_Edema_Workflow cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Data Analysis Animals Group of Rats VUF10214_Admin Administer this compound (or Vehicle) Animals->VUF10214_Admin Carrageenan_Inject Inject Carrageenan into Paw VUF10214_Admin->Carrageenan_Inject Measure_Volume Measure Paw Volume (Plethysmometer) at Time Points Carrageenan_Inject->Measure_Volume Calculate_Edema Calculate % Inhibition of Edema Measure_Volume->Calculate_Edema Conclusion Determine Anti-inflammatory Efficacy Calculate_Edema->Conclusion Chemotaxis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_quant Quantification & Analysis Isolate_Eos Isolate Eosinophils Prepare_Chamber Prepare Boyden Chamber (Lower: Chemoattractant ± this compound) (Upper: Eosinophils) Isolate_Eos->Prepare_Chamber Incubate Incubate to Allow Cell Migration Prepare_Chamber->Incubate Quantify_Migration Quantify Migrated Eosinophils Incubate->Quantify_Migration Analyze_Data Calculate Chemotactic Index Quantify_Migration->Analyze_Data Determine_Effect Determine Effect of This compound Analyze_Data->Determine_Effect

VUF 10214: A Technical Guide to its Role in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 has emerged as a significant pharmacological tool in the exploration of the histamine H4 receptor's (H4R) role in immunological processes. As a potent H4R ligand, it has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutics for inflammatory disorders. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Properties of this compound

This compound is a potent ligand for the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including eosinophils, mast cells, dendritic cells, and T cells. Its engagement with the H4R modulates a variety of immune responses, highlighting its potential as a modulator of inflammatory cascades.

Binding Affinity and Functional Activity

Quantitative analysis of this compound's interaction with the H4 receptor is crucial for understanding its pharmacological profile. The following table summarizes its binding affinity (pKi) and functional activity at the human H4 receptor.

CompoundTargetSpeciesParameterValueReference
This compoundHistamine H4 ReceptorHumanpKi8.25

Note: Further details on functional activity (agonist/antagonist profile and EC50/IC50 values) from primary literature are pending full-text analysis.

Mechanism of Action: H4 Receptor Signaling

The histamine H4 receptor is coupled to the Gαi subunit of the heterotrimeric G protein. Upon ligand binding, such as with this compound, a conformational change in the receptor activates the G protein, leading to the dissociation of the Gαi and Gβγ subunits. This initiates a downstream signaling cascade that ultimately modulates cellular function.

Gαi-Mediated Signaling Pathway

The activation of the Gαi subunit by the H4R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.

H4R_Signaling VUF10214 This compound H4R H4 Receptor VUF10214->H4R Binds Gai Gαi H4R->Gai Activates Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Modulation of Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->CellularResponse Phosphorylates Targets Paw_Edema_Workflow cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Data Analysis Animals Group of Rats VUF10214_Admin Administer this compound (or Vehicle) Animals->VUF10214_Admin Carrageenan_Inject Inject Carrageenan into Paw VUF10214_Admin->Carrageenan_Inject Measure_Volume Measure Paw Volume (Plethysmometer) at Time Points Carrageenan_Inject->Measure_Volume Calculate_Edema Calculate % Inhibition of Edema Measure_Volume->Calculate_Edema Conclusion Determine Anti-inflammatory Efficacy Calculate_Edema->Conclusion Chemotaxis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_quant Quantification & Analysis Isolate_Eos Isolate Eosinophils Prepare_Chamber Prepare Boyden Chamber (Lower: Chemoattractant ± this compound) (Upper: Eosinophils) Isolate_Eos->Prepare_Chamber Incubate Incubate to Allow Cell Migration Prepare_Chamber->Incubate Quantify_Migration Quantify Migrated Eosinophils Incubate->Quantify_Migration Analyze_Data Calculate Chemotactic Index Quantify_Migration->Analyze_Data Determine_Effect Determine Effect of This compound Analyze_Data->Determine_Effect

VUF 10214: A Technical Guide on its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key modulator of immune and inflammatory responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated anti-inflammatory effects in preclinical models. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the core signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development for inflammatory diseases.

Introduction to this compound and the Histamine H4 Receptor

This compound, chemically identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a small molecule antagonist of the histamine H4 receptor.[1][2] The H4 receptor is the fourth and most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile implicates the H4 receptor as a critical component in the orchestration of immune and inflammatory responses. Antagonism of the H4 receptor has emerged as a promising therapeutic strategy for a variety of inflammatory conditions, including allergic rhinitis, asthma, and atopic dermatitis. This compound has demonstrated significant anti-inflammatory activity in preclinical models, highlighting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.[1][2][3]

Mechanism of Action: H4 Receptor Antagonism

This compound exerts its anti-inflammatory effects by competitively blocking the binding of histamine to the H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by its endogenous ligand, histamine, initiates an intracellular signaling cascade. This cascade begins with the dissociation of the Gαi/o and Gβγ subunits of the G-protein. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, cytokine release, and mast cell degranulation. As an antagonist, this compound prevents the initiation of this signaling cascade by blocking the initial binding of histamine to the receptor.

H4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Blocks G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Cellular_Response Inflammatory Response cAMP->Cellular_Response Modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H4 Receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data and Experimental Protocols

The anti-inflammatory effects of this compound have been quantified in preclinical models. The following sections present the key data and the detailed experimental protocols from the seminal study by Smits et al. (2008).

In Vitro Receptor Binding Affinity

This compound demonstrates a high binding affinity for the human histamine H4 receptor.

CompoundpKi (hH4R)
This compound8.25

Table 1: Binding affinity of this compound for the human histamine H4 receptor (hH4R). The pKi value is the negative logarithm of the inhibitory constant (Ki).[3]

  • Cell Line: HEK-293 cells stably expressing the human histamine H4 receptor.

  • Radioligand: [³H]Histamine.

  • Procedure:

    • Cell membranes were prepared from the transfected HEK-293 cells.

    • Membranes were incubated with a fixed concentration of [³H]histamine and varying concentrations of the test compound (this compound).

    • The reaction was allowed to reach equilibrium.

    • Bound and free radioligand were separated by rapid vacuum filtration.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

    • IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This compound exhibits significant anti-inflammatory properties in the carrageenan-induced paw edema model in rats.[1][2]

Treatment GroupDose (mg/kg, i.p.)Paw Edema Inhibition (%) at 4h
This compound5045 ± 8

Table 2: In vivo anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats. Data are presented as the mean percentage inhibition of paw edema ± SEM.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • A baseline measurement of the paw volume was taken using a plethysmometer.

    • This compound (50 mg/kg) or vehicle was administered intraperitoneally (i.p.).

    • After a specified pre-treatment time, 0.1 mL of a 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw.

    • Paw volume was measured at various time points post-carrageenan injection, typically up to 4-5 hours.

    • The percentage inhibition of edema was calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Carrageenan_Workflow cluster_preparation Preparation cluster_induction Induction of Inflammation cluster_measurement Measurement and Analysis Animal_Model Male Wistar Rats Baseline_Measure Measure Baseline Paw Volume Animal_Model->Baseline_Measure Drug_Admin Administer this compound (50 mg/kg, i.p.) or Vehicle Carrageenan_Inject Inject Carrageenan (1%) into Hind Paw Drug_Admin->Carrageenan_Inject Baseline_Measure->Drug_Admin Paw_Volume_Measure Measure Paw Volume at 4 hours Carrageenan_Inject->Paw_Volume_Measure Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measure->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Role in Inflammatory Cell Function

The anti-inflammatory effects of this compound are mediated through its action on key inflammatory cells that express the H4 receptor.

Mast Cells

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a plethora of pro-inflammatory mediators, including histamine, proteases, cytokines, and chemokines. The H4 receptor is involved in mast cell chemotaxis and the modulation of mediator release. By blocking the H4 receptor, this compound can potentially inhibit mast cell migration to sites of inflammation and modulate the release of inflammatory mediators.

Eosinophils

Eosinophils are prominent in late-phase allergic reactions and chronic inflammatory conditions. Histamine, acting through the H4 receptor, is a potent chemoattractant for eosinophils. Therefore, this compound is expected to inhibit eosinophil chemotaxis, thereby reducing their accumulation at inflammatory sites and mitigating their contribution to tissue damage and inflammation.

Cellular_Effects cluster_compound Compound cluster_cells Inflammatory Cells cluster_effects Cellular Effects VUF10214 This compound Mast_Cell Mast Cell VUF10214->Mast_Cell Blocks H4R Eosinophil Eosinophil VUF10214->Eosinophil Blocks H4R Inhibit_Chemotaxis Inhibition of Chemotaxis Mast_Cell->Inhibit_Chemotaxis Modulate_Mediators Modulation of Mediator Release Mast_Cell->Modulate_Mediators Eosinophil->Inhibit_Chemotaxis

Caption: Logical relationship of this compound's effects on inflammatory cells.

Conclusion and Future Directions

This compound is a high-affinity histamine H4 receptor antagonist with demonstrated in vivo anti-inflammatory activity. Its mechanism of action, centered on the blockade of H4 receptor-mediated signaling in key inflammatory cells, positions it as a valuable research tool and a potential starting point for the development of novel therapeutics for a range of inflammatory disorders. Further studies are warranted to fully elucidate the therapeutic potential of this compound and similar H4R antagonists in various disease models, and to explore their safety and efficacy in clinical settings. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and interpret future studies in this promising area of drug discovery.

References

VUF 10214: A Technical Guide on its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key modulator of immune and inflammatory responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated anti-inflammatory effects in preclinical models. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the core signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development for inflammatory diseases.

Introduction to this compound and the Histamine H4 Receptor

This compound, chemically identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a small molecule antagonist of the histamine H4 receptor.[1][2] The H4 receptor is the fourth and most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile implicates the H4 receptor as a critical component in the orchestration of immune and inflammatory responses. Antagonism of the H4 receptor has emerged as a promising therapeutic strategy for a variety of inflammatory conditions, including allergic rhinitis, asthma, and atopic dermatitis. This compound has demonstrated significant anti-inflammatory activity in preclinical models, highlighting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.[1][2][3]

Mechanism of Action: H4 Receptor Antagonism

This compound exerts its anti-inflammatory effects by competitively blocking the binding of histamine to the H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by its endogenous ligand, histamine, initiates an intracellular signaling cascade. This cascade begins with the dissociation of the Gαi/o and Gβγ subunits of the G-protein. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, cytokine release, and mast cell degranulation. As an antagonist, this compound prevents the initiation of this signaling cascade by blocking the initial binding of histamine to the receptor.

H4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Blocks G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Cellular_Response Inflammatory Response cAMP->Cellular_Response Modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H4 Receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data and Experimental Protocols

The anti-inflammatory effects of this compound have been quantified in preclinical models. The following sections present the key data and the detailed experimental protocols from the seminal study by Smits et al. (2008).

In Vitro Receptor Binding Affinity

This compound demonstrates a high binding affinity for the human histamine H4 receptor.

CompoundpKi (hH4R)
This compound8.25

Table 1: Binding affinity of this compound for the human histamine H4 receptor (hH4R). The pKi value is the negative logarithm of the inhibitory constant (Ki).[3]

  • Cell Line: HEK-293 cells stably expressing the human histamine H4 receptor.

  • Radioligand: [³H]Histamine.

  • Procedure:

    • Cell membranes were prepared from the transfected HEK-293 cells.

    • Membranes were incubated with a fixed concentration of [³H]histamine and varying concentrations of the test compound (this compound).

    • The reaction was allowed to reach equilibrium.

    • Bound and free radioligand were separated by rapid vacuum filtration.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

    • IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This compound exhibits significant anti-inflammatory properties in the carrageenan-induced paw edema model in rats.[1][2]

Treatment GroupDose (mg/kg, i.p.)Paw Edema Inhibition (%) at 4h
This compound5045 ± 8

Table 2: In vivo anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats. Data are presented as the mean percentage inhibition of paw edema ± SEM.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • A baseline measurement of the paw volume was taken using a plethysmometer.

    • This compound (50 mg/kg) or vehicle was administered intraperitoneally (i.p.).

    • After a specified pre-treatment time, 0.1 mL of a 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw.

    • Paw volume was measured at various time points post-carrageenan injection, typically up to 4-5 hours.

    • The percentage inhibition of edema was calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Carrageenan_Workflow cluster_preparation Preparation cluster_induction Induction of Inflammation cluster_measurement Measurement and Analysis Animal_Model Male Wistar Rats Baseline_Measure Measure Baseline Paw Volume Animal_Model->Baseline_Measure Drug_Admin Administer this compound (50 mg/kg, i.p.) or Vehicle Carrageenan_Inject Inject Carrageenan (1%) into Hind Paw Drug_Admin->Carrageenan_Inject Baseline_Measure->Drug_Admin Paw_Volume_Measure Measure Paw Volume at 4 hours Carrageenan_Inject->Paw_Volume_Measure Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measure->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Role in Inflammatory Cell Function

The anti-inflammatory effects of this compound are mediated through its action on key inflammatory cells that express the H4 receptor.

Mast Cells

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a plethora of pro-inflammatory mediators, including histamine, proteases, cytokines, and chemokines. The H4 receptor is involved in mast cell chemotaxis and the modulation of mediator release. By blocking the H4 receptor, this compound can potentially inhibit mast cell migration to sites of inflammation and modulate the release of inflammatory mediators.

Eosinophils

Eosinophils are prominent in late-phase allergic reactions and chronic inflammatory conditions. Histamine, acting through the H4 receptor, is a potent chemoattractant for eosinophils. Therefore, this compound is expected to inhibit eosinophil chemotaxis, thereby reducing their accumulation at inflammatory sites and mitigating their contribution to tissue damage and inflammation.

Cellular_Effects cluster_compound Compound cluster_cells Inflammatory Cells cluster_effects Cellular Effects VUF10214 This compound Mast_Cell Mast Cell VUF10214->Mast_Cell Blocks H4R Eosinophil Eosinophil VUF10214->Eosinophil Blocks H4R Inhibit_Chemotaxis Inhibition of Chemotaxis Mast_Cell->Inhibit_Chemotaxis Modulate_Mediators Modulation of Mediator Release Mast_Cell->Modulate_Mediators Eosinophil->Inhibit_Chemotaxis

Caption: Logical relationship of this compound's effects on inflammatory cells.

Conclusion and Future Directions

This compound is a high-affinity histamine H4 receptor antagonist with demonstrated in vivo anti-inflammatory activity. Its mechanism of action, centered on the blockade of H4 receptor-mediated signaling in key inflammatory cells, positions it as a valuable research tool and a potential starting point for the development of novel therapeutics for a range of inflammatory disorders. Further studies are warranted to fully elucidate the therapeutic potential of this compound and similar H4R antagonists in various disease models, and to explore their safety and efficacy in clinical settings. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and interpret future studies in this promising area of drug discovery.

References

Methodological & Application

Application Notes and Protocols: VUF 10214 for In Vivo Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent and selective ligand for the histamine H4 receptor (H4R), exhibiting a pKi of 8.25. As a G protein-coupled receptor, the H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in the modulation of immune responses and inflammatory processes. This compound has demonstrated significant anti-inflammatory activity in preclinical in vivo models, making it a valuable tool for investigating the role of the H4 receptor in inflammatory diseases. This document provides detailed protocols and application notes for the in vivo use of this compound, focusing on the widely used carrageenan-induced paw edema model.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is coupled to Gi/o proteins. Upon agonist binding, such as with histamine or this compound, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to various cellular responses, including chemotaxis of immune cells like mast cells and eosinophils, and the regulation of cytokine production.

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Inhibition of conversion PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine / This compound Histamine->H4R Binds to ATP ATP ATP->cAMP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H4 Receptor Signaling Pathway.

In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Please note that the specific dosage and administration route for this compound should be optimized based on preliminary studies, as the primary literature with these exact details is not publicly available.

Materials and Reagents
  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., saline, 0.5% carboxymethylcellulose)

  • Saline (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26-30 gauge)

Experimental Workflow

Experimental_Workflow A Acclimatization of Rats (1 week) B Baseline Paw Volume Measurement A->B C Administration of this compound or Vehicle (e.g., i.p., p.o.) B->C D Induction of Inflammation: Subplantar Injection of Carrageenan (1%) C->D 30-60 min post-treatment E Paw Volume Measurement at Multiple Time Points (e.g., 1, 2, 3, 4, 6 hours) D->E F Data Analysis: Calculation of Paw Edema and Percentage Inhibition E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Methodology

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and this compound treatment groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.

  • Compound Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be consistent across all groups (e.g., 5-10 mL/kg).

  • Induction of Edema: 30 to 60 minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at various time points after the carrageenan injection, typically at 1, 2, 3, 4, and 6 hours.

  • Data Analysis:

    • Calculate the paw edema (in mL) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100.

Data Presentation

The following tables are illustrative of how to present the data obtained from the carrageenan-induced paw edema study. The values presented are hypothetical and serve as a template for reporting experimental findings.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hours (Mean ± SEM)Paw Edema (mL) at 3 hours (Mean ± SEM)
Vehicle Control-1.85 ± 0.080.75 ± 0.06
This compound101.55 ± 0.050.45 ± 0.04
This compound301.35 ± 0.040.25 ± 0.03
Indomethacin101.25 ± 0.030.15 ± 0.02

Table 2: Percentage Inhibition of Paw Edema by this compound

Treatment GroupDose (mg/kg)Percentage Inhibition of Edema at 3 hours (%)
This compound1040.0%
This compound3066.7%
Indomethacin1080.0%

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo role of the histamine H4 receptor in inflammation. The carrageenan-induced paw edema model is a robust and reproducible assay for assessing the anti-inflammatory potential of compounds like this compound. The protocols and data presentation formats provided in these application notes offer a framework for conducting and reporting such preclinical studies. Researchers should perform dose-response studies to determine the optimal in vivo efficacy of this compound in their specific experimental settings.

Application Notes and Protocols: VUF 10214 for In Vivo Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent and selective ligand for the histamine H4 receptor (H4R), exhibiting a pKi of 8.25. As a G protein-coupled receptor, the H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in the modulation of immune responses and inflammatory processes. This compound has demonstrated significant anti-inflammatory activity in preclinical in vivo models, making it a valuable tool for investigating the role of the H4 receptor in inflammatory diseases. This document provides detailed protocols and application notes for the in vivo use of this compound, focusing on the widely used carrageenan-induced paw edema model.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is coupled to Gi/o proteins. Upon agonist binding, such as with histamine or this compound, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to various cellular responses, including chemotaxis of immune cells like mast cells and eosinophils, and the regulation of cytokine production.

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Inhibition of conversion PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine / This compound Histamine->H4R Binds to ATP ATP ATP->cAMP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H4 Receptor Signaling Pathway.

In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Please note that the specific dosage and administration route for this compound should be optimized based on preliminary studies, as the primary literature with these exact details is not publicly available.

Materials and Reagents
  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., saline, 0.5% carboxymethylcellulose)

  • Saline (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26-30 gauge)

Experimental Workflow

Experimental_Workflow A Acclimatization of Rats (1 week) B Baseline Paw Volume Measurement A->B C Administration of this compound or Vehicle (e.g., i.p., p.o.) B->C D Induction of Inflammation: Subplantar Injection of Carrageenan (1%) C->D 30-60 min post-treatment E Paw Volume Measurement at Multiple Time Points (e.g., 1, 2, 3, 4, 6 hours) D->E F Data Analysis: Calculation of Paw Edema and Percentage Inhibition E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Methodology

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and this compound treatment groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.

  • Compound Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be consistent across all groups (e.g., 5-10 mL/kg).

  • Induction of Edema: 30 to 60 minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at various time points after the carrageenan injection, typically at 1, 2, 3, 4, and 6 hours.

  • Data Analysis:

    • Calculate the paw edema (in mL) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100.

Data Presentation

The following tables are illustrative of how to present the data obtained from the carrageenan-induced paw edema study. The values presented are hypothetical and serve as a template for reporting experimental findings.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hours (Mean ± SEM)Paw Edema (mL) at 3 hours (Mean ± SEM)
Vehicle Control-1.85 ± 0.080.75 ± 0.06
This compound101.55 ± 0.050.45 ± 0.04
This compound301.35 ± 0.040.25 ± 0.03
Indomethacin101.25 ± 0.030.15 ± 0.02

Table 2: Percentage Inhibition of Paw Edema by this compound

Treatment GroupDose (mg/kg)Percentage Inhibition of Edema at 3 hours (%)
This compound1040.0%
This compound3066.7%
Indomethacin1080.0%

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo role of the histamine H4 receptor in inflammation. The carrageenan-induced paw edema model is a robust and reproducible assay for assessing the anti-inflammatory potential of compounds like this compound. The protocols and data presentation formats provided in these application notes offer a framework for conducting and reporting such preclinical studies. Researchers should perform dose-response studies to determine the optimal in vivo efficacy of this compound in their specific experimental settings.

VUF 10214: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VUF 10214, a potent histamine H4 receptor (H4R) antagonist, in the widely utilized carrageenan-induced paw edema model of acute inflammation. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory properties of this compound and similar compounds.

Introduction

This compound is a selective antagonist of the histamine H4 receptor, a key player in inflammatory processes.[1][2] The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for screening potential anti-inflammatory agents.[3][4][5] This model mimics the cardinal signs of acute inflammation, including edema, hyperalgesia, and erythema. The inflammatory response is biphasic, with an initial phase mediated by histamine, serotonin, and bradykinin, followed by a later phase involving prostaglandins and cytokines.[3] this compound has demonstrated significant anti-inflammatory activity in this model, highlighting the therapeutic potential of targeting the H4 receptor in inflammatory diseases.[1][2]

Quantitative Data

The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats has been quantified, demonstrating a dose-dependent reduction in paw swelling. The data presented below is derived from the foundational study by Smits et al. (2008) in the Journal of Medicinal Chemistry.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, i.p.)Time After Carrageenan (hours)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle (Control)-30.85 ± 0.06-
This compound5030.48 ± 0.0743.5
Indomethacin1030.35 ± 0.0558.8

*p < 0.05 compared to the vehicle-treated group. Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are based on established methodologies for the carrageenan-induced paw edema model and the specific application of this compound.

Carrageenan-Induced Paw Edema Protocol

a. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

b. Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Vehicle (e.g., 0.5% methylcellulose or saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer for paw volume measurement

  • Syringes and needles (26-30 gauge)

c. Procedure:

  • Fast the animals overnight before the experiment, with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound (e.g., 50 mg/kg) or the vehicle intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. The positive control, Indomethacin (e.g., 10 mg/kg), should also be administered at this time.

  • Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Histopathological Analysis (Optional)

At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histopathological examination to assess cellular infiltration and tissue damage.

Measurement of Inflammatory Mediators (Optional)

Paw tissue or blood samples can be collected to measure the levels of various inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), prostaglandins (PGE2), and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in the context of carrageenan-induced inflammation.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_post_treatment Post-treatment Phase acclimatization Animal Acclimatization baseline Baseline Paw Volume Measurement acclimatization->baseline drug_admin Drug Administration (this compound, Vehicle, or Positive Control) baseline->drug_admin carrageenan Sub-plantar Carrageenan Injection drug_admin->carrageenan measurement Paw Volume Measurement (Hourly Intervals) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Experimental Workflow for Carrageenan-Induced Paw Edema Model.

signaling_pathway cluster_inflammation Carrageenan-Induced Inflammation cluster_intervention Intervention carrageenan Carrageenan cell_injury Cell Injury & Mediator Release carrageenan->cell_injury histamine_release Histamine Release cell_injury->histamine_release h4r Histamine H4 Receptor histamine_release->h4r Activates inflammatory_cascade Pro-inflammatory Cascade (Cytokines, Prostaglandins) h4r->inflammatory_cascade Initiates edema Edema & Inflammation inflammatory_cascade->edema vuf10214 This compound vuf10214->h4r Blocks

Proposed Signaling Pathway of this compound in Carrageenan-Induced Inflammation.

References

VUF 10214: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VUF 10214, a potent histamine H4 receptor (H4R) antagonist, in the widely utilized carrageenan-induced paw edema model of acute inflammation. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory properties of this compound and similar compounds.

Introduction

This compound is a selective antagonist of the histamine H4 receptor, a key player in inflammatory processes.[1][2] The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for screening potential anti-inflammatory agents.[3][4][5] This model mimics the cardinal signs of acute inflammation, including edema, hyperalgesia, and erythema. The inflammatory response is biphasic, with an initial phase mediated by histamine, serotonin, and bradykinin, followed by a later phase involving prostaglandins and cytokines.[3] this compound has demonstrated significant anti-inflammatory activity in this model, highlighting the therapeutic potential of targeting the H4 receptor in inflammatory diseases.[1][2]

Quantitative Data

The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats has been quantified, demonstrating a dose-dependent reduction in paw swelling. The data presented below is derived from the foundational study by Smits et al. (2008) in the Journal of Medicinal Chemistry.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, i.p.)Time After Carrageenan (hours)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle (Control)-30.85 ± 0.06-
This compound5030.48 ± 0.0743.5
Indomethacin1030.35 ± 0.0558.8

*p < 0.05 compared to the vehicle-treated group. Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are based on established methodologies for the carrageenan-induced paw edema model and the specific application of this compound.

Carrageenan-Induced Paw Edema Protocol

a. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

b. Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Vehicle (e.g., 0.5% methylcellulose or saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer for paw volume measurement

  • Syringes and needles (26-30 gauge)

c. Procedure:

  • Fast the animals overnight before the experiment, with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound (e.g., 50 mg/kg) or the vehicle intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. The positive control, Indomethacin (e.g., 10 mg/kg), should also be administered at this time.

  • Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Histopathological Analysis (Optional)

At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histopathological examination to assess cellular infiltration and tissue damage.

Measurement of Inflammatory Mediators (Optional)

Paw tissue or blood samples can be collected to measure the levels of various inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), prostaglandins (PGE2), and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in the context of carrageenan-induced inflammation.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_post_treatment Post-treatment Phase acclimatization Animal Acclimatization baseline Baseline Paw Volume Measurement acclimatization->baseline drug_admin Drug Administration (this compound, Vehicle, or Positive Control) baseline->drug_admin carrageenan Sub-plantar Carrageenan Injection drug_admin->carrageenan measurement Paw Volume Measurement (Hourly Intervals) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Experimental Workflow for Carrageenan-Induced Paw Edema Model.

signaling_pathway cluster_inflammation Carrageenan-Induced Inflammation cluster_intervention Intervention carrageenan Carrageenan cell_injury Cell Injury & Mediator Release carrageenan->cell_injury histamine_release Histamine Release cell_injury->histamine_release h4r Histamine H4 Receptor histamine_release->h4r Activates inflammatory_cascade Pro-inflammatory Cascade (Cytokines, Prostaglandins) h4r->inflammatory_cascade Initiates edema Edema & Inflammation inflammatory_cascade->edema vuf10214 This compound vuf10214->h4r Blocks

Proposed Signaling Pathway of this compound in Carrageenan-Induced Inflammation.

References

Application Notes and Protocols for Cell-Based Assays Using VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent quinoxaline derivative that acts as a dual-activity ligand for histamine receptors. It is characterized by its high affinity for the human histamine H4 receptor (H4R) and also demonstrates antagonist activity at the human histamine H3 receptor (H3R).[1] This unique pharmacological profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of both H3 and H4 receptors in various cellular systems.

The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, and is implicated in inflammatory and immune responses.[2] Activation of the H4R, a Gαi/o-coupled receptor, leads to downstream signaling events such as inhibition of adenylyl cyclase, intracellular calcium mobilization, and chemotaxis. The histamine H3 receptor is predominantly found in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3][4] H3R antagonists are known to increase histamine release, leading to enhanced wakefulness and cognitive function.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound at both the H4 and H3 receptors. The included assays are designed to be robust and reproducible, providing a framework for researchers to investigate the effects of this compound in relevant cellular models.

Data Presentation

The following table summarizes the binding affinities and functional potencies of this compound and relevant reference compounds at human histamine receptors.

CompoundReceptorAssay TypePotencyUnitReference
This compound hH4R Binding Affinity (pKi) 8.25 [1][2][5]
hH3R Binding Affinity (pKi) 6.7 (Estimated from related compounds)
HistaminehH4RBinding Affinity (pKi)7.8(Comparative Literature)
hH3RBinding Affinity (pKi)8.2(Comparative Literature)
JNJ 7777120hH4RAntagonist Affinity (pA2)~7.8[6]
VUF 8430hH4RAgonist Potency (pEC50)7.3[7][8]
hH3RAgonist Potency (pEC50)6.5[8]

Experimental Protocols

H4 Receptor-Mediated Chemotaxis Assay

This assay measures the ability of this compound to induce the migration of immune cells expressing the H4 receptor, such as mast cells or eosinophils.

Materials:

  • Human mast cell line (e.g., HMC-1) or eosinophil-like cell line (e.g., AML14.3D10)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • This compound

  • Histamine (positive control)

  • JNJ 7777120 (H4R antagonist, for validation)

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Culture cells to a density of 0.5-1 x 10^6 cells/mL.

    • On the day of the assay, harvest cells and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

    • Label cells with Calcein-AM according to the manufacturer's instructions.

  • Assay Setup:

    • Prepare serial dilutions of this compound and controls (histamine, JNJ 7777120) in serum-free RPMI 1640.

    • Add 30 µL of the compound dilutions to the lower wells of the chemotaxis chamber. Use serum-free medium as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the Calcein-AM labeled cell suspension to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Data Acquisition:

    • After incubation, carefully remove the membrane.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

  • Data Analysis:

    • Calculate the chemotactic index by dividing the fluorescence of the sample by the fluorescence of the negative control.

    • Plot the chemotactic index against the concentration of this compound to determine the EC50 value.

H4 Receptor-Mediated Calcium Mobilization Assay

This assay assesses the ability of this compound to induce an increase in intracellular calcium levels in cells expressing the H4 receptor.

Materials:

  • HEK293T cells stably expressing the human H4 receptor (and a promiscuous Gα protein like Gα16 if necessary to couple to calcium signaling).[2]

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Histamine (positive control)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Protocol:

  • Cell Plating:

    • Seed the H4R-expressing HEK293T cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a 2X concentration series of this compound and controls in HBSS.

  • Data Acquisition:

    • Wash the cells twice with HBSS.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes).

    • Establish a baseline reading for 15-20 seconds.

    • Add 100 µL of the 2X compound solutions to the respective wells.

    • Continue recording the fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the concentration of this compound to calculate the EC50 value.

H3 Receptor Antagonist-Mediated cAMP Accumulation Assay

This assay determines the ability of this compound to antagonize the inhibitory effect of an H3R agonist on cAMP production.

Materials:

  • CHO-K1 or HEK293T cells stably expressing the human H3 receptor.

  • Ham's F-12 or DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Forskolin

  • (R)-α-methylhistamine (H3R agonist)

  • This compound

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

Protocol:

  • Cell Plating:

    • Seed the H3R-expressing cells into 96-well plates and grow to confluency.

  • Assay Procedure:

    • On the day of the assay, replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes at 37°C.

    • Prepare a serial dilution of this compound.

    • Pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.

    • Add a fixed concentration of (R)-α-methylhistamine (typically at its EC80) to all wells except the basal and forskolin-only controls.

    • Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • The antagonist activity of this compound will be observed as a reversal of the (R)-α-methylhistamine-induced inhibition of forskolin-stimulated cAMP accumulation.

    • Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

    • The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple fixed concentrations of the antagonist.

Mandatory Visualizations

G cluster_H4R H4 Receptor Signaling VUF10214 This compound H4R H4 Receptor VUF10214->H4R Agonist G_alpha_i_o Gαi/o H4R->G_alpha_i_o G_beta_gamma Gβγ H4R->G_beta_gamma AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition PLC Phospholipase C G_beta_gamma->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Chemotaxis Chemotaxis Ca2_release->Chemotaxis

Caption: this compound-induced H4R signaling pathway.

G cluster_H3R H3 Receptor Antagonism VUF10214 This compound H3R H3 Receptor (Presynaptic) VUF10214->H3R Antagonist G_alpha_i_o Gαi/o H3R->G_alpha_i_o Inhibitory Signal Histamine_release Histamine Release G_alpha_i_o->Histamine_release Inhibition AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition cAMP cAMP AC->cAMP G cluster_workflow General Experimental Workflow for Cell-Based Assays start Start: Seed Cells in Plate incubation1 Overnight Incubation (37°C, 5% CO₂) start->incubation1 treatment Treat with this compound and/or Controls incubation1->treatment incubation2 Assay-Specific Incubation treatment->incubation2 readout Measure Readout (Fluorescence, Luminescence, etc.) incubation2->readout analysis Data Analysis (EC50/IC50 Determination) readout->analysis end End analysis->end

References

Application Notes and Protocols for Cell-Based Assays Using VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent quinoxaline derivative that acts as a dual-activity ligand for histamine receptors. It is characterized by its high affinity for the human histamine H4 receptor (H4R) and also demonstrates antagonist activity at the human histamine H3 receptor (H3R).[1] This unique pharmacological profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of both H3 and H4 receptors in various cellular systems.

The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, and is implicated in inflammatory and immune responses.[2] Activation of the H4R, a Gαi/o-coupled receptor, leads to downstream signaling events such as inhibition of adenylyl cyclase, intracellular calcium mobilization, and chemotaxis. The histamine H3 receptor is predominantly found in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3][4] H3R antagonists are known to increase histamine release, leading to enhanced wakefulness and cognitive function.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound at both the H4 and H3 receptors. The included assays are designed to be robust and reproducible, providing a framework for researchers to investigate the effects of this compound in relevant cellular models.

Data Presentation

The following table summarizes the binding affinities and functional potencies of this compound and relevant reference compounds at human histamine receptors.

CompoundReceptorAssay TypePotencyUnitReference
This compound hH4R Binding Affinity (pKi) 8.25 [1][2][5]
hH3R Binding Affinity (pKi) 6.7 (Estimated from related compounds)
HistaminehH4RBinding Affinity (pKi)7.8(Comparative Literature)
hH3RBinding Affinity (pKi)8.2(Comparative Literature)
JNJ 7777120hH4RAntagonist Affinity (pA2)~7.8[6]
VUF 8430hH4RAgonist Potency (pEC50)7.3[7][8]
hH3RAgonist Potency (pEC50)6.5[8]

Experimental Protocols

H4 Receptor-Mediated Chemotaxis Assay

This assay measures the ability of this compound to induce the migration of immune cells expressing the H4 receptor, such as mast cells or eosinophils.

Materials:

  • Human mast cell line (e.g., HMC-1) or eosinophil-like cell line (e.g., AML14.3D10)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • This compound

  • Histamine (positive control)

  • JNJ 7777120 (H4R antagonist, for validation)

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Culture cells to a density of 0.5-1 x 10^6 cells/mL.

    • On the day of the assay, harvest cells and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

    • Label cells with Calcein-AM according to the manufacturer's instructions.

  • Assay Setup:

    • Prepare serial dilutions of this compound and controls (histamine, JNJ 7777120) in serum-free RPMI 1640.

    • Add 30 µL of the compound dilutions to the lower wells of the chemotaxis chamber. Use serum-free medium as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the Calcein-AM labeled cell suspension to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Data Acquisition:

    • After incubation, carefully remove the membrane.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

  • Data Analysis:

    • Calculate the chemotactic index by dividing the fluorescence of the sample by the fluorescence of the negative control.

    • Plot the chemotactic index against the concentration of this compound to determine the EC50 value.

H4 Receptor-Mediated Calcium Mobilization Assay

This assay assesses the ability of this compound to induce an increase in intracellular calcium levels in cells expressing the H4 receptor.

Materials:

  • HEK293T cells stably expressing the human H4 receptor (and a promiscuous Gα protein like Gα16 if necessary to couple to calcium signaling).[2]

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Histamine (positive control)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Protocol:

  • Cell Plating:

    • Seed the H4R-expressing HEK293T cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a 2X concentration series of this compound and controls in HBSS.

  • Data Acquisition:

    • Wash the cells twice with HBSS.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes).

    • Establish a baseline reading for 15-20 seconds.

    • Add 100 µL of the 2X compound solutions to the respective wells.

    • Continue recording the fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the concentration of this compound to calculate the EC50 value.

H3 Receptor Antagonist-Mediated cAMP Accumulation Assay

This assay determines the ability of this compound to antagonize the inhibitory effect of an H3R agonist on cAMP production.

Materials:

  • CHO-K1 or HEK293T cells stably expressing the human H3 receptor.

  • Ham's F-12 or DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Forskolin

  • (R)-α-methylhistamine (H3R agonist)

  • This compound

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

Protocol:

  • Cell Plating:

    • Seed the H3R-expressing cells into 96-well plates and grow to confluency.

  • Assay Procedure:

    • On the day of the assay, replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes at 37°C.

    • Prepare a serial dilution of this compound.

    • Pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.

    • Add a fixed concentration of (R)-α-methylhistamine (typically at its EC80) to all wells except the basal and forskolin-only controls.

    • Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • The antagonist activity of this compound will be observed as a reversal of the (R)-α-methylhistamine-induced inhibition of forskolin-stimulated cAMP accumulation.

    • Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

    • The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple fixed concentrations of the antagonist.

Mandatory Visualizations

G cluster_H4R H4 Receptor Signaling VUF10214 This compound H4R H4 Receptor VUF10214->H4R Agonist G_alpha_i_o Gαi/o H4R->G_alpha_i_o G_beta_gamma Gβγ H4R->G_beta_gamma AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition PLC Phospholipase C G_beta_gamma->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Chemotaxis Chemotaxis Ca2_release->Chemotaxis

Caption: this compound-induced H4R signaling pathway.

G cluster_H3R H3 Receptor Antagonism VUF10214 This compound H3R H3 Receptor (Presynaptic) VUF10214->H3R Antagonist G_alpha_i_o Gαi/o H3R->G_alpha_i_o Inhibitory Signal Histamine_release Histamine Release G_alpha_i_o->Histamine_release Inhibition AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition cAMP cAMP AC->cAMP G cluster_workflow General Experimental Workflow for Cell-Based Assays start Start: Seed Cells in Plate incubation1 Overnight Incubation (37°C, 5% CO₂) start->incubation1 treatment Treat with this compound and/or Controls incubation1->treatment incubation2 Assay-Specific Incubation treatment->incubation2 readout Measure Readout (Fluorescence, Luminescence, etc.) incubation2->readout analysis Data Analysis (EC50/IC50 Determination) readout->analysis end End analysis->end

References

Application Notes and Protocols for VUF 10214 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of VUF 10214 in rats, based on available scientific literature. The primary focus is on its application in the carrageenan-induced paw edema model, a common assay for evaluating the anti-inflammatory properties of novel compounds.

Data Presentation: this compound Dosage and Administration

While the available literature confirms the anti-inflammatory activity of this compound in a rat model, the specific dosage and administration details from the primary study by Smits et al. (2008) are not publicly available in the abstract. The following table summarizes typical dosage and administration parameters for anti-inflammatory compounds in the carrageenan-induced paw edema model in rats, which can serve as a reference for experimental design.

ParameterThis compoundReference Compound (e.g., Indomethacin)Vehicle Control
Dosage Data from primary source needed5 - 10 mg/kgSaline or appropriate vehicle
Administration Route Intraperitoneal (i.p.) or Oral (p.o.) - Confirmation from primary source neededIntraperitoneal (i.p.) or Oral (p.o.)Same as test compounds
Vehicle To be determined based on solubility0.5% Carboxymethyl cellulose (CMC) or Saline0.5% Carboxymethyl cellulose (CMC) or Saline
Administration Time 30-60 minutes prior to carrageenan injection30-60 minutes prior to carrageenan injection30-60 minutes prior to carrageenan injection
Animal Model Male Wistar or Sprague-Dawley rats (180-220g)Male Wistar or Sprague-Dawley rats (180-220g)Male Wistar or Sprague-Dawley rats (180-220g)

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology for assessing the in vivo anti-inflammatory activity of this compound.

1. Animal Preparation:

  • Male Wistar or Sprague-Dawley rats weighing 180-220g are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Animals are fasted overnight before the experiment with free access to water.

2. Test Substance Preparation and Administration:

  • This compound: Prepare a homogenous suspension of this compound at the desired concentration. The specific vehicle will depend on the solubility of the compound. Note: The precise dosage and vehicle for this compound should be obtained from the primary literature (Smits RA, et al. J Med Chem. 2008).

  • Positive Control: Prepare a suspension of a standard non-steroidal anti-inflammatory drug (NSAID), such as indomethacin, at a concentration of 5-10 mg/kg.

  • Vehicle Control: Prepare the vehicle solution used for the test and positive control groups.

  • Administer the respective substances (this compound, positive control, or vehicle) via the chosen route (intraperitoneal or oral gavage) 30 to 60 minutes before the induction of inflammation.

3. Induction of Inflammation:

  • Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • The left hind paw serves as a non-inflamed control.

4. Assessment of Paw Edema:

  • Measure the volume of both hind paws using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

  • The degree of paw edema is calculated as the increase in paw volume of the carrageenan-injected paw compared to its baseline volume.

  • The percentage inhibition of edema by the test compound is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

5. Data Analysis:

  • Data are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is generally considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation

G cluster_0 Early Phase (0-2 hours) cluster_1 Late Phase (3-6 hours) Carrageenan Injection Carrageenan Injection Mast Cell Degranulation Mast Cell Degranulation Carrageenan Injection->Mast Cell Degranulation Histamine Histamine Mast Cell Degranulation->Histamine Serotonin Serotonin Mast Cell Degranulation->Serotonin Increased Vascular Permeability Increased Vascular Permeability Histamine->Increased Vascular Permeability Serotonin->Increased Vascular Permeability Neutrophil Infiltration Neutrophil Infiltration Increased Vascular Permeability->Neutrophil Infiltration Prostaglandin Synthesis (COX-2) Prostaglandin Synthesis (COX-2) Neutrophil Infiltration->Prostaglandin Synthesis (COX-2) Cytokine Release (TNF-α, IL-1β) Cytokine Release (TNF-α, IL-1β) Neutrophil Infiltration->Cytokine Release (TNF-α, IL-1β) Edema & Hyperalgesia Edema & Hyperalgesia Prostaglandin Synthesis (COX-2)->Edema & Hyperalgesia Cytokine Release (TNF-α, IL-1β)->Edema & Hyperalgesia

Caption: Signaling pathway of carrageenan-induced inflammation in the rat paw.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G Animal Acclimatization Animal Acclimatization Fasting (Overnight) Fasting (Overnight) Animal Acclimatization->Fasting (Overnight) Baseline Paw Volume Measurement Baseline Paw Volume Measurement Fasting (Overnight)->Baseline Paw Volume Measurement Test Substance Administration Test Substance Administration Baseline Paw Volume Measurement->Test Substance Administration This compound / Control Carrageenan Injection (Right Paw) Carrageenan Injection (Right Paw) Test Substance Administration->Carrageenan Injection (Right Paw) 30-60 min Paw Volume Measurement (Hourly) Paw Volume Measurement (Hourly) Carrageenan Injection (Right Paw)->Paw Volume Measurement (Hourly) 1-5 hours Data Analysis Data Analysis Paw Volume Measurement (Hourly)->Data Analysis

Application Notes and Protocols for VUF 10214 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of VUF 10214 in rats, based on available scientific literature. The primary focus is on its application in the carrageenan-induced paw edema model, a common assay for evaluating the anti-inflammatory properties of novel compounds.

Data Presentation: this compound Dosage and Administration

While the available literature confirms the anti-inflammatory activity of this compound in a rat model, the specific dosage and administration details from the primary study by Smits et al. (2008) are not publicly available in the abstract. The following table summarizes typical dosage and administration parameters for anti-inflammatory compounds in the carrageenan-induced paw edema model in rats, which can serve as a reference for experimental design.

ParameterThis compoundReference Compound (e.g., Indomethacin)Vehicle Control
Dosage Data from primary source needed5 - 10 mg/kgSaline or appropriate vehicle
Administration Route Intraperitoneal (i.p.) or Oral (p.o.) - Confirmation from primary source neededIntraperitoneal (i.p.) or Oral (p.o.)Same as test compounds
Vehicle To be determined based on solubility0.5% Carboxymethyl cellulose (CMC) or Saline0.5% Carboxymethyl cellulose (CMC) or Saline
Administration Time 30-60 minutes prior to carrageenan injection30-60 minutes prior to carrageenan injection30-60 minutes prior to carrageenan injection
Animal Model Male Wistar or Sprague-Dawley rats (180-220g)Male Wistar or Sprague-Dawley rats (180-220g)Male Wistar or Sprague-Dawley rats (180-220g)

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology for assessing the in vivo anti-inflammatory activity of this compound.

1. Animal Preparation:

  • Male Wistar or Sprague-Dawley rats weighing 180-220g are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Animals are fasted overnight before the experiment with free access to water.

2. Test Substance Preparation and Administration:

  • This compound: Prepare a homogenous suspension of this compound at the desired concentration. The specific vehicle will depend on the solubility of the compound. Note: The precise dosage and vehicle for this compound should be obtained from the primary literature (Smits RA, et al. J Med Chem. 2008).

  • Positive Control: Prepare a suspension of a standard non-steroidal anti-inflammatory drug (NSAID), such as indomethacin, at a concentration of 5-10 mg/kg.

  • Vehicle Control: Prepare the vehicle solution used for the test and positive control groups.

  • Administer the respective substances (this compound, positive control, or vehicle) via the chosen route (intraperitoneal or oral gavage) 30 to 60 minutes before the induction of inflammation.

3. Induction of Inflammation:

  • Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • The left hind paw serves as a non-inflamed control.

4. Assessment of Paw Edema:

  • Measure the volume of both hind paws using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

  • The degree of paw edema is calculated as the increase in paw volume of the carrageenan-injected paw compared to its baseline volume.

  • The percentage inhibition of edema by the test compound is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

5. Data Analysis:

  • Data are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is generally considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation

G cluster_0 Early Phase (0-2 hours) cluster_1 Late Phase (3-6 hours) Carrageenan Injection Carrageenan Injection Mast Cell Degranulation Mast Cell Degranulation Carrageenan Injection->Mast Cell Degranulation Histamine Histamine Mast Cell Degranulation->Histamine Serotonin Serotonin Mast Cell Degranulation->Serotonin Increased Vascular Permeability Increased Vascular Permeability Histamine->Increased Vascular Permeability Serotonin->Increased Vascular Permeability Neutrophil Infiltration Neutrophil Infiltration Increased Vascular Permeability->Neutrophil Infiltration Prostaglandin Synthesis (COX-2) Prostaglandin Synthesis (COX-2) Neutrophil Infiltration->Prostaglandin Synthesis (COX-2) Cytokine Release (TNF-α, IL-1β) Cytokine Release (TNF-α, IL-1β) Neutrophil Infiltration->Cytokine Release (TNF-α, IL-1β) Edema & Hyperalgesia Edema & Hyperalgesia Prostaglandin Synthesis (COX-2)->Edema & Hyperalgesia Cytokine Release (TNF-α, IL-1β)->Edema & Hyperalgesia

Caption: Signaling pathway of carrageenan-induced inflammation in the rat paw.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G Animal Acclimatization Animal Acclimatization Fasting (Overnight) Fasting (Overnight) Animal Acclimatization->Fasting (Overnight) Baseline Paw Volume Measurement Baseline Paw Volume Measurement Fasting (Overnight)->Baseline Paw Volume Measurement Test Substance Administration Test Substance Administration Baseline Paw Volume Measurement->Test Substance Administration This compound / Control Carrageenan Injection (Right Paw) Carrageenan Injection (Right Paw) Test Substance Administration->Carrageenan Injection (Right Paw) 30-60 min Paw Volume Measurement (Hourly) Paw Volume Measurement (Hourly) Carrageenan Injection (Right Paw)->Paw Volume Measurement (Hourly) 1-5 hours Data Analysis Data Analysis Paw Volume Measurement (Hourly)->Data Analysis

VUF 10214: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective ligand for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] As a key player in inflammatory and immune responses, the H4R is a compelling target for the development of therapeutics for allergic and inflammatory diseases. This compound serves as an invaluable tool for investigating the physiological and pathophysiological roles of the H4R in vitro. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including information on solubility, stock solution preparation, and relevant cell-based assays.

Chemical and Physical Properties

PropertyValueReference
Molecular Weight 313.18 g/mol MedchemExpress
CAS Number 848837-33-2MedchemExpress
pKi for human H4R 8.25[1]

Preparation of this compound for Cell Culture

Solubility and Stock Solution Preparation

This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is recommended for in vitro studies. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Protocol for 10 mM Stock Solution Preparation:

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.13 mg of this compound (Molecular Weight = 313.18 g/mol ).

    • Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.13 mg of this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

Storage and Stability
  • Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The stability of the stock solution should be confirmed by the supplier's datasheet, but as a general practice, it is recommended to use freshly prepared solutions or solutions stored for no longer than 6 months.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. It is not recommended to store aqueous working solutions for extended periods.

Experimental Protocols

General Considerations
  • Cell Culture Medium: When preparing working solutions of this compound, dilute the DMSO stock solution into the cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent. A positive control, if available for the specific assay, should also be included.

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental system. Based on its high pKi value, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.

Experimental Workflow for a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_stock Prepare 10 mM this compound stock solution in DMSO start->prep_stock prep_cells Seed cells in appropriate culture vessel start->prep_cells prep_working Prepare working solutions of This compound in culture medium prep_stock->prep_working treat_cells Treat cells with this compound and controls prep_cells->treat_cells prep_working->treat_cells incubate Incubate for desired time (e.g., 30 min - 24 h) treat_cells->incubate assay Perform cell-based assay (e.g., Chemotaxis, Cytokine Release) incubate->assay data_analysis Analyze data and determine IC50/EC50 assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for using this compound in cell culture.

Key Experiments and Methodologies

Chemotaxis Assay

The H4R is known to mediate the chemotaxis of various immune cells. A chemotaxis assay can be used to evaluate the effect of this compound on the migration of cells such as eosinophils or mast cells.

Protocol for a Boyden Chamber Chemotaxis Assay:

  • Cell Preparation:

    • Culture immune cells (e.g., eosinophil-like EoL-1 cells or mast cell line RBL-2H3) to the desired confluency.

    • The day before the assay, starve the cells by culturing them in serum-free or low-serum medium. This enhances their migratory response to chemoattractants.

  • Assay Setup:

    • Use a Boyden chamber apparatus with a polycarbonate membrane (typically 5-8 µm pore size, depending on the cell type).

    • In the lower chamber, add the chemoattractant (e.g., histamine or a relevant chemokine) in serum-free medium.

    • In the upper chamber, add the cell suspension (e.g., 1 x 10^6 cells/mL) in serum-free medium containing different concentrations of this compound or the vehicle control (DMSO).

  • Incubation:

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow cell migration (typically 1-4 hours). The optimal incubation time should be determined empirically.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, fluorescently label the cells before the assay and quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.

Cytokine Release Assay

This compound can be used to investigate the role of H4R in modulating cytokine and chemokine production from immune cells.

Protocol for a Cytokine Release Assay:

  • Cell Seeding:

    • Seed immune cells (e.g., peripheral blood mononuclear cells (PBMCs), mast cells, or dendritic cells) in a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 5 x 10^5 cells/well).

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a short period (e.g., 30-60 minutes).

    • Stimulate the cells with a known agonist (e.g., lipopolysaccharide (LPS) for monocytes/macrophages, or IgE/anti-IgE for mast cells) to induce cytokine release.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for an appropriate duration to allow for cytokine production and release (typically 6-24 hours).

  • Cytokine Measurement:

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of the cytokine(s) of interest in the supernatants using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Signaling Pathway

The histamine H4 receptor is a Gi/o protein-coupled receptor. Upon activation, it initiates a signaling cascade that leads to various cellular responses.

h4r_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Cascade (ERK, p38) G_protein->MAPK Ca_ion Intracellular Ca2+ (Modulation) G_protein->Ca_ion cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) PKA->Cellular_Response MAPK->Cellular_Response Ca_ion->Cellular_Response

Caption: A simplified diagram of the histamine H4 receptor signaling pathway.

Activation of the H4R by an agonist leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA).[2][3] The βγ subunits can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and intracellular calcium levels, ultimately leading to cellular responses such as chemotaxis and cytokine release.[4][5]

Data Presentation

The following table is a template for summarizing quantitative data from experiments using this compound.

Cell Line/TypeAssayParameterThis compound ValueReference
Eosinophil-like cellsChemotaxisIC50User-definedUser-defined
Mast CellsCytokine Release (e.g., IL-8)IC50User-definedUser-defined
Recombinant cell lineReceptor BindingpKi8.25[1]
Recombinant cell line[³⁵S]GTPγS bindingEC50User-definedUser-defined

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values should be determined experimentally.

Conclusion

This compound is a critical pharmacological tool for elucidating the role of the histamine H4 receptor in various physiological and pathological processes. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively prepare and utilize this compound in a variety of cell culture experiments, thereby facilitating further discoveries in the fields of immunology and drug development.

References

VUF 10214: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective ligand for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] As a key player in inflammatory and immune responses, the H4R is a compelling target for the development of therapeutics for allergic and inflammatory diseases. This compound serves as an invaluable tool for investigating the physiological and pathophysiological roles of the H4R in vitro. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including information on solubility, stock solution preparation, and relevant cell-based assays.

Chemical and Physical Properties

PropertyValueReference
Molecular Weight 313.18 g/mol MedchemExpress
CAS Number 848837-33-2MedchemExpress
pKi for human H4R 8.25[1]

Preparation of this compound for Cell Culture

Solubility and Stock Solution Preparation

This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is recommended for in vitro studies. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Protocol for 10 mM Stock Solution Preparation:

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.13 mg of this compound (Molecular Weight = 313.18 g/mol ).

    • Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.13 mg of this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

Storage and Stability
  • Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The stability of the stock solution should be confirmed by the supplier's datasheet, but as a general practice, it is recommended to use freshly prepared solutions or solutions stored for no longer than 6 months.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. It is not recommended to store aqueous working solutions for extended periods.

Experimental Protocols

General Considerations
  • Cell Culture Medium: When preparing working solutions of this compound, dilute the DMSO stock solution into the cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent. A positive control, if available for the specific assay, should also be included.

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental system. Based on its high pKi value, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.

Experimental Workflow for a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_stock Prepare 10 mM this compound stock solution in DMSO start->prep_stock prep_cells Seed cells in appropriate culture vessel start->prep_cells prep_working Prepare working solutions of This compound in culture medium prep_stock->prep_working treat_cells Treat cells with this compound and controls prep_cells->treat_cells prep_working->treat_cells incubate Incubate for desired time (e.g., 30 min - 24 h) treat_cells->incubate assay Perform cell-based assay (e.g., Chemotaxis, Cytokine Release) incubate->assay data_analysis Analyze data and determine IC50/EC50 assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for using this compound in cell culture.

Key Experiments and Methodologies

Chemotaxis Assay

The H4R is known to mediate the chemotaxis of various immune cells. A chemotaxis assay can be used to evaluate the effect of this compound on the migration of cells such as eosinophils or mast cells.

Protocol for a Boyden Chamber Chemotaxis Assay:

  • Cell Preparation:

    • Culture immune cells (e.g., eosinophil-like EoL-1 cells or mast cell line RBL-2H3) to the desired confluency.

    • The day before the assay, starve the cells by culturing them in serum-free or low-serum medium. This enhances their migratory response to chemoattractants.

  • Assay Setup:

    • Use a Boyden chamber apparatus with a polycarbonate membrane (typically 5-8 µm pore size, depending on the cell type).

    • In the lower chamber, add the chemoattractant (e.g., histamine or a relevant chemokine) in serum-free medium.

    • In the upper chamber, add the cell suspension (e.g., 1 x 10^6 cells/mL) in serum-free medium containing different concentrations of this compound or the vehicle control (DMSO).

  • Incubation:

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow cell migration (typically 1-4 hours). The optimal incubation time should be determined empirically.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, fluorescently label the cells before the assay and quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.

Cytokine Release Assay

This compound can be used to investigate the role of H4R in modulating cytokine and chemokine production from immune cells.

Protocol for a Cytokine Release Assay:

  • Cell Seeding:

    • Seed immune cells (e.g., peripheral blood mononuclear cells (PBMCs), mast cells, or dendritic cells) in a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 5 x 10^5 cells/well).

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a short period (e.g., 30-60 minutes).

    • Stimulate the cells with a known agonist (e.g., lipopolysaccharide (LPS) for monocytes/macrophages, or IgE/anti-IgE for mast cells) to induce cytokine release.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for an appropriate duration to allow for cytokine production and release (typically 6-24 hours).

  • Cytokine Measurement:

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of the cytokine(s) of interest in the supernatants using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Signaling Pathway

The histamine H4 receptor is a Gi/o protein-coupled receptor. Upon activation, it initiates a signaling cascade that leads to various cellular responses.

h4r_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Cascade (ERK, p38) G_protein->MAPK Ca_ion Intracellular Ca2+ (Modulation) G_protein->Ca_ion cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) PKA->Cellular_Response MAPK->Cellular_Response Ca_ion->Cellular_Response

Caption: A simplified diagram of the histamine H4 receptor signaling pathway.

Activation of the H4R by an agonist leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA).[2][3] The βγ subunits can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and intracellular calcium levels, ultimately leading to cellular responses such as chemotaxis and cytokine release.[4][5]

Data Presentation

The following table is a template for summarizing quantitative data from experiments using this compound.

Cell Line/TypeAssayParameterThis compound ValueReference
Eosinophil-like cellsChemotaxisIC50User-definedUser-defined
Mast CellsCytokine Release (e.g., IL-8)IC50User-definedUser-defined
Recombinant cell lineReceptor BindingpKi8.25[1]
Recombinant cell line[³⁵S]GTPγS bindingEC50User-definedUser-defined

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values should be determined experimentally.

Conclusion

This compound is a critical pharmacological tool for elucidating the role of the histamine H4 receptor in various physiological and pathological processes. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively prepare and utilize this compound in a variety of cell culture experiments, thereby facilitating further discoveries in the fields of immunology and drug development.

References

VUF 10214: Application Notes and Protocols for Mast Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R). The H4 receptor is prominently expressed on various immune cells, including mast cells, and plays a crucial role in inflammatory and allergic responses. Activation of the H4 receptor on mast cells has been shown to exacerbate histamine and cytokine generation, contributing to the amplification of the allergic cascade. Consequently, this compound serves as a valuable pharmacological tool for investigating the role of the H4 receptor in mast cell biology and for exploring its therapeutic potential in mast cell-driven diseases.

These application notes provide an overview of the utility of this compound in mast cell research, including its mechanism of action, effects on mast cell function, and detailed protocols for its application in experimental settings.

Mechanism of Action

This compound acts as a competitive antagonist at the histamine H4 receptor. In mast cells, the H4 receptor is coupled to a Gαi/o protein. Upon binding of its natural ligand, histamine, the H4 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways. This signaling ultimately contributes to calcium mobilization, degranulation, and the release of pro-inflammatory mediators.

By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events, thereby attenuating H4 receptor-mediated mast cell activation.

Applications in Mast Cell Research

  • Investigation of H4 Receptor Signaling: this compound can be used to dissect the specific signaling pathways downstream of H4 receptor activation in mast cells. By comparing the cellular responses to histamine or H4R agonists in the presence and absence of this compound, researchers can elucidate the roles of pathways like PI3K/Akt and ERK in mast cell function.

  • Modulation of Mast Cell Degranulation: A key application of this compound is in studying its inhibitory effect on mast cell degranulation. Research has shown that H4 receptor antagonists can inhibit antigen-dependent degranulation of murine bone marrow-derived mast cells, particularly when present during the IgE sensitization phase.[1] This suggests a role for the H4 receptor in priming mast cells for activation.

  • Regulation of FcεRI Expression: this compound can be utilized to study the influence of the H4 receptor on the expression of the high-affinity IgE receptor, FcεRI. Studies have indicated that H4 receptor antagonists can inhibit IgE-induced upregulation of FcεRI on mast cells.[1]

  • Cytokine and Chemokine Release: The effect of this compound on the production and release of various cytokines and chemokines from mast cells can be investigated to understand the broader immunomodulatory role of the H4 receptor.

Data Presentation

Cell TypeStimulantConcentration% Degranulation (β-hexosaminidase release)
HMC-14-methylhistamine10 µM36.76%
LAD-24-methylhistamine10 µM37.21%
Cord blood-derived mast cells4-methylhistamine10 µM63.44%

Data adapted from a study on H4R activation. It is expected that this compound would inhibit this agonist-induced degranulation in a concentration-dependent manner.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol details the procedure for assessing the inhibitory effect of this compound on IgE-mediated degranulation of cultured mast cells.

Materials:

  • Cultured mast cells (e.g., LAD2, bone marrow-derived mast cells)

  • Cell culture medium (e.g., StemPro-34 SFM for LAD2)

  • Recombinant human Stem Cell Factor (SCF)

  • Human IgE

  • Anti-Human IgE antibody

  • This compound

  • Tyrode's buffer (or other suitable balanced salt solution)

  • Triton X-100 (1%)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer (0.1 M, pH 4.5)

  • Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells under appropriate conditions. For LAD2 cells, supplement StemPro-34 medium with 100 ng/mL SCF.

    • Sensitize the mast cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.

  • This compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

    • Resuspend the cells in Tyrode's buffer at a suitable concentration (e.g., 1 x 10^6 cells/mL).

    • Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in Tyrode's buffer. Add 25 µL of the this compound dilutions to the respective wells. Include a vehicle control (buffer with DMSO, if used to dissolve this compound).

    • Incubate for 30 minutes at 37°C.

  • Induction of Degranulation:

    • Add 25 µL of anti-human IgE antibody (e.g., 10 µg/mL) to the wells to induce degranulation.

    • For positive control (total release), add 25 µL of 1% Triton X-100 to a set of wells.

    • For negative control (spontaneous release), add 25 µL of Tyrode's buffer.

    • Incubate the plate for 30-60 minutes at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction by adding 150 µL of stop solution.

    • Read the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol allows for the investigation of this compound's effect on H4 receptor-mediated signaling pathways.

Materials:

  • Cultured mast cells

  • This compound

  • Histamine or a selective H4R agonist (e.g., 4-methylhistamine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Starve mast cells in serum-free medium for 4-6 hours.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

    • Stimulate the cells with histamine or an H4R agonist for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK and phospho-Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total ERK and total Akt to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated ERK and Akt in this compound-treated cells to the control cells.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gαi/o H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Histamine Histamine Histamine->H4R VUF10214 This compound VUF10214->H4R Akt Akt PI3K->Akt Activates Ca_mobilization Ca²⁺ Mobilization Akt->Ca_mobilization ERK->Ca_mobilization Degranulation Degranulation (Mediator Release) Ca_mobilization->Degranulation

Caption: Signaling pathway of H4 receptor activation in mast cells and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: this compound Inhibition of Mast Cell Degranulation start Start: Culture Mast Cells sensitize Sensitize with IgE (24 hours) start->sensitize wash Wash cells sensitize->wash treat Treat with this compound (30 min) wash->treat induce Induce Degranulation (Anti-IgE, 30-60 min) treat->induce assay β-Hexosaminidase Assay induce->assay analyze Data Analysis (Calculate % Inhibition, IC50) assay->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on mast cell degranulation.

References

VUF 10214: Application Notes and Protocols for Mast Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R). The H4 receptor is prominently expressed on various immune cells, including mast cells, and plays a crucial role in inflammatory and allergic responses. Activation of the H4 receptor on mast cells has been shown to exacerbate histamine and cytokine generation, contributing to the amplification of the allergic cascade. Consequently, this compound serves as a valuable pharmacological tool for investigating the role of the H4 receptor in mast cell biology and for exploring its therapeutic potential in mast cell-driven diseases.

These application notes provide an overview of the utility of this compound in mast cell research, including its mechanism of action, effects on mast cell function, and detailed protocols for its application in experimental settings.

Mechanism of Action

This compound acts as a competitive antagonist at the histamine H4 receptor. In mast cells, the H4 receptor is coupled to a Gαi/o protein. Upon binding of its natural ligand, histamine, the H4 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways. This signaling ultimately contributes to calcium mobilization, degranulation, and the release of pro-inflammatory mediators.

By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events, thereby attenuating H4 receptor-mediated mast cell activation.

Applications in Mast Cell Research

  • Investigation of H4 Receptor Signaling: this compound can be used to dissect the specific signaling pathways downstream of H4 receptor activation in mast cells. By comparing the cellular responses to histamine or H4R agonists in the presence and absence of this compound, researchers can elucidate the roles of pathways like PI3K/Akt and ERK in mast cell function.

  • Modulation of Mast Cell Degranulation: A key application of this compound is in studying its inhibitory effect on mast cell degranulation. Research has shown that H4 receptor antagonists can inhibit antigen-dependent degranulation of murine bone marrow-derived mast cells, particularly when present during the IgE sensitization phase.[1] This suggests a role for the H4 receptor in priming mast cells for activation.

  • Regulation of FcεRI Expression: this compound can be utilized to study the influence of the H4 receptor on the expression of the high-affinity IgE receptor, FcεRI. Studies have indicated that H4 receptor antagonists can inhibit IgE-induced upregulation of FcεRI on mast cells.[1]

  • Cytokine and Chemokine Release: The effect of this compound on the production and release of various cytokines and chemokines from mast cells can be investigated to understand the broader immunomodulatory role of the H4 receptor.

Data Presentation

Cell TypeStimulantConcentration% Degranulation (β-hexosaminidase release)
HMC-14-methylhistamine10 µM36.76%
LAD-24-methylhistamine10 µM37.21%
Cord blood-derived mast cells4-methylhistamine10 µM63.44%

Data adapted from a study on H4R activation. It is expected that this compound would inhibit this agonist-induced degranulation in a concentration-dependent manner.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol details the procedure for assessing the inhibitory effect of this compound on IgE-mediated degranulation of cultured mast cells.

Materials:

  • Cultured mast cells (e.g., LAD2, bone marrow-derived mast cells)

  • Cell culture medium (e.g., StemPro-34 SFM for LAD2)

  • Recombinant human Stem Cell Factor (SCF)

  • Human IgE

  • Anti-Human IgE antibody

  • This compound

  • Tyrode's buffer (or other suitable balanced salt solution)

  • Triton X-100 (1%)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer (0.1 M, pH 4.5)

  • Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells under appropriate conditions. For LAD2 cells, supplement StemPro-34 medium with 100 ng/mL SCF.

    • Sensitize the mast cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.

  • This compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

    • Resuspend the cells in Tyrode's buffer at a suitable concentration (e.g., 1 x 10^6 cells/mL).

    • Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in Tyrode's buffer. Add 25 µL of the this compound dilutions to the respective wells. Include a vehicle control (buffer with DMSO, if used to dissolve this compound).

    • Incubate for 30 minutes at 37°C.

  • Induction of Degranulation:

    • Add 25 µL of anti-human IgE antibody (e.g., 10 µg/mL) to the wells to induce degranulation.

    • For positive control (total release), add 25 µL of 1% Triton X-100 to a set of wells.

    • For negative control (spontaneous release), add 25 µL of Tyrode's buffer.

    • Incubate the plate for 30-60 minutes at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction by adding 150 µL of stop solution.

    • Read the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol allows for the investigation of this compound's effect on H4 receptor-mediated signaling pathways.

Materials:

  • Cultured mast cells

  • This compound

  • Histamine or a selective H4R agonist (e.g., 4-methylhistamine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Starve mast cells in serum-free medium for 4-6 hours.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

    • Stimulate the cells with histamine or an H4R agonist for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK and phospho-Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total ERK and total Akt to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated ERK and Akt in this compound-treated cells to the control cells.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gαi/o H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Histamine Histamine Histamine->H4R VUF10214 This compound VUF10214->H4R Akt Akt PI3K->Akt Activates Ca_mobilization Ca²⁺ Mobilization Akt->Ca_mobilization ERK->Ca_mobilization Degranulation Degranulation (Mediator Release) Ca_mobilization->Degranulation

Caption: Signaling pathway of H4 receptor activation in mast cells and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: this compound Inhibition of Mast Cell Degranulation start Start: Culture Mast Cells sensitize Sensitize with IgE (24 hours) start->sensitize wash Wash cells sensitize->wash treat Treat with this compound (30 min) wash->treat induce Induce Degranulation (Anti-IgE, 30-60 min) treat->induce assay β-Hexosaminidase Assay induce->assay analyze Data Analysis (Calculate % Inhibition, IC50) assay->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on mast cell degranulation.

References

Application Notes and Protocols for Studying Eosinophil Migration Using VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammation, such as in asthma and allergic rhinitis. Their recruitment to inflammatory sites is a critical step in the allergic cascade. Histamine, a major mediator released by mast cells, has been shown to induce eosinophil chemotaxis, primarily through the histamine H4 receptor (H4R). VUF 10214 is a potent and selective ligand for the H4 receptor, making it a valuable pharmacological tool for investigating the role of this receptor in eosinophil migration and for screening potential anti-inflammatory therapeutics.[1][2][3] These application notes provide a detailed guide on how to utilize this compound to study its inhibitory effects on eosinophil migration.

Mechanism of Action

This compound acts as a ligand for the histamine H4 receptor (H4R), exhibiting a high binding affinity with a pKi of 8.25.[4] The H4R is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like histamine, couples to Gαi/o proteins.[5][6] This initiates a signaling cascade involving the βγ subunit, which activates phospholipase C (PLC).[2] PLC activation leads to an increase in intracellular calcium (Ca2+) concentration and actin polymerization.[5][7] These cytoskeletal changes are essential for the cell shape changes and directional movement characteristic of chemotaxis.[2][5] By acting as an antagonist at the H4R, this compound can block this signaling pathway, thereby inhibiting histamine-induced eosinophil migration.

Data Presentation

AgonistParameterValueCell TypeReference
HistamineEC50 (Chemotaxis)83 nMHuman Eosinophils[1]
HistamineEC50 (Shape Change)19 nMHuman Eosinophils[1]
Imetit (H4R agonist)EC50 (Shape Change)25 nMHuman Eosinophils[1]
Clobenpropit (H4R agonist)EC50 (Shape Change)72 nMHuman Eosinophils[1]
AntagonistParameterValueAgonist (Concentration)Cell TypeReference
JNJ 7777120IC50 (Chemotaxis)86 nMHistamine (1 µM)Human Eosinophils[1]
ThioperamideIC50 (Chemotaxis)519 nMHistamine (1 µM)Human Eosinophils[1]
JNJ 7777120IC50 (Shape Change)0.3 µMHistamineHuman Eosinophils[1]
ThioperamideIC50 (Shape Change)1.4 µMHistamineHuman Eosinophils[1]
CompoundParameterValueReceptor SubtypeReference
This compoundpKi8.25Human H4 Receptor[4]

Experimental Protocols

Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber/Transwell Assay)

This protocol describes an in vitro method to assess the effect of this compound on histamine-induced eosinophil migration using a Transwell system.

Materials:

  • Human Eosinophils (isolated from peripheral blood)

  • This compound

  • Histamine

  • RPMI-1640 medium with 0.5% BSA

  • Transwell inserts (5 µm pore size)

  • 24-well plates

  • Flow cytometer or plate reader for cell quantification

  • Incubator (37°C, 5% CO2)

Procedure:

  • Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or allergic donors using established methods such as density gradient centrifugation followed by immunomagnetic negative selection.

  • Cell Preparation: Resuspend the purified eosinophils in RPMI-1640 medium containing 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

  • Antagonist Pre-incubation (Optional but recommended): Pre-incubate the eosinophil suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI-1640 medium with 0.5% BSA to the lower chamber of the 24-well plate.

    • Add histamine to the lower chamber to achieve the desired final concentration (e.g., 1 µM, which is near the maximal effective concentration).

    • If not pre-incubated, add this compound to both the upper and lower chambers to the desired final concentrations.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the eosinophil suspension (containing 2 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells for a fixed time (e.g., 1 minute) using a flow cytometer. Alternatively, cells can be lysed and quantified using a fluorescent dye-based assay and a plate reader.

  • Data Analysis:

    • Include negative controls (no histamine) and positive controls (histamine only).

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the positive control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R Histamine H4 Receptor (GPCR) Histamine->H4R Activates VUF10214 This compound (Antagonist) VUF10214->H4R Blocks Gai Gαi/o H4R->Gai Gbg Gβγ Gai->Gbg Dissociation PLC Phospholipase C Gbg->PLC Activates Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Leads to Actin Actin Polymerization Ca2->Actin ShapeChange Cell Shape Change Actin->ShapeChange Migration Eosinophil Migration ShapeChange->Migration G cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Analysis Isolate 1. Isolate Eosinophils (e.g., MACS) Resuspend 2. Resuspend Cells (RPMI + 0.5% BSA) Isolate->Resuspend Preincubate 3. Pre-incubate with this compound (Optional) Resuspend->Preincubate AddCells 5. Add Eosinophils to Upper Chamber Preincubate->AddCells LowerChamber 4. Prepare Lower Chamber (Medium + Histamine) LowerChamber->AddCells Incubate 6. Incubate (2h at 37°C) AddCells->Incubate Collect 7. Collect Migrated Cells from Lower Chamber Quantify 8. Quantify Cells (Flow Cytometry) Collect->Quantify Analyze 9. Calculate % Inhibition and IC50 Quantify->Analyze

References

Application Notes and Protocols for Studying Eosinophil Migration Using VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammation, such as in asthma and allergic rhinitis. Their recruitment to inflammatory sites is a critical step in the allergic cascade. Histamine, a major mediator released by mast cells, has been shown to induce eosinophil chemotaxis, primarily through the histamine H4 receptor (H4R). VUF 10214 is a potent and selective ligand for the H4 receptor, making it a valuable pharmacological tool for investigating the role of this receptor in eosinophil migration and for screening potential anti-inflammatory therapeutics.[1][2][3] These application notes provide a detailed guide on how to utilize this compound to study its inhibitory effects on eosinophil migration.

Mechanism of Action

This compound acts as a ligand for the histamine H4 receptor (H4R), exhibiting a high binding affinity with a pKi of 8.25.[4] The H4R is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like histamine, couples to Gαi/o proteins.[5][6] This initiates a signaling cascade involving the βγ subunit, which activates phospholipase C (PLC).[2] PLC activation leads to an increase in intracellular calcium (Ca2+) concentration and actin polymerization.[5][7] These cytoskeletal changes are essential for the cell shape changes and directional movement characteristic of chemotaxis.[2][5] By acting as an antagonist at the H4R, this compound can block this signaling pathway, thereby inhibiting histamine-induced eosinophil migration.

Data Presentation

AgonistParameterValueCell TypeReference
HistamineEC50 (Chemotaxis)83 nMHuman Eosinophils[1]
HistamineEC50 (Shape Change)19 nMHuman Eosinophils[1]
Imetit (H4R agonist)EC50 (Shape Change)25 nMHuman Eosinophils[1]
Clobenpropit (H4R agonist)EC50 (Shape Change)72 nMHuman Eosinophils[1]
AntagonistParameterValueAgonist (Concentration)Cell TypeReference
JNJ 7777120IC50 (Chemotaxis)86 nMHistamine (1 µM)Human Eosinophils[1]
ThioperamideIC50 (Chemotaxis)519 nMHistamine (1 µM)Human Eosinophils[1]
JNJ 7777120IC50 (Shape Change)0.3 µMHistamineHuman Eosinophils[1]
ThioperamideIC50 (Shape Change)1.4 µMHistamineHuman Eosinophils[1]
CompoundParameterValueReceptor SubtypeReference
This compoundpKi8.25Human H4 Receptor[4]

Experimental Protocols

Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber/Transwell Assay)

This protocol describes an in vitro method to assess the effect of this compound on histamine-induced eosinophil migration using a Transwell system.

Materials:

  • Human Eosinophils (isolated from peripheral blood)

  • This compound

  • Histamine

  • RPMI-1640 medium with 0.5% BSA

  • Transwell inserts (5 µm pore size)

  • 24-well plates

  • Flow cytometer or plate reader for cell quantification

  • Incubator (37°C, 5% CO2)

Procedure:

  • Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or allergic donors using established methods such as density gradient centrifugation followed by immunomagnetic negative selection.

  • Cell Preparation: Resuspend the purified eosinophils in RPMI-1640 medium containing 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

  • Antagonist Pre-incubation (Optional but recommended): Pre-incubate the eosinophil suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI-1640 medium with 0.5% BSA to the lower chamber of the 24-well plate.

    • Add histamine to the lower chamber to achieve the desired final concentration (e.g., 1 µM, which is near the maximal effective concentration).

    • If not pre-incubated, add this compound to both the upper and lower chambers to the desired final concentrations.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the eosinophil suspension (containing 2 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells for a fixed time (e.g., 1 minute) using a flow cytometer. Alternatively, cells can be lysed and quantified using a fluorescent dye-based assay and a plate reader.

  • Data Analysis:

    • Include negative controls (no histamine) and positive controls (histamine only).

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the positive control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R Histamine H4 Receptor (GPCR) Histamine->H4R Activates VUF10214 This compound (Antagonist) VUF10214->H4R Blocks Gai Gαi/o H4R->Gai Gbg Gβγ Gai->Gbg Dissociation PLC Phospholipase C Gbg->PLC Activates Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Leads to Actin Actin Polymerization Ca2->Actin ShapeChange Cell Shape Change Actin->ShapeChange Migration Eosinophil Migration ShapeChange->Migration G cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Analysis Isolate 1. Isolate Eosinophils (e.g., MACS) Resuspend 2. Resuspend Cells (RPMI + 0.5% BSA) Isolate->Resuspend Preincubate 3. Pre-incubate with this compound (Optional) Resuspend->Preincubate AddCells 5. Add Eosinophils to Upper Chamber Preincubate->AddCells LowerChamber 4. Prepare Lower Chamber (Medium + Histamine) LowerChamber->AddCells Incubate 6. Incubate (2h at 37°C) AddCells->Incubate Collect 7. Collect Migrated Cells from Lower Chamber Quantify 8. Quantify Cells (Flow Cytometry) Collect->Quantify Analyze 9. Calculate % Inhibition and IC50 Quantify->Analyze

References

Application Notes and Protocols for VUF 10214 in a Murine Peritonitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritonitis, the inflammation of the peritoneum, is a serious condition that can lead to systemic inflammation and sepsis. The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for inflammatory disorders due to its predominant expression on immune cells, including mast cells, eosinophils, and T cells.[1][2] VUF 10214 is a ligand for the H4 receptor and has demonstrated significant anti-inflammatory properties.[3] These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in a zymosan-induced murine model of peritonitis, a well-established model of sterile inflammation.[4][5]

Mechanism of Action

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent intracellular calcium mobilization.[1] In inflammatory cells, activation of the H4R is involved in chemotaxis, cytokine production, and the recruitment of key immune cells like mast cells and eosinophils to sites of inflammation.[1][2][6] this compound, as an H4 receptor antagonist, is hypothesized to mitigate the inflammatory response in peritonitis by blocking these downstream effects of histamine, thereby reducing the influx of inflammatory cells and the production of pro-inflammatory mediators in the peritoneal cavity.[7]

Signaling Pathway of Histamine H4 Receptor in Inflammation

H4R_Signaling cluster_membrane Cell Membrane cluster_cell Immune Cell (e.g., Mast Cell, Eosinophil) H4R H4 Receptor Gai Gαi/o H4R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Ca ↑ Intracellular Ca²⁺ Gai->Ca Mobilizes Histamine Histamine Histamine->H4R Binds & Activates VUF10214 This compound VUF10214->H4R Blocks cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis Ca->Chemotaxis Cytokine Cytokine Release (e.g., IL-6, TNF-α) Ca->Cytokine Inflammation Inflammation Chemotaxis->Inflammation Cytokine->Inflammation experimental_workflow acclimatization Animal Acclimatization (1 week) grouping Randomize into Experimental Groups acclimatization->grouping treatment Administer this compound or Vehicle (i.p.) grouping->treatment peritonitis Induce Peritonitis: Zymosan (1 mg, i.p.) treatment->peritonitis 30 min pre-treatment timepoints Monitor and Collect Samples (4 hours post-zymosan) peritonitis->timepoints lavage Peritoneal Lavage: - Cell Count & Differential - Cytokine Analysis (ELISA) timepoints->lavage permeability Vascular Permeability: - Evans Blue Assay timepoints->permeability analysis Data Analysis lavage->analysis permeability->analysis

References

Application Notes and Protocols for VUF 10214 in a Murine Peritonitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritonitis, the inflammation of the peritoneum, is a serious condition that can lead to systemic inflammation and sepsis. The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for inflammatory disorders due to its predominant expression on immune cells, including mast cells, eosinophils, and T cells.[1][2] VUF 10214 is a ligand for the H4 receptor and has demonstrated significant anti-inflammatory properties.[3] These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in a zymosan-induced murine model of peritonitis, a well-established model of sterile inflammation.[4][5]

Mechanism of Action

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent intracellular calcium mobilization.[1] In inflammatory cells, activation of the H4R is involved in chemotaxis, cytokine production, and the recruitment of key immune cells like mast cells and eosinophils to sites of inflammation.[1][2][6] this compound, as an H4 receptor antagonist, is hypothesized to mitigate the inflammatory response in peritonitis by blocking these downstream effects of histamine, thereby reducing the influx of inflammatory cells and the production of pro-inflammatory mediators in the peritoneal cavity.[7]

Signaling Pathway of Histamine H4 Receptor in Inflammation

H4R_Signaling cluster_membrane Cell Membrane cluster_cell Immune Cell (e.g., Mast Cell, Eosinophil) H4R H4 Receptor Gai Gαi/o H4R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Ca ↑ Intracellular Ca²⁺ Gai->Ca Mobilizes Histamine Histamine Histamine->H4R Binds & Activates VUF10214 This compound VUF10214->H4R Blocks cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis Ca->Chemotaxis Cytokine Cytokine Release (e.g., IL-6, TNF-α) Ca->Cytokine Inflammation Inflammation Chemotaxis->Inflammation Cytokine->Inflammation experimental_workflow acclimatization Animal Acclimatization (1 week) grouping Randomize into Experimental Groups acclimatization->grouping treatment Administer this compound or Vehicle (i.p.) grouping->treatment peritonitis Induce Peritonitis: Zymosan (1 mg, i.p.) treatment->peritonitis 30 min pre-treatment timepoints Monitor and Collect Samples (4 hours post-zymosan) peritonitis->timepoints lavage Peritoneal Lavage: - Cell Count & Differential - Cytokine Analysis (ELISA) timepoints->lavage permeability Vascular Permeability: - Evans Blue Assay timepoints->permeability analysis Data Analysis lavage->analysis permeability->analysis

References

VUF 10214: A Potent Tool for Investigating Cytokine Release in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

VUF 10214 is a selective antagonist/inverse agonist for the histamine H4 receptor (H4R), a key player in immunomodulation and inflammatory responses. The H4R is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine triggers a cascade of intracellular signaling events that lead to chemotaxis, cellular activation, and the release of various pro-inflammatory mediators, including a wide range of cytokines. This makes this compound an invaluable pharmacological tool for dissecting the role of the H4R in cytokine release and for exploring its therapeutic potential in inflammatory and allergic diseases.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cytokine release from various immune cell types.

Mechanism of Action

This compound exerts its effects by binding to the H4R and inhibiting its downstream signaling. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon histamine binding, the H4R initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). These events ultimately trigger downstream pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, culminating in the transcription and release of cytokines. This compound, by blocking the initial step of histamine binding, effectively attenuates these downstream signaling events and subsequent cytokine production.

Data Presentation

The following tables summarize the inhibitory effects of this compound on cytokine release from different immune cell populations. Data is compiled from various in vitro studies and presented to facilitate comparison.

Table 1: Effect of this compound on Cytokine Release from Mast Cells

Cell TypeStimulusCytokine MeasuredThis compound ConcentrationPercent Inhibition (%)
Human Mast Cell Line (HMC-1)Histamine (1 µM)TNF-α10 µMData not available in search results
Human Mast Cell Line (HMC-1)Histamine (1 µM)IL-810 µMData not available in search results
Murine Bone Marrow-Derived Mast Cells (BMMCs)Histamine (10 µM)IL-61 µMData not available in search results
Murine Bone Marrow-Derived Mast Cells (BMMCs)Histamine (10 µM)IL-131 µMData not available in search results

Table 2: Effect of this compound on Cytokine Release from Eosinophils

Cell TypeStimulusCytokine MeasuredThis compound ConcentrationPercent Inhibition (%)
Human Peripheral Blood EosinophilsHistamine (1 µM)RANTES (CCL5)10 µMData not available in search results
Human Peripheral Blood EosinophilsHistamine (1 µM)IL-410 µMData not available in search results
Human Peripheral Blood EosinophilsHistamine (1 µM)IL-1310 µMData not available in search results

Table 3: Effect of this compound on Cytokine Release from T Cells and PBMCs

Cell TypeStimulusCytokine MeasuredThis compound ConcentrationPercent Inhibition (%)
Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)IFN-γ10 µMData not available in search results
Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)IL-17A10 µMData not available in search results
Human CD4+ T cellsAnti-CD3/CD28IL-41 µMData not available in search results
Human CD4+ T cellsAnti-CD3/CD28IL-51 µMData not available in search results

Note: Specific quantitative data on the percentage of inhibition by this compound was not available in the provided search results. The tables are structured to be populated with such data when it becomes available through further research.

Experimental Protocols

Here we provide detailed protocols for investigating the effect of this compound on cytokine release from mast cells and peripheral blood mononuclear cells (PBMCs).

Protocol 1: Inhibition of Cytokine Release from a Human Mast Cell Line (e.g., HMC-1)

Objective: To determine the inhibitory effect of this compound on histamine-induced cytokine (e.g., TNF-α, IL-8) release from a human mast cell line.

Materials:

  • Human Mast Cell Line (e.g., HMC-1)

  • Complete cell culture medium (e.g., IMDM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Histamine dihydrochloride (stock solution in sterile water)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-8

  • Plate reader

Procedure:

  • Cell Culture: Culture HMC-1 cells in complete medium at 37°C in a humidified 5% CO2 incubator. Cells should be in the logarithmic growth phase.

  • Cell Seeding: Centrifuge the cells and resuspend in fresh medium to a density of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of histamine in complete medium. A final concentration of 1 µM is often used for stimulation.

    • Add 50 µL of the histamine solution to the this compound-treated and vehicle control wells.

    • For the negative control wells, add 50 µL of complete medium without histamine.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured and should be determined empirically.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α and IL-8 in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Calculate the mean cytokine concentration for each treatment group.

    • Determine the percentage of inhibition of cytokine release by this compound compared to the vehicle control (histamine-stimulated) group.

    • If a dose-response curve is generated, calculate the IC50 value for this compound.

Protocol 2: Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of this compound on mitogen-induced cytokine (e.g., IFN-γ, IL-17A) release from human PBMCs.

Materials:

  • Freshly isolated human PBMCs (e.g., via Ficoll-Paque density gradient centrifugation)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phytohemagglutinin (PHA) (stock solution in sterile PBS)

  • 96-well cell culture plates

  • ELISA kits for human IFN-γ and IL-17A

  • Plate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using standard density gradient centrifugation methods.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium to a density of 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Include a vehicle control (DMSO).

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of PHA in complete RPMI-1640 medium. A final concentration of 5 µg/mL is commonly used.

    • Add 50 µL of the PHA solution to the this compound-treated and vehicle control wells.

    • For the negative control wells, add 50 µL of complete medium without PHA.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatants.

  • Cytokine Measurement: Measure the concentrations of IFN-γ and IL-17A in the supernatants using ELISA kits as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1.

Mandatory Visualizations

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Inhibits G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Calcineurin Calcineurin Ca2->Calcineurin MAPK MAPK Cascade (ERK, p38) PKC->MAPK NFAT NFAT Calcineurin->NFAT Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription NFAT->Transcription Cytokine_mRNA Cytokine mRNA (TNF-α, IL-8, etc.) Transcription->Cytokine_mRNA Cytokine_Release Cytokine Release Cytokine_mRNA->Cytokine_Release

Caption: H4R signaling pathway leading to cytokine release.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Immune Cells (e.g., Mast Cells, PBMCs) Seed_Cells Seed Cells in 96-well Plate Isolate_Cells->Seed_Cells Pretreat_VUF10214 Pre-treat with this compound (or Vehicle) Seed_Cells->Pretreat_VUF10214 Stimulate_Cells Stimulate with Histamine or Mitogen Pretreat_VUF10214->Stimulate_Cells Incubate Incubate (6-72 hours) Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data Data Analysis (% Inhibition, IC50) Measure_Cytokines->Analyze_Data

Caption: Workflow for cytokine release assay with this compound.

VUF 10214: A Potent Tool for Investigating Cytokine Release in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

VUF 10214 is a selective antagonist/inverse agonist for the histamine H4 receptor (H4R), a key player in immunomodulation and inflammatory responses. The H4R is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine triggers a cascade of intracellular signaling events that lead to chemotaxis, cellular activation, and the release of various pro-inflammatory mediators, including a wide range of cytokines. This makes this compound an invaluable pharmacological tool for dissecting the role of the H4R in cytokine release and for exploring its therapeutic potential in inflammatory and allergic diseases.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cytokine release from various immune cell types.

Mechanism of Action

This compound exerts its effects by binding to the H4R and inhibiting its downstream signaling. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon histamine binding, the H4R initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). These events ultimately trigger downstream pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, culminating in the transcription and release of cytokines. This compound, by blocking the initial step of histamine binding, effectively attenuates these downstream signaling events and subsequent cytokine production.

Data Presentation

The following tables summarize the inhibitory effects of this compound on cytokine release from different immune cell populations. Data is compiled from various in vitro studies and presented to facilitate comparison.

Table 1: Effect of this compound on Cytokine Release from Mast Cells

Cell TypeStimulusCytokine MeasuredThis compound ConcentrationPercent Inhibition (%)
Human Mast Cell Line (HMC-1)Histamine (1 µM)TNF-α10 µMData not available in search results
Human Mast Cell Line (HMC-1)Histamine (1 µM)IL-810 µMData not available in search results
Murine Bone Marrow-Derived Mast Cells (BMMCs)Histamine (10 µM)IL-61 µMData not available in search results
Murine Bone Marrow-Derived Mast Cells (BMMCs)Histamine (10 µM)IL-131 µMData not available in search results

Table 2: Effect of this compound on Cytokine Release from Eosinophils

Cell TypeStimulusCytokine MeasuredThis compound ConcentrationPercent Inhibition (%)
Human Peripheral Blood EosinophilsHistamine (1 µM)RANTES (CCL5)10 µMData not available in search results
Human Peripheral Blood EosinophilsHistamine (1 µM)IL-410 µMData not available in search results
Human Peripheral Blood EosinophilsHistamine (1 µM)IL-1310 µMData not available in search results

Table 3: Effect of this compound on Cytokine Release from T Cells and PBMCs

Cell TypeStimulusCytokine MeasuredThis compound ConcentrationPercent Inhibition (%)
Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)IFN-γ10 µMData not available in search results
Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)IL-17A10 µMData not available in search results
Human CD4+ T cellsAnti-CD3/CD28IL-41 µMData not available in search results
Human CD4+ T cellsAnti-CD3/CD28IL-51 µMData not available in search results

Note: Specific quantitative data on the percentage of inhibition by this compound was not available in the provided search results. The tables are structured to be populated with such data when it becomes available through further research.

Experimental Protocols

Here we provide detailed protocols for investigating the effect of this compound on cytokine release from mast cells and peripheral blood mononuclear cells (PBMCs).

Protocol 1: Inhibition of Cytokine Release from a Human Mast Cell Line (e.g., HMC-1)

Objective: To determine the inhibitory effect of this compound on histamine-induced cytokine (e.g., TNF-α, IL-8) release from a human mast cell line.

Materials:

  • Human Mast Cell Line (e.g., HMC-1)

  • Complete cell culture medium (e.g., IMDM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Histamine dihydrochloride (stock solution in sterile water)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-8

  • Plate reader

Procedure:

  • Cell Culture: Culture HMC-1 cells in complete medium at 37°C in a humidified 5% CO2 incubator. Cells should be in the logarithmic growth phase.

  • Cell Seeding: Centrifuge the cells and resuspend in fresh medium to a density of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of histamine in complete medium. A final concentration of 1 µM is often used for stimulation.

    • Add 50 µL of the histamine solution to the this compound-treated and vehicle control wells.

    • For the negative control wells, add 50 µL of complete medium without histamine.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured and should be determined empirically.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α and IL-8 in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Calculate the mean cytokine concentration for each treatment group.

    • Determine the percentage of inhibition of cytokine release by this compound compared to the vehicle control (histamine-stimulated) group.

    • If a dose-response curve is generated, calculate the IC50 value for this compound.

Protocol 2: Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of this compound on mitogen-induced cytokine (e.g., IFN-γ, IL-17A) release from human PBMCs.

Materials:

  • Freshly isolated human PBMCs (e.g., via Ficoll-Paque density gradient centrifugation)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phytohemagglutinin (PHA) (stock solution in sterile PBS)

  • 96-well cell culture plates

  • ELISA kits for human IFN-γ and IL-17A

  • Plate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using standard density gradient centrifugation methods.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium to a density of 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Include a vehicle control (DMSO).

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of PHA in complete RPMI-1640 medium. A final concentration of 5 µg/mL is commonly used.

    • Add 50 µL of the PHA solution to the this compound-treated and vehicle control wells.

    • For the negative control wells, add 50 µL of complete medium without PHA.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatants.

  • Cytokine Measurement: Measure the concentrations of IFN-γ and IL-17A in the supernatants using ELISA kits as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1.

Mandatory Visualizations

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Inhibits G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Calcineurin Calcineurin Ca2->Calcineurin MAPK MAPK Cascade (ERK, p38) PKC->MAPK NFAT NFAT Calcineurin->NFAT Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription NFAT->Transcription Cytokine_mRNA Cytokine mRNA (TNF-α, IL-8, etc.) Transcription->Cytokine_mRNA Cytokine_Release Cytokine Release Cytokine_mRNA->Cytokine_Release

Caption: H4R signaling pathway leading to cytokine release.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Immune Cells (e.g., Mast Cells, PBMCs) Seed_Cells Seed Cells in 96-well Plate Isolate_Cells->Seed_Cells Pretreat_VUF10214 Pre-treat with this compound (or Vehicle) Seed_Cells->Pretreat_VUF10214 Stimulate_Cells Stimulate with Histamine or Mitogen Pretreat_VUF10214->Stimulate_Cells Incubate Incubate (6-72 hours) Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data Data Analysis (% Inhibition, IC50) Measure_Cytokines->Analyze_Data

Caption: Workflow for cytokine release assay with this compound.

Troubleshooting & Optimization

Technical Support Center: VUF10214 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using VUF10214 in in vivo experiments. The information is tailored for scientists in drug development and related fields to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is VUF10214 and what is its mechanism of action?

VUF10214 is a ligand for the histamine H4 receptor (H4R) with a high binding affinity, indicated by a pKi of 8.25.[1] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a significant role in inflammatory and immune responses.[2] VUF10214 acts as an antagonist, blocking the activity of the H4 receptor.

Q2: What is the signaling pathway of the H4 receptor that VUF10214 antagonizes?

The H4 receptor couples to inhibitory Gαi/o proteins. Upon activation by histamine, this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The receptor also mediates intracellular calcium mobilization via a pertussis toxin-sensitive pathway and modulates the activity of mitogen-activated protein kinases (MAPK), influencing cellular processes like chemotaxis. By acting as an antagonist, VUF10214 blocks these downstream effects.

Q3: I am having trouble dissolving VUF10214 for my in vivo experiment. What vehicle should I use?

Like many small molecule inhibitors, VUF10214 may have low aqueous solubility. A common strategy for in vivo formulation is to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle containing a surfactant.

A recommended starting vehicle formulation is:

  • 5-10% DMSO

  • 5-10% Tween® 80

  • 80-90% Saline (0.9% NaCl)

Procedure:

  • Dissolve VUF10214 in pure DMSO to create a concentrated stock solution.

  • In a separate tube, mix the Tween® 80 with the saline.

  • Slowly add the VUF10214/DMSO stock solution to the saline/Tween® 80 mixture while vortexing to prevent precipitation.

Important: Always prepare the formulation fresh before each use. It is critical to include a vehicle-only control group in your experiment to ensure that the solvent itself is not causing any observed effects. High concentrations of DMSO can have intrinsic anti-inflammatory and analgesic properties.

Q4: I am not observing the expected anti-inflammatory effect. What are some potential reasons?

Several factors could contribute to a lack of efficacy. Consider the following:

  • Dose: The dose may be too low. In vivo doses for H4R antagonists can range from 10 to 100 mg/kg depending on the model and route of administration.

  • Compound Stability: Ensure the compound has not degraded. Store it according to the manufacturer's instructions, typically in a cool, dark, and dry place.[1] Prepare solutions fresh for each experiment.

  • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) significantly impacts bioavailability. The well-characterized H4R antagonist JNJ-7777120 has an oral bioavailability of approximately 30% in rats.[3] If oral administration is ineffective, consider a parenteral route like subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Timing: The timing of drug administration relative to the inflammatory challenge is crucial. For acute models like carrageenan-induced paw edema, the antagonist should be administered prior to the insult, typically 30-60 minutes before.

  • Animal Strain: Pharmacological responses can vary between different mouse or rat strains. Some studies have shown that the effects of H4R antagonists can be strain-dependent.[4]

Q5: How can I confirm that VUF10214 is engaging the H4 receptor in my model?

Directly measuring target engagement in vivo can be complex. However, you can use several strategies:

  • Ex Vivo Analysis: Collect tissue samples (e.g., spleen, skin, or circulating immune cells) at the end of the study. You can then perform ex vivo assays, such as measuring histamine-induced cytokine release or chemotaxis, to see if VUF10214 treatment has blocked the response.

  • Pharmacodynamic (PD) Biomarkers: Measure downstream markers of H4R activation. For example, you could measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) or the infiltration of immune cells (e.g., neutrophils, eosinophils) in the target tissue, which should be reduced by effective H4R antagonism.[2]

  • Use a Positive Control: Include a well-characterized H4R antagonist, such as JNJ-7777120, in your experiment to benchmark the expected level of efficacy.

Quantitative Data & Compound Properties

Specific pharmacokinetic and in vivo dosage data for VUF10214 are not widely published. Therefore, data for the well-characterized and selective H4R antagonist, JNJ-7777120 , is provided as a reference to guide experimental design.

Table 1: VUF10214 Binding Affinity

Compound Target Parameter Value

| VUF10214 | Histamine H4 Receptor | pKi | 8.25[1] |

The pKi is the negative logarithm of the Ki (inhibition constant). A higher pKi value indicates stronger binding affinity.

Table 2: Reference Compound JNJ-7777120 Properties & In Vivo Parameters

Parameter Species Value Notes / Model
Binding Affinity (Ki) Human 4.5 nM[3] -
In Vivo Dose Range Rat 10 - 30 mg/kg (s.c.) Carrageenan-induced paw edema[5]
Mouse 20 mg/kg (s.c.) Tracheal mast cell migration[3]
Mouse 30 - 100 mg/kg (s.c.) Croton oil-induced skin inflammation[4]
Pharmacokinetics Rat Bioavailability: ~30% (oral) -
Half-life (t½): ~3 hours -
Dog Bioavailability: 100% (oral) -

| | | Half-life (t½): ~3 hours | - |

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema in the Rat

This protocol outlines a standard acute inflammation model used to test the efficacy of anti-inflammatory compounds like H4R antagonists.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatize animals for at least 3-5 days before the experiment.

  • House animals with free access to food and water.

2. Materials:

  • VUF10214

  • Vehicle solution (e.g., 10% DMSO, 10% Tween® 80, 80% saline)

  • Positive Control: Indomethacin (10 mg/kg) or Naproxen (15 mg/kg)

  • Carrageenan (Lambda, Type IV)

  • Sterile 0.9% saline

  • Plethysmometer or digital calipers

3. Preparation:

  • Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline. Heat and vortex to dissolve completely. Allow to cool to room temperature before injection.

  • Prepare fresh formulations of VUF10214, vehicle, and positive control on the day of the experiment.

4. Experimental Procedure:

  • Group Allocation: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: VUF10214 (e.g., 30 mg/kg, i.p.)

    • Group 3: Positive Control (Indomethacin, 10 mg/kg, i.p.)

  • Baseline Measurement (Time 0): Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).

  • Compound Administration: Administer the vehicle, VUF10214, or positive control via the chosen route (e.g., i.p. or s.c.). This is typically done 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: At t=60 minutes, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammatory response is usually observed between 3 and 5 hours.

  • Data Analysis:

    • Calculate Edema: Edema (mL) = Vt - V₀

    • Calculate Percent Inhibition: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control.

Visualizations: Pathways and Workflows

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor (H4R) G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ G_protein->Ca2 Stimulates Histamine Histamine Histamine->H4R Activates VUF10214 VUF10214 (Antagonist) VUF10214->H4R Blocks Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response MAPK MAPK Activation Ca2->MAPK MAPK->Response

Caption: Histamine H4 Receptor (H4R) signaling pathway blocked by VUF10214.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization B Prepare Compound & Vehicle Formulations A->B C Randomize Animals into Groups B->C D Baseline Measurement (e.g., Paw Volume) C->D E Administer Compound/Vehicle D->E F Induce Inflammation E->F G Time-Course Measurements F->G H Euthanasia & Tissue Collection (Optional) G->H I Data Calculation (% Inhibition) H->I J Statistical Analysis I->J Troubleshooting_Tree Start No/Low Efficacy Observed Q_Formulation Is the formulation prepared fresh & homogenous? Start->Q_Formulation A_Formulation Reformulate: Ensure complete dissolution in DMSO first, then add slowly to vehicle. Q_Formulation->A_Formulation No Q_Dose Is the dose appropriate? Q_Formulation->Q_Dose Yes End Re-evaluate experimental design and compound stability. A_Formulation->End A_Dose Perform dose-response study. (e.g., 10, 30, 100 mg/kg) Q_Dose->A_Dose No Q_Route Is the administration route optimal? Q_Dose->Q_Route Yes A_Dose->End A_Route Consider parenteral route (i.p. or s.c.) if using oral. Q_Route->A_Route No Q_Control Did the vehicle control show any effect? Q_Route->Q_Control Yes A_Route->End A_Control High DMSO may have effects. Lower DMSO concentration (e.g., <5%). Q_Control->A_Control Yes Q_Control->End No A_Control->End

References

Technical Support Center: VUF10214 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using VUF10214 in in vivo experiments. The information is tailored for scientists in drug development and related fields to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is VUF10214 and what is its mechanism of action?

VUF10214 is a ligand for the histamine H4 receptor (H4R) with a high binding affinity, indicated by a pKi of 8.25.[1] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a significant role in inflammatory and immune responses.[2] VUF10214 acts as an antagonist, blocking the activity of the H4 receptor.

Q2: What is the signaling pathway of the H4 receptor that VUF10214 antagonizes?

The H4 receptor couples to inhibitory Gαi/o proteins. Upon activation by histamine, this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The receptor also mediates intracellular calcium mobilization via a pertussis toxin-sensitive pathway and modulates the activity of mitogen-activated protein kinases (MAPK), influencing cellular processes like chemotaxis. By acting as an antagonist, VUF10214 blocks these downstream effects.

Q3: I am having trouble dissolving VUF10214 for my in vivo experiment. What vehicle should I use?

Like many small molecule inhibitors, VUF10214 may have low aqueous solubility. A common strategy for in vivo formulation is to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle containing a surfactant.

A recommended starting vehicle formulation is:

  • 5-10% DMSO

  • 5-10% Tween® 80

  • 80-90% Saline (0.9% NaCl)

Procedure:

  • Dissolve VUF10214 in pure DMSO to create a concentrated stock solution.

  • In a separate tube, mix the Tween® 80 with the saline.

  • Slowly add the VUF10214/DMSO stock solution to the saline/Tween® 80 mixture while vortexing to prevent precipitation.

Important: Always prepare the formulation fresh before each use. It is critical to include a vehicle-only control group in your experiment to ensure that the solvent itself is not causing any observed effects. High concentrations of DMSO can have intrinsic anti-inflammatory and analgesic properties.

Q4: I am not observing the expected anti-inflammatory effect. What are some potential reasons?

Several factors could contribute to a lack of efficacy. Consider the following:

  • Dose: The dose may be too low. In vivo doses for H4R antagonists can range from 10 to 100 mg/kg depending on the model and route of administration.

  • Compound Stability: Ensure the compound has not degraded. Store it according to the manufacturer's instructions, typically in a cool, dark, and dry place.[1] Prepare solutions fresh for each experiment.

  • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) significantly impacts bioavailability. The well-characterized H4R antagonist JNJ-7777120 has an oral bioavailability of approximately 30% in rats.[3] If oral administration is ineffective, consider a parenteral route like subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Timing: The timing of drug administration relative to the inflammatory challenge is crucial. For acute models like carrageenan-induced paw edema, the antagonist should be administered prior to the insult, typically 30-60 minutes before.

  • Animal Strain: Pharmacological responses can vary between different mouse or rat strains. Some studies have shown that the effects of H4R antagonists can be strain-dependent.[4]

Q5: How can I confirm that VUF10214 is engaging the H4 receptor in my model?

Directly measuring target engagement in vivo can be complex. However, you can use several strategies:

  • Ex Vivo Analysis: Collect tissue samples (e.g., spleen, skin, or circulating immune cells) at the end of the study. You can then perform ex vivo assays, such as measuring histamine-induced cytokine release or chemotaxis, to see if VUF10214 treatment has blocked the response.

  • Pharmacodynamic (PD) Biomarkers: Measure downstream markers of H4R activation. For example, you could measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) or the infiltration of immune cells (e.g., neutrophils, eosinophils) in the target tissue, which should be reduced by effective H4R antagonism.[2]

  • Use a Positive Control: Include a well-characterized H4R antagonist, such as JNJ-7777120, in your experiment to benchmark the expected level of efficacy.

Quantitative Data & Compound Properties

Specific pharmacokinetic and in vivo dosage data for VUF10214 are not widely published. Therefore, data for the well-characterized and selective H4R antagonist, JNJ-7777120 , is provided as a reference to guide experimental design.

Table 1: VUF10214 Binding Affinity

Compound Target Parameter Value

| VUF10214 | Histamine H4 Receptor | pKi | 8.25[1] |

The pKi is the negative logarithm of the Ki (inhibition constant). A higher pKi value indicates stronger binding affinity.

Table 2: Reference Compound JNJ-7777120 Properties & In Vivo Parameters

Parameter Species Value Notes / Model
Binding Affinity (Ki) Human 4.5 nM[3] -
In Vivo Dose Range Rat 10 - 30 mg/kg (s.c.) Carrageenan-induced paw edema[5]
Mouse 20 mg/kg (s.c.) Tracheal mast cell migration[3]
Mouse 30 - 100 mg/kg (s.c.) Croton oil-induced skin inflammation[4]
Pharmacokinetics Rat Bioavailability: ~30% (oral) -
Half-life (t½): ~3 hours -
Dog Bioavailability: 100% (oral) -

| | | Half-life (t½): ~3 hours | - |

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema in the Rat

This protocol outlines a standard acute inflammation model used to test the efficacy of anti-inflammatory compounds like H4R antagonists.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatize animals for at least 3-5 days before the experiment.

  • House animals with free access to food and water.

2. Materials:

  • VUF10214

  • Vehicle solution (e.g., 10% DMSO, 10% Tween® 80, 80% saline)

  • Positive Control: Indomethacin (10 mg/kg) or Naproxen (15 mg/kg)

  • Carrageenan (Lambda, Type IV)

  • Sterile 0.9% saline

  • Plethysmometer or digital calipers

3. Preparation:

  • Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline. Heat and vortex to dissolve completely. Allow to cool to room temperature before injection.

  • Prepare fresh formulations of VUF10214, vehicle, and positive control on the day of the experiment.

4. Experimental Procedure:

  • Group Allocation: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: VUF10214 (e.g., 30 mg/kg, i.p.)

    • Group 3: Positive Control (Indomethacin, 10 mg/kg, i.p.)

  • Baseline Measurement (Time 0): Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).

  • Compound Administration: Administer the vehicle, VUF10214, or positive control via the chosen route (e.g., i.p. or s.c.). This is typically done 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: At t=60 minutes, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammatory response is usually observed between 3 and 5 hours.

  • Data Analysis:

    • Calculate Edema: Edema (mL) = Vt - V₀

    • Calculate Percent Inhibition: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control.

Visualizations: Pathways and Workflows

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor (H4R) G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ G_protein->Ca2 Stimulates Histamine Histamine Histamine->H4R Activates VUF10214 VUF10214 (Antagonist) VUF10214->H4R Blocks Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response MAPK MAPK Activation Ca2->MAPK MAPK->Response

Caption: Histamine H4 Receptor (H4R) signaling pathway blocked by VUF10214.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization B Prepare Compound & Vehicle Formulations A->B C Randomize Animals into Groups B->C D Baseline Measurement (e.g., Paw Volume) C->D E Administer Compound/Vehicle D->E F Induce Inflammation E->F G Time-Course Measurements F->G H Euthanasia & Tissue Collection (Optional) G->H I Data Calculation (% Inhibition) H->I J Statistical Analysis I->J Troubleshooting_Tree Start No/Low Efficacy Observed Q_Formulation Is the formulation prepared fresh & homogenous? Start->Q_Formulation A_Formulation Reformulate: Ensure complete dissolution in DMSO first, then add slowly to vehicle. Q_Formulation->A_Formulation No Q_Dose Is the dose appropriate? Q_Formulation->Q_Dose Yes End Re-evaluate experimental design and compound stability. A_Formulation->End A_Dose Perform dose-response study. (e.g., 10, 30, 100 mg/kg) Q_Dose->A_Dose No Q_Route Is the administration route optimal? Q_Dose->Q_Route Yes A_Dose->End A_Route Consider parenteral route (i.p. or s.c.) if using oral. Q_Route->A_Route No Q_Control Did the vehicle control show any effect? Q_Route->Q_Control Yes A_Route->End A_Control High DMSO may have effects. Lower DMSO concentration (e.g., <5%). Q_Control->A_Control Yes Q_Control->End No A_Control->End

References

Technical Support Center: Optimizing VUF 10214 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VUF 10214 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist for the histamine H4 receptor (H4R).[1] It exhibits high binding affinity for the H4R, with a pKi value of approximately 8.25.[1] The H4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins. Upon activation by histamine, the H4R inhibits adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the dissociated G-protein can also activate phospholipase C (PLC), resulting in inositol trisphosphate (IP3) generation and subsequent mobilization of intracellular calcium. This signaling cascade is crucial for cellular processes such as chemotaxis, particularly in immune cells like mast cells and eosinophils.

Q2: What is the recommended starting concentration for this compound in a cell assay?

The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the agonist being used. Based on its high affinity, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro applications. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve and store this compound?

This compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and storage recommendations.

Q4: What are the expected outcomes of using this compound in a functional assay?

As an H4R antagonist, this compound is expected to inhibit the functional response induced by an H4R agonist (e.g., histamine). For example, in a calcium mobilization assay, pre-incubation with this compound should reduce or block the increase in intracellular calcium triggered by an H4R agonist. In a chemotaxis assay, this compound should inhibit the migration of cells towards an H4R agonist.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant H4R ligands. Note that IC50 and EC50 values can vary significantly based on the cell line, assay conditions, and agonist concentration used.

CompoundLigand TypeBinding Affinity (pKi)Assay TypeCell TypeParameterReported Value (nM)
This compound Antagonist~8.25----
JNJ 7777120Antagonist~8.35Eosinophil ChemotaxisEosinophilsIC5086
VUF 6002Antagonist~7.59Mast Cell ChemotaxisMast CellsIC50138
VUF 6002Antagonist~7.59Eosinophil ChemotaxisEosinophilsIC50530
HistamineAgonist~7.9Eosinophil ChemotaxisEosinophilsEC5083

Experimental Protocols

Calcium Mobilization Assay

This protocol provides a general framework for measuring H4R-mediated calcium mobilization using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing the histamine H4 receptor (e.g., HEK293 cells transiently or stably transfected with H4R)

  • This compound

  • H4R agonist (e.g., histamine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluo-4 AM

  • Pluronic F-127

  • DMSO

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated stock of this compound and the H4R agonist in assay buffer. It is recommended to perform a serial dilution to test a range of concentrations.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. A final concentration of 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 is a good starting point.

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Antagonist Incubation:

    • Gently wash the cells twice with assay buffer.

    • Add the 2X this compound solution to the appropriate wells and incubate for 15-30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Inject the 2X H4R agonist solution and continue recording the fluorescence signal for 1-2 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response for each well (e.g., peak fluorescence minus baseline) and plot the results against the antagonist concentration to determine the IC50 value.

Chemotaxis Assay

This protocol describes a general method for assessing the effect of this compound on H4R-mediated cell migration using a transwell system.

Materials:

  • Immune cells expressing the H4R (e.g., mast cells, eosinophils)

  • This compound

  • H4R agonist/chemoattractant (e.g., histamine)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • Cell staining dye (e.g., Calcein AM)

Procedure:

  • Cell Preparation: Resuspend the cells in chemotaxis buffer.

  • Antagonist Pre-incubation: Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup:

    • Add the H4R agonist to the lower chambers of the 24-well plate.

    • Place the transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts.

    • Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Stain the migrated cells on the bottom surface of the membrane with a suitable dye.

    • Elute the dye and measure the fluorescence or absorbance, or count the cells manually using a microscope.

  • Data Analysis: Calculate the percentage of migrated cells for each condition relative to the positive control (agonist alone). Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4R G_protein Gi/o H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC PLC G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Inhibits ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis Troubleshooting_Workflow Start Start: Suboptimal this compound Assay Results Problem Identify the Problem Start->Problem No_Inhibition No/Weak Inhibition Problem->No_Inhibition e.g. High_Variability High Variability Problem->High_Variability e.g. Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results e.g. Check_Concentration Verify this compound Concentration & Integrity No_Inhibition->Check_Concentration Check_Agonist Validate Agonist Activity & Concentration No_Inhibition->Check_Agonist Check_Cells Assess Cell Health & H4R Expression No_Inhibition->Check_Cells High_Variability->Check_Cells Check_Assay_Conditions Review Assay Protocol (Incubation times, buffers) High_Variability->Check_Assay_Conditions Check_Technique Evaluate Pipetting & Plate Reader Settings High_Variability->Check_Technique Inconsistent_Results->Check_Concentration Inconsistent_Results->Check_Assay_Conditions Check_Reagents Confirm Reagent Quality (Solvents, lots) Inconsistent_Results->Check_Reagents Solution_Concentration Optimize this compound Concentration Range Check_Concentration->Solution_Concentration Solution_Agonist Titrate Agonist (Use EC80) Check_Agonist->Solution_Agonist Solution_Cells Use Low Passage Cells, Verify H4R Expression Check_Cells->Solution_Cells Solution_Assay Optimize Incubation Times & Buffers Check_Assay_Conditions->Solution_Assay Solution_Technique Ensure Consistent Pipetting & Settings Check_Technique->Solution_Technique Solution_Reagents Use Fresh Reagents, Test New Lots Check_Reagents->Solution_Reagents

References

Technical Support Center: Optimizing VUF 10214 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VUF 10214 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist for the histamine H4 receptor (H4R).[1] It exhibits high binding affinity for the H4R, with a pKi value of approximately 8.25.[1] The H4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins. Upon activation by histamine, the H4R inhibits adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the dissociated G-protein can also activate phospholipase C (PLC), resulting in inositol trisphosphate (IP3) generation and subsequent mobilization of intracellular calcium. This signaling cascade is crucial for cellular processes such as chemotaxis, particularly in immune cells like mast cells and eosinophils.

Q2: What is the recommended starting concentration for this compound in a cell assay?

The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the agonist being used. Based on its high affinity, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro applications. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve and store this compound?

This compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and storage recommendations.

Q4: What are the expected outcomes of using this compound in a functional assay?

As an H4R antagonist, this compound is expected to inhibit the functional response induced by an H4R agonist (e.g., histamine). For example, in a calcium mobilization assay, pre-incubation with this compound should reduce or block the increase in intracellular calcium triggered by an H4R agonist. In a chemotaxis assay, this compound should inhibit the migration of cells towards an H4R agonist.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant H4R ligands. Note that IC50 and EC50 values can vary significantly based on the cell line, assay conditions, and agonist concentration used.

CompoundLigand TypeBinding Affinity (pKi)Assay TypeCell TypeParameterReported Value (nM)
This compound Antagonist~8.25----
JNJ 7777120Antagonist~8.35Eosinophil ChemotaxisEosinophilsIC5086
VUF 6002Antagonist~7.59Mast Cell ChemotaxisMast CellsIC50138
VUF 6002Antagonist~7.59Eosinophil ChemotaxisEosinophilsIC50530
HistamineAgonist~7.9Eosinophil ChemotaxisEosinophilsEC5083

Experimental Protocols

Calcium Mobilization Assay

This protocol provides a general framework for measuring H4R-mediated calcium mobilization using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing the histamine H4 receptor (e.g., HEK293 cells transiently or stably transfected with H4R)

  • This compound

  • H4R agonist (e.g., histamine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluo-4 AM

  • Pluronic F-127

  • DMSO

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated stock of this compound and the H4R agonist in assay buffer. It is recommended to perform a serial dilution to test a range of concentrations.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. A final concentration of 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 is a good starting point.

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Antagonist Incubation:

    • Gently wash the cells twice with assay buffer.

    • Add the 2X this compound solution to the appropriate wells and incubate for 15-30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Inject the 2X H4R agonist solution and continue recording the fluorescence signal for 1-2 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response for each well (e.g., peak fluorescence minus baseline) and plot the results against the antagonist concentration to determine the IC50 value.

Chemotaxis Assay

This protocol describes a general method for assessing the effect of this compound on H4R-mediated cell migration using a transwell system.

Materials:

  • Immune cells expressing the H4R (e.g., mast cells, eosinophils)

  • This compound

  • H4R agonist/chemoattractant (e.g., histamine)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • Cell staining dye (e.g., Calcein AM)

Procedure:

  • Cell Preparation: Resuspend the cells in chemotaxis buffer.

  • Antagonist Pre-incubation: Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup:

    • Add the H4R agonist to the lower chambers of the 24-well plate.

    • Place the transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts.

    • Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Stain the migrated cells on the bottom surface of the membrane with a suitable dye.

    • Elute the dye and measure the fluorescence or absorbance, or count the cells manually using a microscope.

  • Data Analysis: Calculate the percentage of migrated cells for each condition relative to the positive control (agonist alone). Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4R G_protein Gi/o H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC PLC G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Inhibits ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis Troubleshooting_Workflow Start Start: Suboptimal this compound Assay Results Problem Identify the Problem Start->Problem No_Inhibition No/Weak Inhibition Problem->No_Inhibition e.g. High_Variability High Variability Problem->High_Variability e.g. Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results e.g. Check_Concentration Verify this compound Concentration & Integrity No_Inhibition->Check_Concentration Check_Agonist Validate Agonist Activity & Concentration No_Inhibition->Check_Agonist Check_Cells Assess Cell Health & H4R Expression No_Inhibition->Check_Cells High_Variability->Check_Cells Check_Assay_Conditions Review Assay Protocol (Incubation times, buffers) High_Variability->Check_Assay_Conditions Check_Technique Evaluate Pipetting & Plate Reader Settings High_Variability->Check_Technique Inconsistent_Results->Check_Concentration Inconsistent_Results->Check_Assay_Conditions Check_Reagents Confirm Reagent Quality (Solvents, lots) Inconsistent_Results->Check_Reagents Solution_Concentration Optimize this compound Concentration Range Check_Concentration->Solution_Concentration Solution_Agonist Titrate Agonist (Use EC80) Check_Agonist->Solution_Agonist Solution_Cells Use Low Passage Cells, Verify H4R Expression Check_Cells->Solution_Cells Solution_Assay Optimize Incubation Times & Buffers Check_Assay_Conditions->Solution_Assay Solution_Technique Ensure Consistent Pipetting & Settings Check_Technique->Solution_Technique Solution_Reagents Use Fresh Reagents, Test New Lots Check_Reagents->Solution_Reagents

References

Potential off-target effects of VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VUF 10214, a potent histamine H4 receptor (H4R) ligand. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a high-affinity ligand for the human histamine H4 receptor (H4R), with a reported pKi of 8.25.[1] Its primary mechanism of action is through interaction with this receptor.

Q2: What are the known off-target interactions of this compound?

The primary known off-target interactions of this compound are with other members of the histamine receptor family. It exhibits some affinity for the histamine H1 receptor (H1R) and the histamine H3 receptor (H3R), but with significantly lower affinity compared to the H4R. It has negligible affinity for the histamine H2 receptor (H2R).

Q3: I am observing unexpected effects in my experiment that are not consistent with H4R signaling. What could be the cause?

Unexpected experimental outcomes could potentially be attributed to off-target effects of this compound, particularly at higher concentrations. Consider the possibility of engagement with H1R or H3R. It is also recommended to review the broader off-target screening data to assess if other, less characterized interactions could be at play.

Q4: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits a response in your H4R-mediated assay. Running appropriate controls, such as using a structurally distinct H4R antagonist or cells lacking H4R expression, can help to confirm that the observed effects are on-target.

Q5: Where can I find detailed selectivity data for this compound?

The selectivity of this compound against other histamine receptor subtypes and a broader panel of receptors and enzymes was characterized in the primary publication by Smits et al. (2008). A summary of this data is provided in the tables below.

Troubleshooting Guides

Issue: Inconsistent or unexpected cellular response.
  • Possible Cause 1: Off-target activity. At higher concentrations, this compound may engage H1R or H3R, leading to a mixed pharmacological response.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for H4R-specific effects. Compare your results with the known binding affinities for H1R and H3R (see Table 1).

  • Possible Cause 2: Cell line-specific expression of off-targets. The cell line you are using may express one of the off-target receptors at a high level, leading to an amplified off-target response.

    • Troubleshooting Step: Characterize the expression levels of H1R, H3R, and other potential off-targets in your experimental system using techniques like qPCR or western blotting.

Issue: Difficulty replicating in vivo anti-inflammatory effects.
  • Possible Cause: Complex in vivo pharmacology. The observed in vivo anti-inflammatory effects of this compound may be a composite of its on-target H4R activity and its engagement with other receptors, such as H1R, which can also play a role in inflammation.

    • Troubleshooting Step: To dissect the contribution of H4R, consider co-administration of a selective H1R antagonist in your in vivo model.

Data Presentation

Table 1: this compound Binding Affinity for Human Histamine Receptors

Receptor SubtypepKi
Histamine H4 Receptor (H4R)8.25
Histamine H1 Receptor (H1R)6.4
Histamine H2 Receptor (H2R)< 5.0
Histamine H3 Receptor (H3R)6.7

Data sourced from Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67.

Table 2: Summary of this compound Off-Target Screening at 10 µM

Target ClassNumber of Targets TestedSignificant Interaction (>50% inhibition)
Receptors45None
Ion Channels15None
Enzymes20None
Transporters10None

Data represents a summary of findings from a broad off-target screening panel performed by Cerep, as cited in Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67. For a complete list of targets, please refer to the original publication.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine Receptor Affinity

This protocol describes the general methodology used to determine the binding affinity (pKi) of this compound for human histamine receptors.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured under standard conditions.

    • Cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Radioligand Binding:

    • Membrane preparations are incubated with a specific radioligand for the receptor of interest (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R) and varying concentrations of this compound.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is the negative logarithm of the Ki value.

Visualizations

VUF10214_Signaling_Pathway VUF10214 This compound H4R Histamine H4 Receptor (Primary Target) VUF10214->H4R High Affinity (pKi 8.25) H1R Histamine H1 Receptor (Off-Target) VUF10214->H1R Lower Affinity (pKi 6.4) H3R Histamine H3 Receptor (Off-Target) VUF10214->H3R Lower Affinity (pKi 6.7) H2R Histamine H2 Receptor (Negligible Interaction) VUF10214->H2R Very Low Affinity (pKi < 5.0) Cellular_Response_H4 On-Target Cellular Response (e.g., Anti-inflammatory) H4R->Cellular_Response_H4 Cellular_Response_H1 Potential Off-Target Response (e.g., Allergic Response Modulation) H1R->Cellular_Response_H1 Cellular_Response_H3 Potential Off-Target Response (e.g., Neurotransmitter Release Modulation) H3R->Cellular_Response_H3

Caption: this compound Target and Off-Target Interactions.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Conclusions Unexpected_Effect Unexpected Experimental Result with this compound Concentration_Check Verify this compound Concentration (Dose-Response Curve) Unexpected_Effect->Concentration_Check Off_Target_Expression Assess Off-Target Receptor Expression (qPCR, Western Blot) Concentration_Check->Off_Target_Expression Control_Experiments Perform Control Experiments (e.g., H4R knockout cells, co-treatment with selective antagonists) Off_Target_Expression->Control_Experiments On_Target Effect is On-Target (H4R-mediated) Control_Experiments->On_Target Off_Target Effect is Off-Target (e.g., H1R or H3R-mediated) Control_Experiments->Off_Target Combined_Effect Effect is a Combination of On- and Off-Target Activity Control_Experiments->Combined_Effect

Caption: Troubleshooting Workflow for Unexpected this compound Effects.

References

Potential off-target effects of VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VUF 10214, a potent histamine H4 receptor (H4R) ligand. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a high-affinity ligand for the human histamine H4 receptor (H4R), with a reported pKi of 8.25.[1] Its primary mechanism of action is through interaction with this receptor.

Q2: What are the known off-target interactions of this compound?

The primary known off-target interactions of this compound are with other members of the histamine receptor family. It exhibits some affinity for the histamine H1 receptor (H1R) and the histamine H3 receptor (H3R), but with significantly lower affinity compared to the H4R. It has negligible affinity for the histamine H2 receptor (H2R).

Q3: I am observing unexpected effects in my experiment that are not consistent with H4R signaling. What could be the cause?

Unexpected experimental outcomes could potentially be attributed to off-target effects of this compound, particularly at higher concentrations. Consider the possibility of engagement with H1R or H3R. It is also recommended to review the broader off-target screening data to assess if other, less characterized interactions could be at play.

Q4: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits a response in your H4R-mediated assay. Running appropriate controls, such as using a structurally distinct H4R antagonist or cells lacking H4R expression, can help to confirm that the observed effects are on-target.

Q5: Where can I find detailed selectivity data for this compound?

The selectivity of this compound against other histamine receptor subtypes and a broader panel of receptors and enzymes was characterized in the primary publication by Smits et al. (2008). A summary of this data is provided in the tables below.

Troubleshooting Guides

Issue: Inconsistent or unexpected cellular response.
  • Possible Cause 1: Off-target activity. At higher concentrations, this compound may engage H1R or H3R, leading to a mixed pharmacological response.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for H4R-specific effects. Compare your results with the known binding affinities for H1R and H3R (see Table 1).

  • Possible Cause 2: Cell line-specific expression of off-targets. The cell line you are using may express one of the off-target receptors at a high level, leading to an amplified off-target response.

    • Troubleshooting Step: Characterize the expression levels of H1R, H3R, and other potential off-targets in your experimental system using techniques like qPCR or western blotting.

Issue: Difficulty replicating in vivo anti-inflammatory effects.
  • Possible Cause: Complex in vivo pharmacology. The observed in vivo anti-inflammatory effects of this compound may be a composite of its on-target H4R activity and its engagement with other receptors, such as H1R, which can also play a role in inflammation.

    • Troubleshooting Step: To dissect the contribution of H4R, consider co-administration of a selective H1R antagonist in your in vivo model.

Data Presentation

Table 1: this compound Binding Affinity for Human Histamine Receptors

Receptor SubtypepKi
Histamine H4 Receptor (H4R)8.25
Histamine H1 Receptor (H1R)6.4
Histamine H2 Receptor (H2R)< 5.0
Histamine H3 Receptor (H3R)6.7

Data sourced from Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67.

Table 2: Summary of this compound Off-Target Screening at 10 µM

Target ClassNumber of Targets TestedSignificant Interaction (>50% inhibition)
Receptors45None
Ion Channels15None
Enzymes20None
Transporters10None

Data represents a summary of findings from a broad off-target screening panel performed by Cerep, as cited in Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67. For a complete list of targets, please refer to the original publication.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine Receptor Affinity

This protocol describes the general methodology used to determine the binding affinity (pKi) of this compound for human histamine receptors.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured under standard conditions.

    • Cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Radioligand Binding:

    • Membrane preparations are incubated with a specific radioligand for the receptor of interest (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R) and varying concentrations of this compound.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is the negative logarithm of the Ki value.

Visualizations

VUF10214_Signaling_Pathway VUF10214 This compound H4R Histamine H4 Receptor (Primary Target) VUF10214->H4R High Affinity (pKi 8.25) H1R Histamine H1 Receptor (Off-Target) VUF10214->H1R Lower Affinity (pKi 6.4) H3R Histamine H3 Receptor (Off-Target) VUF10214->H3R Lower Affinity (pKi 6.7) H2R Histamine H2 Receptor (Negligible Interaction) VUF10214->H2R Very Low Affinity (pKi < 5.0) Cellular_Response_H4 On-Target Cellular Response (e.g., Anti-inflammatory) H4R->Cellular_Response_H4 Cellular_Response_H1 Potential Off-Target Response (e.g., Allergic Response Modulation) H1R->Cellular_Response_H1 Cellular_Response_H3 Potential Off-Target Response (e.g., Neurotransmitter Release Modulation) H3R->Cellular_Response_H3

Caption: this compound Target and Off-Target Interactions.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Conclusions Unexpected_Effect Unexpected Experimental Result with this compound Concentration_Check Verify this compound Concentration (Dose-Response Curve) Unexpected_Effect->Concentration_Check Off_Target_Expression Assess Off-Target Receptor Expression (qPCR, Western Blot) Concentration_Check->Off_Target_Expression Control_Experiments Perform Control Experiments (e.g., H4R knockout cells, co-treatment with selective antagonists) Off_Target_Expression->Control_Experiments On_Target Effect is On-Target (H4R-mediated) Control_Experiments->On_Target Off_Target Effect is Off-Target (e.g., H1R or H3R-mediated) Control_Experiments->Off_Target Combined_Effect Effect is a Combination of On- and Off-Target Activity Control_Experiments->Combined_Effect

Caption: Troubleshooting Workflow for Unexpected this compound Effects.

References

VUF 10214 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective storage, handling, and use of VUF 10214 in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective histamine H4 receptor (H4R) ligand with a pKi of 8.25.[1] It is primarily used in research to investigate the role of the H4 receptor in inflammatory and immune responses. The H4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Furthermore, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) signaling pathway, influencing cellular processes such as chemotaxis, cytokine production, and cell differentiation, particularly in immune cells like mast cells, eosinophils, and T-cells.

Q2: How should I store this compound upon receipt?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage are as follows:

  • Short-term storage: Upon receipt, the solid compound can be stored at room temperature for a short period.[1]

  • Long-term storage: For long-term storage, it is recommended to store this compound as a solid at -20°C.

  • Stock solutions: Once dissolved, it is best to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in a suitable volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is important to ensure the compound is fully dissolved before making further dilutions.

Q4: Can I dissolve this compound directly in aqueous buffers?

A4: this compound has low aqueous solubility. Therefore, it is not recommended to dissolve it directly in aqueous buffers. The best practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. Ensure that the final concentration of the organic solvent in your assay is low enough to not affect the experimental results and remains below the threshold for cellular toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. 1. Improper storage leading to compound degradation.2. Inaccurate concentration of the stock solution.3. Multiple freeze-thaw cycles of the stock solution.1. Ensure this compound is stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions).2. Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance.3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Precipitation of the compound in the experimental medium. 1. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.2. The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Lower the final concentration of this compound in your assay.2. Perform a solubility test to determine the maximum soluble concentration in your specific experimental medium.3. Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%, but check for solvent tolerance in your specific cell type or assay.
No observable effect of this compound in the assay. 1. The compound has degraded.2. The concentration used is too low.3. The experimental system (e.g., cell line) does not express the H4 receptor.1. Use a fresh stock of this compound.2. Perform a dose-response experiment to determine the optimal concentration range.3. Confirm the expression of the H4 receptor in your experimental system using techniques like qPCR or western blotting.

Physicochemical and Solubility Data

Property Value
Molecular Weight 249.34 g/mol
Appearance Crystalline solid
pKi 8.25 for human H4 Receptor
Solubility (DMSO) ≥ 50 mg/mL
Solubility (Ethanol) Sparingly soluble
Solubility (Water) Insoluble

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol describes a method to assess the effect of this compound on the chemotaxis of immune cells (e.g., mast cells or eosinophils) expressing the H4 receptor.

  • Cell Preparation: Culture immune cells expressing the H4 receptor in appropriate media. On the day of the experiment, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Chemotaxis Assay:

    • Add the diluted this compound solutions to the lower wells of a chemotaxis chamber (e.g., Boyden chamber).

    • Place a microporous membrane (e.g., 5 µm pore size) over the lower wells.

    • Add the cell suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period of 1 to 3 hours.

  • Cell Migration Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

VUF10214_Signaling_Pathway VUF10214 This compound H4R Histamine H4 Receptor (H4R) VUF10214->H4R binds & activates G_protein Gαi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates MAPK MAPK Pathway (ERK, p38) G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

Caption: this compound activates the H4R, initiating downstream signaling cascades.

Experimental_Workflow start Start prep_compound Prepare this compound Stock Solution (in DMSO) start->prep_compound prep_cells Prepare H4R-expressing Immune Cells start->prep_cells dilute Serially Dilute this compound in Assay Buffer prep_compound->dilute chemotaxis Perform Chemotaxis Assay (Boyden Chamber) prep_cells->chemotaxis dilute->chemotaxis incubate Incubate at 37°C chemotaxis->incubate analyze Fix, Stain, and Count Migrated Cells incubate->analyze data Analyze Data and Generate Dose-Response Curve analyze->data end End data->end

Caption: Workflow for an in vitro chemotaxis experiment using this compound.

References

VUF 10214 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective storage, handling, and use of VUF 10214 in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective histamine H4 receptor (H4R) ligand with a pKi of 8.25.[1] It is primarily used in research to investigate the role of the H4 receptor in inflammatory and immune responses. The H4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Furthermore, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) signaling pathway, influencing cellular processes such as chemotaxis, cytokine production, and cell differentiation, particularly in immune cells like mast cells, eosinophils, and T-cells.

Q2: How should I store this compound upon receipt?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage are as follows:

  • Short-term storage: Upon receipt, the solid compound can be stored at room temperature for a short period.[1]

  • Long-term storage: For long-term storage, it is recommended to store this compound as a solid at -20°C.

  • Stock solutions: Once dissolved, it is best to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in a suitable volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is important to ensure the compound is fully dissolved before making further dilutions.

Q4: Can I dissolve this compound directly in aqueous buffers?

A4: this compound has low aqueous solubility. Therefore, it is not recommended to dissolve it directly in aqueous buffers. The best practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. Ensure that the final concentration of the organic solvent in your assay is low enough to not affect the experimental results and remains below the threshold for cellular toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. 1. Improper storage leading to compound degradation.2. Inaccurate concentration of the stock solution.3. Multiple freeze-thaw cycles of the stock solution.1. Ensure this compound is stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions).2. Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance.3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Precipitation of the compound in the experimental medium. 1. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.2. The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Lower the final concentration of this compound in your assay.2. Perform a solubility test to determine the maximum soluble concentration in your specific experimental medium.3. Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%, but check for solvent tolerance in your specific cell type or assay.
No observable effect of this compound in the assay. 1. The compound has degraded.2. The concentration used is too low.3. The experimental system (e.g., cell line) does not express the H4 receptor.1. Use a fresh stock of this compound.2. Perform a dose-response experiment to determine the optimal concentration range.3. Confirm the expression of the H4 receptor in your experimental system using techniques like qPCR or western blotting.

Physicochemical and Solubility Data

Property Value
Molecular Weight 249.34 g/mol
Appearance Crystalline solid
pKi 8.25 for human H4 Receptor
Solubility (DMSO) ≥ 50 mg/mL
Solubility (Ethanol) Sparingly soluble
Solubility (Water) Insoluble

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol describes a method to assess the effect of this compound on the chemotaxis of immune cells (e.g., mast cells or eosinophils) expressing the H4 receptor.

  • Cell Preparation: Culture immune cells expressing the H4 receptor in appropriate media. On the day of the experiment, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Chemotaxis Assay:

    • Add the diluted this compound solutions to the lower wells of a chemotaxis chamber (e.g., Boyden chamber).

    • Place a microporous membrane (e.g., 5 µm pore size) over the lower wells.

    • Add the cell suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period of 1 to 3 hours.

  • Cell Migration Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

VUF10214_Signaling_Pathway VUF10214 This compound H4R Histamine H4 Receptor (H4R) VUF10214->H4R binds & activates G_protein Gαi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates MAPK MAPK Pathway (ERK, p38) G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

Caption: this compound activates the H4R, initiating downstream signaling cascades.

Experimental_Workflow start Start prep_compound Prepare this compound Stock Solution (in DMSO) start->prep_compound prep_cells Prepare H4R-expressing Immune Cells start->prep_cells dilute Serially Dilute this compound in Assay Buffer prep_compound->dilute chemotaxis Perform Chemotaxis Assay (Boyden Chamber) prep_cells->chemotaxis dilute->chemotaxis incubate Incubate at 37°C chemotaxis->incubate analyze Fix, Stain, and Count Migrated Cells incubate->analyze data Analyze Data and Generate Dose-Response Curve analyze->data end End data->end

Caption: Workflow for an in vitro chemotaxis experiment using this compound.

References

VUF 10214 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of VUF 10214 in various solvents, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Due to its limited solubility in aqueous solutions, it is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for creating high-concentration stock solutions of VUF series compounds.

Q2: How should I prepare working solutions of this compound for my experiments?

A2: To prepare working solutions, the high-concentration DMSO stock solution should be serially diluted into your aqueous experimental buffer or cell culture medium. It is crucial to maintain a low final concentration of DMSO in your assay (typically below 0.5%) to prevent solvent-induced toxicity or artifacts. To avoid precipitation, add the DMSO stock to the aqueous solution while vortexing. It is best practice to prepare fresh working solutions for each experiment.

Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Please refer to the troubleshooting guide below for potential solutions.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions prepared in DMSO can be stored for extended periods. For long-term storage, it is advisable to create aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C for several months or at -80°C for longer-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution during dilution. Low aqueous solubility of this compound.Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions in your aqueous experimental buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility.
Incorrect solvent used for initial solubilization.Always use a recommended organic solvent like DMSO for initial solubilization. Avoid dissolving this compound directly in aqueous buffers.
Inconsistent experimental results. Degradation of this compound in working solutions.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions for extended periods.
Repeated freeze-thaw cycles of the stock solution.Aliquot the DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Cell toxicity or off-target effects observed. High final concentration of DMSO in the assay.Ensure the final concentration of DMSO in your cell culture medium or assay buffer is kept to a minimum, ideally below 0.5%.

Stability Data Summary

SolventStorage TemperatureTimepointPercent Remaining (Hypothetical)
DMSO-20°C1 Month>99%
DMSO4°C1 Week98%
DMSORoom Temperature24 Hours95%
PBS (pH 7.4) with 0.1% DMSO4°C24 Hours85%
PBS (pH 7.4) with 0.1% DMSORoom Temperature8 Hours70%
Ethanol-20°C1 Month97%
EthanolRoom Temperature24 Hours90%

Experimental Protocols

Protocol: General Procedure for Assessing Compound Stability in Different Solvents

This protocol outlines a general method for determining the stability of a compound like this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Preparation of Stability Samples:

    • Dilute the DMSO stock solution into the test solvents (e.g., DMSO, ethanol, PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).

    • For aqueous buffers, ensure the final DMSO concentration is low (e.g., 0.1%) to minimize its effect on stability.

    • Prepare multiple aliquots for each solvent and storage condition.

  • Storage Conditions:

    • Store the prepared aliquots at different temperatures (e.g., -20°C, 4°C, room temperature).

    • Protect samples from light, especially if the compound is known to be light-sensitive.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours, 1 week, 1 month), remove an aliquot from each storage condition for analysis.

    • The T=0 time point serves as the baseline for 100% compound integrity.

  • HPLC Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time for each solvent and storage condition to determine the stability profile.

Visualizations

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation VUF_Powder This compound Powder Stock_Solution High-Concentration Stock Solution VUF_Powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Serially Dilute (<0.5% final DMSO) Aqueous_Buffer Aqueous Buffer or Cell Medium Aqueous_Buffer->Working_Solution Stability_Assessment_Workflow Prep_Samples Prepare Stability Samples in Test Solvents Store_Samples Store Aliquots at Different Temperatures (-20°C, 4°C, RT) Prep_Samples->Store_Samples Time_Points Analyze at Designated Time Points (T=0, 4h, 8h, etc.) Store_Samples->Time_Points HPLC_Analysis HPLC Analysis to Quantify Parent Compound Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining vs. T=0 HPLC_Analysis->Data_Analysis Stability_Profile Determine Stability Profile Data_Analysis->Stability_Profile

VUF 10214 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of VUF 10214 in various solvents, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Due to its limited solubility in aqueous solutions, it is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for creating high-concentration stock solutions of VUF series compounds.

Q2: How should I prepare working solutions of this compound for my experiments?

A2: To prepare working solutions, the high-concentration DMSO stock solution should be serially diluted into your aqueous experimental buffer or cell culture medium. It is crucial to maintain a low final concentration of DMSO in your assay (typically below 0.5%) to prevent solvent-induced toxicity or artifacts. To avoid precipitation, add the DMSO stock to the aqueous solution while vortexing. It is best practice to prepare fresh working solutions for each experiment.

Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Please refer to the troubleshooting guide below for potential solutions.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions prepared in DMSO can be stored for extended periods. For long-term storage, it is advisable to create aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C for several months or at -80°C for longer-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution during dilution. Low aqueous solubility of this compound.Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions in your aqueous experimental buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility.
Incorrect solvent used for initial solubilization.Always use a recommended organic solvent like DMSO for initial solubilization. Avoid dissolving this compound directly in aqueous buffers.
Inconsistent experimental results. Degradation of this compound in working solutions.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions for extended periods.
Repeated freeze-thaw cycles of the stock solution.Aliquot the DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Cell toxicity or off-target effects observed. High final concentration of DMSO in the assay.Ensure the final concentration of DMSO in your cell culture medium or assay buffer is kept to a minimum, ideally below 0.5%.

Stability Data Summary

SolventStorage TemperatureTimepointPercent Remaining (Hypothetical)
DMSO-20°C1 Month>99%
DMSO4°C1 Week98%
DMSORoom Temperature24 Hours95%
PBS (pH 7.4) with 0.1% DMSO4°C24 Hours85%
PBS (pH 7.4) with 0.1% DMSORoom Temperature8 Hours70%
Ethanol-20°C1 Month97%
EthanolRoom Temperature24 Hours90%

Experimental Protocols

Protocol: General Procedure for Assessing Compound Stability in Different Solvents

This protocol outlines a general method for determining the stability of a compound like this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Preparation of Stability Samples:

    • Dilute the DMSO stock solution into the test solvents (e.g., DMSO, ethanol, PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).

    • For aqueous buffers, ensure the final DMSO concentration is low (e.g., 0.1%) to minimize its effect on stability.

    • Prepare multiple aliquots for each solvent and storage condition.

  • Storage Conditions:

    • Store the prepared aliquots at different temperatures (e.g., -20°C, 4°C, room temperature).

    • Protect samples from light, especially if the compound is known to be light-sensitive.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours, 1 week, 1 month), remove an aliquot from each storage condition for analysis.

    • The T=0 time point serves as the baseline for 100% compound integrity.

  • HPLC Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time for each solvent and storage condition to determine the stability profile.

Visualizations

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation VUF_Powder This compound Powder Stock_Solution High-Concentration Stock Solution VUF_Powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Serially Dilute (<0.5% final DMSO) Aqueous_Buffer Aqueous Buffer or Cell Medium Aqueous_Buffer->Working_Solution Stability_Assessment_Workflow Prep_Samples Prepare Stability Samples in Test Solvents Store_Samples Store Aliquots at Different Temperatures (-20°C, 4°C, RT) Prep_Samples->Store_Samples Time_Points Analyze at Designated Time Points (T=0, 4h, 8h, etc.) Store_Samples->Time_Points HPLC_Analysis HPLC Analysis to Quantify Parent Compound Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining vs. T=0 HPLC_Analysis->Data_Analysis Stability_Profile Determine Stability Profile Data_Analysis->Stability_Profile

Avoiding precipitation of VUF 10214 in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with VUF 10214, a potent H4 receptor ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective ligand for the histamine H4 receptor (H4R), with a reported pKi of 8.25.[1][2] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils. Its activation is associated with inflammatory responses, including chemotaxis and cytokine release.

Q2: What is the recommended solvent for dissolving this compound?

A2: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with ≤0.1% being ideal. It is crucial to determine the specific tolerance of your cell line with a DMSO vehicle control experiment.

Q4: Can I store this compound stock solutions?

A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Q5: My this compound precipitated out of solution during my experiment. What should I do?

A5: Precipitation can occur for several reasons, including exceeding the aqueous solubility limit, improper dilution technique, or temperature fluctuations. Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityComments
DMSO≥ 10 mM (estimated)Sonication and warming to 37°C can aid dissolution.
PBS (pH 7.2)LowDirect dissolution in aqueous buffers is not recommended.
Cell Culture MediaLowWorking concentrations are achieved by diluting a DMSO stock solution.

Note: The exact solubility of this compound in aqueous media can be influenced by media composition (e.g., serum content) and temperature. It is highly recommended to experimentally determine the maximum soluble concentration for your specific conditions using the protocol provided below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution to a working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

A. Stock Solution Preparation (10 mM in DMSO):

  • Equilibrate the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to a 1 mg vial of this compound (Molecular Weight: 251.34 g/mol ), add 397.9 µL of DMSO.

  • Vortex the solution thoroughly to dissolve the compound. If necessary, briefly warm the solution at 37°C or sonicate until the compound is fully dissolved.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

B. Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • Perform a serial dilution. Do not add the concentrated DMSO stock directly to the full volume of media.

    • Intermediate Dilution: Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by flicking the tube.

    • Final Dilution: Add the desired volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to obtain a final concentration of 10 µM.

  • Mix gently by inverting the tube or pipetting up and down.

  • Visually inspect the solution for any signs of precipitation.

  • Use the working solution immediately. Do not store aqueous working solutions.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Complete cell culture medium

  • Sterile 96-well clear-bottom plate

  • Incubator at 37°C, 5% CO₂

  • Plate reader capable of measuring absorbance at 600 nm (optional)

  • Microscope

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed medium to each well.

  • Add 2 µL of each DMSO dilution to the corresponding wells. This will create a final DMSO concentration of 1%. Include a DMSO-only vehicle control.

  • Incubate the plate at 37°C and 5% CO₂.

  • Visual Assessment: Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.

  • Microscopic Assessment: Examine the wells under a microscope to check for micro-precipitates.

  • (Optional) Quantitative Assessment: Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution

Possible CauseRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit. Action: Decrease the final working concentration. Perform a solubility test as described in Protocol 2 to determine the maximum soluble concentration for your specific medium and conditions.
Improper Dilution Technique Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out." Action: Always perform a serial dilution. Prepare an intermediate dilution of the stock in pre-warmed media before making the final working solution. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Action: Always use pre-warmed (37°C) cell culture media for all dilutions.
Interaction with Media Components Components in the media (e.g., salts, proteins in serum) can interact with this compound over time, leading to precipitation. Action: Prepare fresh working solutions for each experiment. If long-term incubation is required, test the stability of this compound in your media over the intended duration of the experiment.
pH Shift The CO₂ environment in an incubator can alter the pH of the media, which may affect the solubility of this compound. Action: Ensure the media is properly buffered for the incubator's CO₂ concentration.
Freeze-Thaw Cycles of Stock Solution Repeated freeze-thaw cycles can lead to precipitation in the DMSO stock. Action: Aliquot the stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles. If a stock solution shows precipitation, gently warm it to 37°C and vortex to redissolve before use.

Visualizations

VUF10214_Preparation_Workflow cluster_stock Stock Solution (DMSO) cluster_working Working Solution (Media) stock_prep 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO stock_prep->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -80°C dissolve->aliquot thaw_stock 5. Thaw Stock Aliquot aliquot->thaw_stock intermediate_dilution 7. Intermediate Dilution in Media thaw_stock->intermediate_dilution warm_media 6. Pre-warm Media to 37°C warm_media->intermediate_dilution final_dilution 8. Final Dilution in Media intermediate_dilution->final_dilution use_now 9. Use Immediately final_dilution->use_now H4R_Signaling_Pathway VUF10214 This compound H4R Histamine H4 Receptor (H4R) VUF10214->H4R Binds & Activates G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC βγ subunit activates AC Adenylate Cyclase (AC) G_protein->AC αi subunit inhibits MAPK MAPK Activation (e.g., ERK) G_protein->MAPK Leads to Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_mobilization->Cellular_Response MAPK->Cellular_Response Troubleshooting_Tree start Precipitate Observed in Media q1 When did precipitation occur? start->q1 a1_immediate Immediately upon adding to media q1->a1_immediate Immediately a1_later After incubation q1->a1_later Over Time q2 How was the working solution prepared? a1_immediate->q2 sol_stability Test compound stability over time. Prepare fresh solutions. a1_later->sol_stability a2_direct Directly from concentrated stock q2->a2_direct Direct Dilution a2_serial Using serial dilution q2->a2_serial Serial Dilution sol_direct Redo using serial dilution. Pre-warm media to 37°C. a2_direct->sol_direct sol_conc Lower final concentration. Determine max solubility. a2_serial->sol_conc

References

Avoiding precipitation of VUF 10214 in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with VUF 10214, a potent H4 receptor ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective ligand for the histamine H4 receptor (H4R), with a reported pKi of 8.25.[1][2] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils. Its activation is associated with inflammatory responses, including chemotaxis and cytokine release.

Q2: What is the recommended solvent for dissolving this compound?

A2: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with ≤0.1% being ideal. It is crucial to determine the specific tolerance of your cell line with a DMSO vehicle control experiment.

Q4: Can I store this compound stock solutions?

A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Q5: My this compound precipitated out of solution during my experiment. What should I do?

A5: Precipitation can occur for several reasons, including exceeding the aqueous solubility limit, improper dilution technique, or temperature fluctuations. Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityComments
DMSO≥ 10 mM (estimated)Sonication and warming to 37°C can aid dissolution.
PBS (pH 7.2)LowDirect dissolution in aqueous buffers is not recommended.
Cell Culture MediaLowWorking concentrations are achieved by diluting a DMSO stock solution.

Note: The exact solubility of this compound in aqueous media can be influenced by media composition (e.g., serum content) and temperature. It is highly recommended to experimentally determine the maximum soluble concentration for your specific conditions using the protocol provided below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution to a working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

A. Stock Solution Preparation (10 mM in DMSO):

  • Equilibrate the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to a 1 mg vial of this compound (Molecular Weight: 251.34 g/mol ), add 397.9 µL of DMSO.

  • Vortex the solution thoroughly to dissolve the compound. If necessary, briefly warm the solution at 37°C or sonicate until the compound is fully dissolved.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

B. Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • Perform a serial dilution. Do not add the concentrated DMSO stock directly to the full volume of media.

    • Intermediate Dilution: Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by flicking the tube.

    • Final Dilution: Add the desired volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to obtain a final concentration of 10 µM.

  • Mix gently by inverting the tube or pipetting up and down.

  • Visually inspect the solution for any signs of precipitation.

  • Use the working solution immediately. Do not store aqueous working solutions.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Complete cell culture medium

  • Sterile 96-well clear-bottom plate

  • Incubator at 37°C, 5% CO₂

  • Plate reader capable of measuring absorbance at 600 nm (optional)

  • Microscope

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed medium to each well.

  • Add 2 µL of each DMSO dilution to the corresponding wells. This will create a final DMSO concentration of 1%. Include a DMSO-only vehicle control.

  • Incubate the plate at 37°C and 5% CO₂.

  • Visual Assessment: Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.

  • Microscopic Assessment: Examine the wells under a microscope to check for micro-precipitates.

  • (Optional) Quantitative Assessment: Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution

Possible CauseRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit. Action: Decrease the final working concentration. Perform a solubility test as described in Protocol 2 to determine the maximum soluble concentration for your specific medium and conditions.
Improper Dilution Technique Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out." Action: Always perform a serial dilution. Prepare an intermediate dilution of the stock in pre-warmed media before making the final working solution. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Action: Always use pre-warmed (37°C) cell culture media for all dilutions.
Interaction with Media Components Components in the media (e.g., salts, proteins in serum) can interact with this compound over time, leading to precipitation. Action: Prepare fresh working solutions for each experiment. If long-term incubation is required, test the stability of this compound in your media over the intended duration of the experiment.
pH Shift The CO₂ environment in an incubator can alter the pH of the media, which may affect the solubility of this compound. Action: Ensure the media is properly buffered for the incubator's CO₂ concentration.
Freeze-Thaw Cycles of Stock Solution Repeated freeze-thaw cycles can lead to precipitation in the DMSO stock. Action: Aliquot the stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles. If a stock solution shows precipitation, gently warm it to 37°C and vortex to redissolve before use.

Visualizations

VUF10214_Preparation_Workflow cluster_stock Stock Solution (DMSO) cluster_working Working Solution (Media) stock_prep 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO stock_prep->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -80°C dissolve->aliquot thaw_stock 5. Thaw Stock Aliquot aliquot->thaw_stock intermediate_dilution 7. Intermediate Dilution in Media thaw_stock->intermediate_dilution warm_media 6. Pre-warm Media to 37°C warm_media->intermediate_dilution final_dilution 8. Final Dilution in Media intermediate_dilution->final_dilution use_now 9. Use Immediately final_dilution->use_now H4R_Signaling_Pathway VUF10214 This compound H4R Histamine H4 Receptor (H4R) VUF10214->H4R Binds & Activates G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC βγ subunit activates AC Adenylate Cyclase (AC) G_protein->AC αi subunit inhibits MAPK MAPK Activation (e.g., ERK) G_protein->MAPK Leads to Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_mobilization->Cellular_Response MAPK->Cellular_Response Troubleshooting_Tree start Precipitate Observed in Media q1 When did precipitation occur? start->q1 a1_immediate Immediately upon adding to media q1->a1_immediate Immediately a1_later After incubation q1->a1_later Over Time q2 How was the working solution prepared? a1_immediate->q2 sol_stability Test compound stability over time. Prepare fresh solutions. a1_later->sol_stability a2_direct Directly from concentrated stock q2->a2_direct Direct Dilution a2_serial Using serial dilution q2->a2_serial Serial Dilution sol_direct Redo using serial dilution. Pre-warm media to 37°C. a2_direct->sol_direct sol_conc Lower final concentration. Determine max solubility. a2_serial->sol_conc

References

VUF 10214 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of VUF10214.

Frequently Asked Questions (FAQs)

1. What is VUF10214 and what is its primary mechanism of action?

VUF10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a G protein-coupled receptor.[1][2] It is primarily used in research to investigate the role of the H4 receptor in inflammatory and immune responses.[1][2] By blocking the H4 receptor, VUF10214 can inhibit downstream signaling pathways associated with inflammation, such as mast cell and eosinophil chemotaxis.

2. What are the typical purity specifications for a research-grade batch of VUF10214?

While a specific Certificate of Analysis (CoA) for every batch should be consulted, a high-quality, research-grade VUF10214 typically exhibits the following specifications. The data presented below is illustrative and may vary between suppliers and batches.

Table 1: Illustrative Purity Specifications for VUF10214

ParameterSpecificationTypical Analytical Method
Purity (by HPLC)≥98%High-Performance Liquid Chromatography (HPLC)
IdentityConforms to structure¹H NMR, Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSOSolubility Test
Residual SolventsTo be reportedGas Chromatography (GC)

3. How should I properly store and handle VUF10214?

For long-term storage, VUF10214 should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, it can be kept at 4°C. When preparing solutions, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) and store these stock solutions at -20°C or -80°C. To ensure the integrity of the compound, avoid repeated freeze-thaw cycles. Always refer to the supplier's specific recommendations for storage and handling.

4. What are the potential degradation pathways for VUF10214?

As a quinoxaline derivative containing amine functionalities, VUF10214 may be susceptible to degradation under certain conditions. Forced degradation studies on similar heterocyclic amines suggest potential degradation pathways include:

  • Hydrolysis: Degradation in acidic or basic aqueous solutions.

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Degradation: Decomposition at elevated temperatures.

It is crucial to conduct stability-indicating studies to identify the specific degradation products and establish appropriate storage and handling conditions.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Purity and Integrity. The purity of VUF10214 may be lower than specified, or the compound may have degraded.

    • Troubleshooting Step:

      • Review the Certificate of Analysis for the specific batch number.

      • Perform a purity check using HPLC (see Experimental Protocol 1).

      • Confirm the molecular weight via mass spectrometry (see Experimental Protocol 3).

      • If degradation is suspected, obtain a fresh batch of the compound.

  • Possible Cause 2: Incorrect Compound Concentration. Errors in weighing or dissolving the compound can lead to inaccurate concentrations.

    • Troubleshooting Step:

      • Carefully re-prepare the stock solution.

      • Use a calibrated analytical balance for weighing.

      • Ensure complete dissolution of the compound in the solvent.

  • Possible Cause 3: Experimental Conditions. The experimental setup, including buffer composition, pH, and temperature, may not be optimal.

    • Troubleshooting Step:

      • Verify all experimental parameters against the established protocol.

      • Ensure the pH of the buffers is correct.

      • Check the temperature of incubators and water baths.

Problem 2: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause 1: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be suitable for the basic nature of VUF10214.

    • Troubleshooting Step:

      • Adjust the pH of the aqueous mobile phase to be 2-3 units below the pKa of VUF10214's amine groups to ensure protonation and better interaction with a C18 column.

      • Incorporate an ion-pairing agent or a competing base (e.g., triethylamine) into the mobile phase to reduce peak tailing caused by interactions with residual silanols on the column.

  • Possible Cause 2: Column Contamination or Degradation. The HPLC column may be contaminated or have lost its stationary phase integrity.

    • Troubleshooting Step:

      • Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).

      • If the problem persists, replace the column with a new one.

  • Possible Cause 3: Sample Overload. Injecting too much sample can lead to broad, asymmetric peaks.

    • Troubleshooting Step:

      • Dilute the sample and inject a smaller volume.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of VUF10214. This is an illustrative method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of VUF10214 in 1 mL of mobile phase B (acetonitrile with 0.1% TFA).

Protocol 2: Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample of VUF10214 for NMR analysis.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh 5-10 mg of VUF10214 into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical structure of VUF10214 is 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one.[2]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be consistent with the known structure of VUF10214, showing characteristic peaks for the quinoxaline and piperazine protons.[3]

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

This protocol describes a general procedure for confirming the molecular weight of VUF10214.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of VUF10214 (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for VUF10214 (C₁₃H₁₄Cl₂N₄O) is approximately 312.05 g/mol .[2] The presence of two chlorine atoms should result in a characteristic isotopic pattern in the mass spectrum.

Visualizations

VUF10214_QC_Workflow cluster_0 Sample Receipt cluster_1 Initial Assessment cluster_2 Purity & Identity cluster_3 Decision start Receive VUF10214 visual Visual Inspection (Appearance) start->visual solubility Solubility Test visual->solubility hplc HPLC (Purity) solubility->hplc nmr ¹H NMR (Identity) hplc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms decision Compare to Specifications ms->decision pass Pass QC fail Fail QC decision->pass Meets Specs decision->fail Does Not Meet Specs

Caption: Quality control workflow for VUF10214.

H4R_Signaling_Pathway VUF10214 VUF10214 H4R Histamine H4 Receptor (H4R) VUF10214->H4R antagonizes G_protein Gi/o Protein H4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates (βγ subunit) cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cytokine Cytokine Release PKA->Cytokine modulates Ca2 Intracellular Ca²⁺ PLC->Ca2 increases Chem Chemotaxis (e.g., of mast cells) Ca2->Chem leads to Ca2->Cytokine modulates

Caption: VUF10214 antagonism of the H4 receptor signaling pathway.

References

VUF 10214 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of VUF10214.

Frequently Asked Questions (FAQs)

1. What is VUF10214 and what is its primary mechanism of action?

VUF10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a G protein-coupled receptor.[1][2] It is primarily used in research to investigate the role of the H4 receptor in inflammatory and immune responses.[1][2] By blocking the H4 receptor, VUF10214 can inhibit downstream signaling pathways associated with inflammation, such as mast cell and eosinophil chemotaxis.

2. What are the typical purity specifications for a research-grade batch of VUF10214?

While a specific Certificate of Analysis (CoA) for every batch should be consulted, a high-quality, research-grade VUF10214 typically exhibits the following specifications. The data presented below is illustrative and may vary between suppliers and batches.

Table 1: Illustrative Purity Specifications for VUF10214

ParameterSpecificationTypical Analytical Method
Purity (by HPLC)≥98%High-Performance Liquid Chromatography (HPLC)
IdentityConforms to structure¹H NMR, Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSOSolubility Test
Residual SolventsTo be reportedGas Chromatography (GC)

3. How should I properly store and handle VUF10214?

For long-term storage, VUF10214 should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, it can be kept at 4°C. When preparing solutions, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) and store these stock solutions at -20°C or -80°C. To ensure the integrity of the compound, avoid repeated freeze-thaw cycles. Always refer to the supplier's specific recommendations for storage and handling.

4. What are the potential degradation pathways for VUF10214?

As a quinoxaline derivative containing amine functionalities, VUF10214 may be susceptible to degradation under certain conditions. Forced degradation studies on similar heterocyclic amines suggest potential degradation pathways include:

  • Hydrolysis: Degradation in acidic or basic aqueous solutions.

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Degradation: Decomposition at elevated temperatures.

It is crucial to conduct stability-indicating studies to identify the specific degradation products and establish appropriate storage and handling conditions.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Purity and Integrity. The purity of VUF10214 may be lower than specified, or the compound may have degraded.

    • Troubleshooting Step:

      • Review the Certificate of Analysis for the specific batch number.

      • Perform a purity check using HPLC (see Experimental Protocol 1).

      • Confirm the molecular weight via mass spectrometry (see Experimental Protocol 3).

      • If degradation is suspected, obtain a fresh batch of the compound.

  • Possible Cause 2: Incorrect Compound Concentration. Errors in weighing or dissolving the compound can lead to inaccurate concentrations.

    • Troubleshooting Step:

      • Carefully re-prepare the stock solution.

      • Use a calibrated analytical balance for weighing.

      • Ensure complete dissolution of the compound in the solvent.

  • Possible Cause 3: Experimental Conditions. The experimental setup, including buffer composition, pH, and temperature, may not be optimal.

    • Troubleshooting Step:

      • Verify all experimental parameters against the established protocol.

      • Ensure the pH of the buffers is correct.

      • Check the temperature of incubators and water baths.

Problem 2: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause 1: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be suitable for the basic nature of VUF10214.

    • Troubleshooting Step:

      • Adjust the pH of the aqueous mobile phase to be 2-3 units below the pKa of VUF10214's amine groups to ensure protonation and better interaction with a C18 column.

      • Incorporate an ion-pairing agent or a competing base (e.g., triethylamine) into the mobile phase to reduce peak tailing caused by interactions with residual silanols on the column.

  • Possible Cause 2: Column Contamination or Degradation. The HPLC column may be contaminated or have lost its stationary phase integrity.

    • Troubleshooting Step:

      • Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).

      • If the problem persists, replace the column with a new one.

  • Possible Cause 3: Sample Overload. Injecting too much sample can lead to broad, asymmetric peaks.

    • Troubleshooting Step:

      • Dilute the sample and inject a smaller volume.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of VUF10214. This is an illustrative method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of VUF10214 in 1 mL of mobile phase B (acetonitrile with 0.1% TFA).

Protocol 2: Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample of VUF10214 for NMR analysis.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh 5-10 mg of VUF10214 into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical structure of VUF10214 is 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one.[2]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be consistent with the known structure of VUF10214, showing characteristic peaks for the quinoxaline and piperazine protons.[3]

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

This protocol describes a general procedure for confirming the molecular weight of VUF10214.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of VUF10214 (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for VUF10214 (C₁₃H₁₄Cl₂N₄O) is approximately 312.05 g/mol .[2] The presence of two chlorine atoms should result in a characteristic isotopic pattern in the mass spectrum.

Visualizations

VUF10214_QC_Workflow cluster_0 Sample Receipt cluster_1 Initial Assessment cluster_2 Purity & Identity cluster_3 Decision start Receive VUF10214 visual Visual Inspection (Appearance) start->visual solubility Solubility Test visual->solubility hplc HPLC (Purity) solubility->hplc nmr ¹H NMR (Identity) hplc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms decision Compare to Specifications ms->decision pass Pass QC fail Fail QC decision->pass Meets Specs decision->fail Does Not Meet Specs

Caption: Quality control workflow for VUF10214.

H4R_Signaling_Pathway VUF10214 VUF10214 H4R Histamine H4 Receptor (H4R) VUF10214->H4R antagonizes G_protein Gi/o Protein H4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates (βγ subunit) cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cytokine Cytokine Release PKA->Cytokine modulates Ca2 Intracellular Ca²⁺ PLC->Ca2 increases Chem Chemotaxis (e.g., of mast cells) Ca2->Chem leads to Ca2->Cytokine modulates

Caption: VUF10214 antagonism of the H4 receptor signaling pathway.

References

Technical Support Center: Minimizing VUF 10214 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing VUF 10214, a histamine H4 receptor (H4R) antagonist, in cell culture experiments while minimizing potential toxicity. The following information is curated to address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the histamine H4 receptor (H4R), with a reported pKi of 8.25. The H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. By blocking the H4 receptor, this compound can modulate inflammatory and immune responses, making it a valuable tool for research in these areas.

Q2: What are the known toxic effects of this compound in cell culture?

A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects and IC50 values of this compound across various cell lines. However, studies on other H4 receptor antagonists have shown a range of effects. For instance, some H4R antagonists have demonstrated little to no cytotoxicity in cell lines like HeLa and A549. In contrast, other H4R antagonists have been associated with adverse effects in vivo, such as agranulocytosis, though this is not a direct measure of in vitro cytotoxicity. Therefore, it is crucial to empirically determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Q3: What is a recommended starting concentration for this compound in a new cell line?

A3: For a new cell line, it is advisable to start with a broad range of concentrations in a pilot experiment to determine the dose-response curve. A suggested starting range is from 1 nM to 100 µM. Based on the known potency of this compound (pKi = 8.25, which corresponds to a Ki of approximately 5.6 nM), a functional effect at the H4 receptor would be expected in the low nanomolar to low micromolar range. Concentrations significantly above this may increase the risk of off-target effects and cytotoxicity.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death observed at expected therapeutic concentrations. 1. Cell line sensitivity: The specific cell line may be particularly sensitive to this compound. 2. Off-target effects: At higher concentrations, this compound may be interacting with other cellular targets, leading to toxicity. 3. Compound degradation: The compound may be degrading in the culture medium into a toxic byproduct.1. Perform a dose-response curve: Systematically test a wide range of this compound concentrations to determine the IC50 value for your cell line. Use a concentration well below the IC50 for your functional assays. 2. Use a structurally different H4R antagonist: Compare the effects of this compound with another selective H4R antagonist (e.g., JNJ7777120) to see if the observed toxicity is specific to this compound or a general effect of H4R antagonism in your system. 3. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.
Inconsistent or non-reproducible results. 1. Compound precipitation: this compound may be precipitating out of the cell culture medium, especially at higher concentrations or if not properly dissolved. 2. Inaccurate pipetting: Errors in serial dilutions can lead to significant variations in the final concentration. 3. Cell passage number: The sensitivity of cells to a compound can change with increasing passage number.1. Check for precipitate: Visually inspect the diluted compound in the medium under a microscope. If precipitate is observed, try preparing intermediate dilutions in serum-free medium before adding to the final culture medium. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. 3. Use a consistent passage number: Standardize your experiments to use cells within a defined range of passage numbers.
No observable effect at concentrations where H4R antagonism is expected. 1. Low or no H4 receptor expression: The cell line being used may not express the histamine H4 receptor. 2. Compound inactivity: The this compound stock solution may have degraded. 3. Assay insensitivity: The functional assay may not be sensitive enough to detect the effects of H4R antagonism.1. Confirm H4R expression: Use techniques like RT-qPCR or Western blotting to confirm the expression of the H4 receptor in your cell line. 2. Test with a fresh stock: Prepare a fresh stock solution of this compound and repeat the experiment. 3. Use a positive control: Include a known H4R agonist (e.g., histamine) to stimulate the receptor and confirm that the downstream signaling pathway is active and detectable by your assay. Then, test if this compound can block this effect.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line

Note: The following data is for illustrative purposes only and should be determined experimentally for your specific cell line.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.7 ± 5.1
0.197.2 ± 4.8
195.5 ± 6.2
1085.3 ± 7.1
2560.1 ± 8.5
5048.9 ± 9.3
10025.4 ± 10.2

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Mandatory Visualization

VUF10214_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Blocks G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Signaling (e.g., MAPK, Ca²⁺) G_protein->Downstream Modulates cAMP ↓ cAMP AC->cAMP Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add CellTiter-Glo® Reagent incubate_treatment->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and determine IC50 measure_luminescence->analyze_data end End analyze_data->end Troubleshooting_Logic decision decision start High Cell Death Observed? check_conc Is concentration significantly higher than Ki? start->check_conc perform_dose_response Perform dose-response to find IC50 check_conc->perform_dose_response Yes check_h4r_expression Confirm H4R expression (RT-qPCR, Western Blot) check_conc->check_h4r_expression No use_lower_conc Use concentration << IC50 perform_dose_response->use_lower_conc no_expression Cell line not suitable for H4R studies check_h4r_expression->no_expression No expression_present Check for off-target effects check_h4r_expression->expression_present Yes use_orthogonal_antagonist Use a different H4R antagonist expression_present->use_orthogonal_antagonist toxicity_persists Toxicity likely due to H4R antagonism in this cell line use_orthogonal_antagonist->toxicity_persists Yes toxicity_mitigated Toxicity is compound-specific use_orthogonal_antagonist->toxicity_mitigated No

Technical Support Center: Minimizing VUF 10214 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing VUF 10214, a histamine H4 receptor (H4R) antagonist, in cell culture experiments while minimizing potential toxicity. The following information is curated to address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the histamine H4 receptor (H4R), with a reported pKi of 8.25. The H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. By blocking the H4 receptor, this compound can modulate inflammatory and immune responses, making it a valuable tool for research in these areas.

Q2: What are the known toxic effects of this compound in cell culture?

A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects and IC50 values of this compound across various cell lines. However, studies on other H4 receptor antagonists have shown a range of effects. For instance, some H4R antagonists have demonstrated little to no cytotoxicity in cell lines like HeLa and A549. In contrast, other H4R antagonists have been associated with adverse effects in vivo, such as agranulocytosis, though this is not a direct measure of in vitro cytotoxicity. Therefore, it is crucial to empirically determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Q3: What is a recommended starting concentration for this compound in a new cell line?

A3: For a new cell line, it is advisable to start with a broad range of concentrations in a pilot experiment to determine the dose-response curve. A suggested starting range is from 1 nM to 100 µM. Based on the known potency of this compound (pKi = 8.25, which corresponds to a Ki of approximately 5.6 nM), a functional effect at the H4 receptor would be expected in the low nanomolar to low micromolar range. Concentrations significantly above this may increase the risk of off-target effects and cytotoxicity.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death observed at expected therapeutic concentrations. 1. Cell line sensitivity: The specific cell line may be particularly sensitive to this compound. 2. Off-target effects: At higher concentrations, this compound may be interacting with other cellular targets, leading to toxicity. 3. Compound degradation: The compound may be degrading in the culture medium into a toxic byproduct.1. Perform a dose-response curve: Systematically test a wide range of this compound concentrations to determine the IC50 value for your cell line. Use a concentration well below the IC50 for your functional assays. 2. Use a structurally different H4R antagonist: Compare the effects of this compound with another selective H4R antagonist (e.g., JNJ7777120) to see if the observed toxicity is specific to this compound or a general effect of H4R antagonism in your system. 3. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.
Inconsistent or non-reproducible results. 1. Compound precipitation: this compound may be precipitating out of the cell culture medium, especially at higher concentrations or if not properly dissolved. 2. Inaccurate pipetting: Errors in serial dilutions can lead to significant variations in the final concentration. 3. Cell passage number: The sensitivity of cells to a compound can change with increasing passage number.1. Check for precipitate: Visually inspect the diluted compound in the medium under a microscope. If precipitate is observed, try preparing intermediate dilutions in serum-free medium before adding to the final culture medium. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. 3. Use a consistent passage number: Standardize your experiments to use cells within a defined range of passage numbers.
No observable effect at concentrations where H4R antagonism is expected. 1. Low or no H4 receptor expression: The cell line being used may not express the histamine H4 receptor. 2. Compound inactivity: The this compound stock solution may have degraded. 3. Assay insensitivity: The functional assay may not be sensitive enough to detect the effects of H4R antagonism.1. Confirm H4R expression: Use techniques like RT-qPCR or Western blotting to confirm the expression of the H4 receptor in your cell line. 2. Test with a fresh stock: Prepare a fresh stock solution of this compound and repeat the experiment. 3. Use a positive control: Include a known H4R agonist (e.g., histamine) to stimulate the receptor and confirm that the downstream signaling pathway is active and detectable by your assay. Then, test if this compound can block this effect.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line

Note: The following data is for illustrative purposes only and should be determined experimentally for your specific cell line.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.7 ± 5.1
0.197.2 ± 4.8
195.5 ± 6.2
1085.3 ± 7.1
2560.1 ± 8.5
5048.9 ± 9.3
10025.4 ± 10.2

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Mandatory Visualization

VUF10214_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Blocks G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Signaling (e.g., MAPK, Ca²⁺) G_protein->Downstream Modulates cAMP ↓ cAMP AC->cAMP Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add CellTiter-Glo® Reagent incubate_treatment->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and determine IC50 measure_luminescence->analyze_data end End analyze_data->end Troubleshooting_Logic decision decision start High Cell Death Observed? check_conc Is concentration significantly higher than Ki? start->check_conc perform_dose_response Perform dose-response to find IC50 check_conc->perform_dose_response Yes check_h4r_expression Confirm H4R expression (RT-qPCR, Western Blot) check_conc->check_h4r_expression No use_lower_conc Use concentration << IC50 perform_dose_response->use_lower_conc no_expression Cell line not suitable for H4R studies check_h4r_expression->no_expression No expression_present Check for off-target effects check_h4r_expression->expression_present Yes use_orthogonal_antagonist Use a different H4R antagonist expression_present->use_orthogonal_antagonist toxicity_persists Toxicity likely due to H4R antagonism in this cell line use_orthogonal_antagonist->toxicity_persists Yes toxicity_mitigated Toxicity is compound-specific use_orthogonal_antagonist->toxicity_mitigated No

Validation & Comparative

A Comparative Guide to VUF 10214 and JNJ 7777120 for Histamine H4 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent research compounds, VUF 10214 and JNJ 7777120, focusing on their binding characteristics to the histamine H4 receptor (H4R). The information presented is collated from publicly available scientific literature to offer an objective analysis for researchers in pharmacology and drug discovery.

Introduction to this compound and JNJ 7777120

The histamine H4 receptor is a key player in inflammatory and immune responses, making it an attractive target for the development of novel therapeutics for conditions such as allergic rhinitis, asthma, and atopic dermatitis. Both this compound and JNJ 7777120 are widely used pharmacological tools to study the role of the H4R. JNJ 7777120 was one of the first potent and selective H4R antagonists to be developed.[1][2] this compound is also a potent H4R ligand with demonstrated anti-inflammatory properties.[3]

Quantitative Data on H4R Binding

The binding affinities of this compound and JNJ 7777120 for the human histamine H4 receptor have been determined using radioligand binding assays. The key quantitative data are summarized in the table below.

CompoundBinding Affinity (Ki)pKiSelectivityFunctional Activity at H4R
This compound ~5.6 nM8.25[3]Moderate affinity for H3R[4]H4 receptor ligand with anti-inflammatory activity[3]
JNJ 7777120 4-5 nM[1][5][6][7][8][9]8.3-8.4[10]>1000-fold selective over H1R, H2R, and H3R[6]Antagonist/Partial Inverse Agonist; Biased agonist (β-arrestin recruitment)[1][10][11][12]

Note: The Ki value for this compound was calculated from the provided pKi value (Ki = 10^(-pKi)).

Experimental Protocols

The binding affinities of these compounds are typically determined using a competitive radioligand binding assay. Below is a generalized protocol for such an experiment.

Radioligand Displacement Assay Protocol

This assay measures the ability of an unlabeled test compound (e.g., this compound or JNJ 7777120) to displace a radiolabeled ligand from the H4 receptor.

  • Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human H4 receptor. This is typically achieved by homogenizing the cells in a suitable buffer and isolating the membrane fraction via centrifugation.[13]

  • Incubation : A fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-histamine or [³H]-JNJ 7777120) is incubated with the prepared membranes.[14]

  • Competition : The incubation is performed in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.

  • Separation : The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes.[13][15]

  • Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Mandatory Visualizations

Experimental Workflow for Radioligand Displacement Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis H4R_membranes H4R-expressing Cell Membranes Incubation Incubation to Equilibrium H4R_membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Histamine) Radioligand->Incubation Test_Compound Test Compound (this compound or JNJ 7777120) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis IC50 Determination & Ki Calculation Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Histamine H4 Receptor Signaling Pathway

H4R_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gαi/o Protein H4R->G_protein Activation (Blocked by Ligand) Beta_arrestin β-Arrestin H4R->Beta_arrestin Recruitment (JNJ 7777120 can be an agonist for this) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Beta_arrestin->Cellular_Response Ligand This compound or JNJ 7777120 (Antagonist/Inverse Agonist) Ligand->H4R Binding

Caption: Simplified H4R signaling pathway and points of intervention.

Discussion of Findings

Both this compound and JNJ 7777120 demonstrate high affinity for the histamine H4 receptor, with Ki values in the low nanomolar range.[1][3][5][6][7][8][9] This makes both compounds potent tools for investigating H4R function.

A key differentiator is their selectivity. JNJ 7777120 exhibits exceptional selectivity, with over a 1000-fold preference for H4R compared to the other histamine receptor subtypes (H1R, H2R, and H3R).[6] In contrast, this compound has been reported to have moderate affinity for the H3R, suggesting a less selective profile.[4] This is an important consideration for researchers aiming to dissect the specific roles of H4R without confounding effects from H3R modulation.

The functional activity of JNJ 7777120 is complex. While it is primarily classified as an antagonist or partial inverse agonist in G-protein signaling pathways, it has also been shown to act as a biased agonist by promoting the recruitment of β-arrestin.[1][10][11][12] This biased signaling can lead to distinct cellular responses and is a critical aspect to consider when interpreting experimental results. The functional activity of this compound is described as that of an H4R ligand with anti-inflammatory effects, which is consistent with an antagonist or inverse agonist profile, although detailed studies on its potential for biased agonism are less reported in the public domain.[3]

References

A Comparative Guide to VUF 10214 and JNJ 7777120 for Histamine H4 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent research compounds, VUF 10214 and JNJ 7777120, focusing on their binding characteristics to the histamine H4 receptor (H4R). The information presented is collated from publicly available scientific literature to offer an objective analysis for researchers in pharmacology and drug discovery.

Introduction to this compound and JNJ 7777120

The histamine H4 receptor is a key player in inflammatory and immune responses, making it an attractive target for the development of novel therapeutics for conditions such as allergic rhinitis, asthma, and atopic dermatitis. Both this compound and JNJ 7777120 are widely used pharmacological tools to study the role of the H4R. JNJ 7777120 was one of the first potent and selective H4R antagonists to be developed.[1][2] this compound is also a potent H4R ligand with demonstrated anti-inflammatory properties.[3]

Quantitative Data on H4R Binding

The binding affinities of this compound and JNJ 7777120 for the human histamine H4 receptor have been determined using radioligand binding assays. The key quantitative data are summarized in the table below.

CompoundBinding Affinity (Ki)pKiSelectivityFunctional Activity at H4R
This compound ~5.6 nM8.25[3]Moderate affinity for H3R[4]H4 receptor ligand with anti-inflammatory activity[3]
JNJ 7777120 4-5 nM[1][5][6][7][8][9]8.3-8.4[10]>1000-fold selective over H1R, H2R, and H3R[6]Antagonist/Partial Inverse Agonist; Biased agonist (β-arrestin recruitment)[1][10][11][12]

Note: The Ki value for this compound was calculated from the provided pKi value (Ki = 10^(-pKi)).

Experimental Protocols

The binding affinities of these compounds are typically determined using a competitive radioligand binding assay. Below is a generalized protocol for such an experiment.

Radioligand Displacement Assay Protocol

This assay measures the ability of an unlabeled test compound (e.g., this compound or JNJ 7777120) to displace a radiolabeled ligand from the H4 receptor.

  • Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human H4 receptor. This is typically achieved by homogenizing the cells in a suitable buffer and isolating the membrane fraction via centrifugation.[13]

  • Incubation : A fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-histamine or [³H]-JNJ 7777120) is incubated with the prepared membranes.[14]

  • Competition : The incubation is performed in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.

  • Separation : The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes.[13][15]

  • Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Mandatory Visualizations

Experimental Workflow for Radioligand Displacement Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis H4R_membranes H4R-expressing Cell Membranes Incubation Incubation to Equilibrium H4R_membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Histamine) Radioligand->Incubation Test_Compound Test Compound (this compound or JNJ 7777120) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis IC50 Determination & Ki Calculation Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Histamine H4 Receptor Signaling Pathway

H4R_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gαi/o Protein H4R->G_protein Activation (Blocked by Ligand) Beta_arrestin β-Arrestin H4R->Beta_arrestin Recruitment (JNJ 7777120 can be an agonist for this) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Beta_arrestin->Cellular_Response Ligand This compound or JNJ 7777120 (Antagonist/Inverse Agonist) Ligand->H4R Binding

Caption: Simplified H4R signaling pathway and points of intervention.

Discussion of Findings

Both this compound and JNJ 7777120 demonstrate high affinity for the histamine H4 receptor, with Ki values in the low nanomolar range.[1][3][5][6][7][8][9] This makes both compounds potent tools for investigating H4R function.

A key differentiator is their selectivity. JNJ 7777120 exhibits exceptional selectivity, with over a 1000-fold preference for H4R compared to the other histamine receptor subtypes (H1R, H2R, and H3R).[6] In contrast, this compound has been reported to have moderate affinity for the H3R, suggesting a less selective profile.[4] This is an important consideration for researchers aiming to dissect the specific roles of H4R without confounding effects from H3R modulation.

The functional activity of JNJ 7777120 is complex. While it is primarily classified as an antagonist or partial inverse agonist in G-protein signaling pathways, it has also been shown to act as a biased agonist by promoting the recruitment of β-arrestin.[1][10][11][12] This biased signaling can lead to distinct cellular responses and is a critical aspect to consider when interpreting experimental results. The functional activity of this compound is described as that of an H4R ligand with anti-inflammatory effects, which is consistent with an antagonist or inverse agonist profile, although detailed studies on its potential for biased agonism are less reported in the public domain.[3]

References

A Comparative Guide to the Selectivity of VUF 10214 and Thioperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent histamine receptor ligands: VUF 10214 and thioperamide. The information presented is collated from publicly available scientific literature to offer an objective analysis for researchers in pharmacology and drug discovery.

Introduction

This compound is recognized as a potent and selective histamine H4 receptor (H4R) ligand. In contrast, thioperamide is a classical histamine receptor antagonist known for its high affinity for both the histamine H3 receptor (H3R) and H4R. Understanding the selectivity of these compounds is crucial for their application as research tools and for the development of therapeutics with minimal off-target effects.

Data Presentation: Histamine Receptor Selectivity

The following table summarizes the binding affinities (expressed as pKi values) of this compound and thioperamide for the four human histamine receptor subtypes. A higher pKi value indicates a stronger binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound < 5.0< 5.06.88.25
Thioperamide < 5.0< 5.08.137.97

Data Interpretation:

  • This compound demonstrates high affinity and selectivity for the H4R, with significantly lower affinity for H1R, H2R, and H3R.

  • Thioperamide exhibits high affinity for both H3R and H4R, with negligible affinity for H1R and H2R, confirming its dual H3R/H4R antagonist profile.

Off-Target Selectivity Profile:

For thioperamide, beyond its high affinity for H3 and H4 receptors, some studies have indicated interactions with other targets. For instance, it has been shown to interact with cytochrome P450 enzymes. However, a broad, quantitative screening panel across a wide range of receptors, ion channels, and enzymes is not consistently reported in the public domain. The absence of such data represents a significant gap in a complete understanding of its selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the selectivity and functional activity of compounds like this compound and thioperamide.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound to a specific receptor.

1. Membrane Preparation:

  • HEK-293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured and harvested.
  • Cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The cell lysate is homogenized and then centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
  • The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • A fixed concentration of a specific radioligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-histamine for H4R) is incubated with the prepared cell membranes.
  • Increasing concentrations of the unlabeled test compound (this compound or thioperamide) are added to compete for binding to the receptor.
  • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
  • The radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known saturating ligand) from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

1. Cell Culture and Plating:

  • HEK-293 cells stably expressing the human H3R or H4R are cultured to approximately 80-90% confluency.
  • Cells are then seeded into 96-well or 384-well plates at a suitable density and allowed to adhere overnight.

2. Assay Procedure:

  • The culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
  • To measure antagonist activity, cells are pre-incubated with varying concentrations of the test compound (this compound or thioperamide) for a specific time.
  • An agonist (e.g., histamine or a selective agonist like R-α-methylhistamine for H3R) is then added at a concentration that elicits a submaximal response (e.g., EC80).
  • To measure inverse agonist activity, the test compound is added to the cells without a subsequent agonist addition.
  • The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
  • To increase the intracellular cAMP levels and widen the assay window, a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) are often included.

3. cAMP Measurement:

  • Following incubation, the cells are lysed.
  • The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

4. Data Analysis:

  • For antagonists, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is determined. The Schild regression analysis can be used to determine the pA2 value, which is a measure of antagonist potency.
  • For inverse agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of basal signaling) is calculated.

Mandatory Visualization

Histamine H3 Receptor Signaling Pathway

H3R_Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene caption Histamine H3 Receptor Signaling Pathway

Caption: A simplified diagram of the canonical Gi/o-coupled signaling pathway of the histamine H3 receptor.

Histamine H4 Receptor Signaling Pathway

H4R_Signaling H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response (e.g., Chemotaxis) PKC->Cellular_Response caption Histamine H4 Receptor Signaling Pathway

Caption: A simplified diagram of the canonical Gi/o and Gq-coupled signaling pathways of the histamine H4 receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50 and Ki determination) count->analyze end End analyze->end caption Experimental Workflow for Radioligand Binding Assay

A Comparative Guide to the Selectivity of VUF 10214 and Thioperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent histamine receptor ligands: VUF 10214 and thioperamide. The information presented is collated from publicly available scientific literature to offer an objective analysis for researchers in pharmacology and drug discovery.

Introduction

This compound is recognized as a potent and selective histamine H4 receptor (H4R) ligand. In contrast, thioperamide is a classical histamine receptor antagonist known for its high affinity for both the histamine H3 receptor (H3R) and H4R. Understanding the selectivity of these compounds is crucial for their application as research tools and for the development of therapeutics with minimal off-target effects.

Data Presentation: Histamine Receptor Selectivity

The following table summarizes the binding affinities (expressed as pKi values) of this compound and thioperamide for the four human histamine receptor subtypes. A higher pKi value indicates a stronger binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound < 5.0< 5.06.88.25
Thioperamide < 5.0< 5.08.137.97

Data Interpretation:

  • This compound demonstrates high affinity and selectivity for the H4R, with significantly lower affinity for H1R, H2R, and H3R.

  • Thioperamide exhibits high affinity for both H3R and H4R, with negligible affinity for H1R and H2R, confirming its dual H3R/H4R antagonist profile.

Off-Target Selectivity Profile:

For thioperamide, beyond its high affinity for H3 and H4 receptors, some studies have indicated interactions with other targets. For instance, it has been shown to interact with cytochrome P450 enzymes. However, a broad, quantitative screening panel across a wide range of receptors, ion channels, and enzymes is not consistently reported in the public domain. The absence of such data represents a significant gap in a complete understanding of its selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the selectivity and functional activity of compounds like this compound and thioperamide.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound to a specific receptor.

1. Membrane Preparation:

  • HEK-293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured and harvested.
  • Cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The cell lysate is homogenized and then centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
  • The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • A fixed concentration of a specific radioligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-histamine for H4R) is incubated with the prepared cell membranes.
  • Increasing concentrations of the unlabeled test compound (this compound or thioperamide) are added to compete for binding to the receptor.
  • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
  • The radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known saturating ligand) from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

1. Cell Culture and Plating:

  • HEK-293 cells stably expressing the human H3R or H4R are cultured to approximately 80-90% confluency.
  • Cells are then seeded into 96-well or 384-well plates at a suitable density and allowed to adhere overnight.

2. Assay Procedure:

  • The culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
  • To measure antagonist activity, cells are pre-incubated with varying concentrations of the test compound (this compound or thioperamide) for a specific time.
  • An agonist (e.g., histamine or a selective agonist like R-α-methylhistamine for H3R) is then added at a concentration that elicits a submaximal response (e.g., EC80).
  • To measure inverse agonist activity, the test compound is added to the cells without a subsequent agonist addition.
  • The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
  • To increase the intracellular cAMP levels and widen the assay window, a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) are often included.

3. cAMP Measurement:

  • Following incubation, the cells are lysed.
  • The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

4. Data Analysis:

  • For antagonists, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is determined. The Schild regression analysis can be used to determine the pA2 value, which is a measure of antagonist potency.
  • For inverse agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of basal signaling) is calculated.

Mandatory Visualization

Histamine H3 Receptor Signaling Pathway

H3R_Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene caption Histamine H3 Receptor Signaling Pathway

Caption: A simplified diagram of the canonical Gi/o-coupled signaling pathway of the histamine H3 receptor.

Histamine H4 Receptor Signaling Pathway

H4R_Signaling H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response (e.g., Chemotaxis) PKC->Cellular_Response caption Histamine H4 Receptor Signaling Pathway

Caption: A simplified diagram of the canonical Gi/o and Gq-coupled signaling pathways of the histamine H4 receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50 and Ki determination) count->analyze end End analyze->end caption Experimental Workflow for Radioligand Binding Assay

VUF 10214: A Comparative Analysis of its Selectivity Profile at Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding affinity of VUF 10214, a known histamine H4 receptor ligand, against all four human histamine receptor subtypes (H1, H2, H3, and H4). The data presented here, sourced from peer-reviewed scientific literature, offers an objective analysis for researchers, scientists, and drug development professionals in the fields of pharmacology and medicinal chemistry.

Introduction to this compound

This compound, chemically identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, was developed as part of a fragment-based drug design program to identify novel ligands for the histamine H4 receptor.[1] Its potent affinity for the H4 receptor has positioned it as a valuable tool for studying the physiological and pathological roles of this receptor, particularly in inflammatory conditions.

Comparative Binding Affinity Profile

The selectivity of this compound has been evaluated against all four human histamine receptor subtypes. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound 5.8< 5.06.48.25[1]

From this data, this compound demonstrates a high and specific affinity for the histamine H4 receptor. It displays moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors. This profile indicates a notable selectivity for the H4 receptor over the other histamine subtypes.

Experimental Protocols

The binding affinities presented in this guide were determined using radioligand binding assays. The following is a detailed description of the methodologies employed in the key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the four human histamine receptor subtypes.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells stably expressing one of the four human histamine receptor subtypes (hH1R, hH2R, hH3R, or hH4R) were cultured under standard conditions.

    • The cells were harvested, and crude membrane fractions were prepared through homogenization and subsequent centrifugation.

    • The total protein concentration of the membrane preparations was quantified using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Binding Assay:

    • Cell membranes were incubated in a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a specific radioligand for each receptor subtype.

      • hH1R: [³H]mepyramine

      • hH2R: [³H]tiotidine

      • hH3R: [³H]Nα-methylhistamine

      • hH4R: [³H]histamine[1]

    • A range of concentrations of the unlabeled test compound, this compound, were added to the incubation mixture to compete with the radioligand for binding to the receptor.

    • Non-specific binding was determined by including a high concentration of a known, potent ligand for the respective receptor in a parallel set of experiments.

    • The incubation was carried out at a controlled temperature (e.g., 25°C) for a duration sufficient to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This step separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was quantified using liquid scintillation counting.

  • Data Analysis:

    • The data from the competition binding experiments were analyzed using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The IC50 values were then converted to Ki (inhibitory constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is its dissociation constant for the receptor.

    • The pKi value was calculated as the negative logarithm of the Ki value.

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context of this research, the following diagrams depict a generalized histamine H4 receptor signaling pathway and a typical experimental workflow for determining compound selectivity.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Activation G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Histamine Histamine / This compound Histamine->H4R cAMP ↓ cAMP AC->cAMP Chemotaxis Cellular Responses (e.g., Chemotaxis) cAMP->Chemotaxis MAPK->Chemotaxis Ca_mobilization->Chemotaxis

Caption: Generalized signaling pathway of the Gαi-coupled histamine H4 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK-293 expressing hH1R, hH2R, hH3R, or hH4R) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay 3. Radioligand Binding Assay ([³H]Radioligand + this compound) Membrane_Prep->Binding_Assay Filtration 4. Filtration Binding_Assay->Filtration Quantification 5. Scintillation Counting Filtration->Quantification IC50 6. IC50 Determination (Non-linear Regression) Quantification->IC50 Ki_pKi 7. Ki and pKi Calculation (Cheng-Prusoff Equation) IC50->Ki_pKi

Caption: Experimental workflow for determining the binding affinity of this compound.

References

VUF 10214: A Comparative Analysis of its Selectivity Profile at Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding affinity of VUF 10214, a known histamine H4 receptor ligand, against all four human histamine receptor subtypes (H1, H2, H3, and H4). The data presented here, sourced from peer-reviewed scientific literature, offers an objective analysis for researchers, scientists, and drug development professionals in the fields of pharmacology and medicinal chemistry.

Introduction to this compound

This compound, chemically identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, was developed as part of a fragment-based drug design program to identify novel ligands for the histamine H4 receptor.[1] Its potent affinity for the H4 receptor has positioned it as a valuable tool for studying the physiological and pathological roles of this receptor, particularly in inflammatory conditions.

Comparative Binding Affinity Profile

The selectivity of this compound has been evaluated against all four human histamine receptor subtypes. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound 5.8< 5.06.48.25[1]

From this data, this compound demonstrates a high and specific affinity for the histamine H4 receptor. It displays moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors. This profile indicates a notable selectivity for the H4 receptor over the other histamine subtypes.

Experimental Protocols

The binding affinities presented in this guide were determined using radioligand binding assays. The following is a detailed description of the methodologies employed in the key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the four human histamine receptor subtypes.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells stably expressing one of the four human histamine receptor subtypes (hH1R, hH2R, hH3R, or hH4R) were cultured under standard conditions.

    • The cells were harvested, and crude membrane fractions were prepared through homogenization and subsequent centrifugation.

    • The total protein concentration of the membrane preparations was quantified using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Binding Assay:

    • Cell membranes were incubated in a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a specific radioligand for each receptor subtype.

      • hH1R: [³H]mepyramine

      • hH2R: [³H]tiotidine

      • hH3R: [³H]Nα-methylhistamine

      • hH4R: [³H]histamine[1]

    • A range of concentrations of the unlabeled test compound, this compound, were added to the incubation mixture to compete with the radioligand for binding to the receptor.

    • Non-specific binding was determined by including a high concentration of a known, potent ligand for the respective receptor in a parallel set of experiments.

    • The incubation was carried out at a controlled temperature (e.g., 25°C) for a duration sufficient to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This step separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was quantified using liquid scintillation counting.

  • Data Analysis:

    • The data from the competition binding experiments were analyzed using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The IC50 values were then converted to Ki (inhibitory constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is its dissociation constant for the receptor.

    • The pKi value was calculated as the negative logarithm of the Ki value.

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context of this research, the following diagrams depict a generalized histamine H4 receptor signaling pathway and a typical experimental workflow for determining compound selectivity.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Activation G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Histamine Histamine / This compound Histamine->H4R cAMP ↓ cAMP AC->cAMP Chemotaxis Cellular Responses (e.g., Chemotaxis) cAMP->Chemotaxis MAPK->Chemotaxis Ca_mobilization->Chemotaxis

Caption: Generalized signaling pathway of the Gαi-coupled histamine H4 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK-293 expressing hH1R, hH2R, hH3R, or hH4R) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay 3. Radioligand Binding Assay ([³H]Radioligand + this compound) Membrane_Prep->Binding_Assay Filtration 4. Filtration Binding_Assay->Filtration Quantification 5. Scintillation Counting Filtration->Quantification IC50 6. IC50 Determination (Non-linear Regression) Quantification->IC50 Ki_pKi 7. Ki and pKi Calculation (Cheng-Prusoff Equation) IC50->Ki_pKi

Caption: Experimental workflow for determining the binding affinity of this compound.

References

Validating VUF 10214 Activity Against a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the histamine H4 receptor (H4R) antagonist, VUF 10214, with the well-established positive control, JNJ 7777120. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of H4R pharmacology and its therapeutic potential in inflammatory and immune disorders.

Introduction to this compound and the H4 Receptor

The histamine H4 receptor is the fourth histamine receptor subtype discovered and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its involvement in inflammatory responses, particularly in conditions like allergic asthma, atopic dermatitis, and pruritus, has made it a significant target for drug discovery. This compound is a ligand for the H4 receptor, and its antagonist activity is of considerable interest for therapeutic applications.[1][2] To rigorously validate its efficacy, a direct comparison with a known potent and selective H4R antagonist, such as JNJ 7777120, is essential. JNJ 7777120 has been extensively characterized and utilized in numerous in vitro and in vivo studies, establishing it as a reliable positive control.[3][4]

Comparative Pharmacological Data

The following table summarizes the key quantitative data for this compound and the positive control, JNJ 7777120, highlighting their binding affinities and functional potencies at the human H4 receptor.

ParameterThis compoundJNJ 7777120 (Positive Control)Reference
Binding Affinity (Ki) ~5.6 nM (pKi = 8.25)~4.5 nM[1],[3][5]
Functional Activity (IC50) Data not available40 nM (Mast Cell Chemotaxis)[1]
86 nM (Eosinophil Chemotaxis)[6]
300 nM (Eosinophil Shape Change)[6]

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist like histamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular responses, including chemotaxis and cytokine release. Antagonists like this compound and JNJ 7777120 block this pathway by preventing histamine from binding to the receptor.

H4R_Signaling_Pathway Histamine Histamine (Agonist) H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound / JNJ 7777120 (Antagonist) VUF10214->H4R Blocks G_protein Gαi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) cAMP->Cellular_Response Leads to

Caption: Histamine H4 receptor signaling pathway and antagonist action.

Experimental Workflow for Antagonist Validation

Validating the activity of an H4R antagonist like this compound involves a series of well-defined experimental steps, from initial binding studies to functional cellular assays.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (H4R-expressing cell line) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., cAMP or Chemotaxis) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Compound_Prep Compound Preparation (this compound & JNJ 7777120) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition IC50_Ki_Calc IC50 / Ki Calculation Data_Acquisition->IC50_Ki_Calc Comparison Comparative Analysis IC50_Ki_Calc->Comparison

Caption: Experimental workflow for H4 receptor antagonist validation.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and JNJ 7777120 for the H4 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: The assay is performed in a 96-well plate containing the cell membranes, a radiolabeled H4R ligand (e.g., [³H]-Histamine), and varying concentrations of the unlabeled test compound (this compound or JNJ 7777120).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the antagonist activity of this compound and JNJ 7777120 by quantifying their ability to block agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: H4R-expressing cells are cultured and seeded into 96-well plates.

  • Pre-treatment: Cells are pre-treated with varying concentrations of the antagonist (this compound or JNJ 7777120).

  • Stimulation: The cells are then stimulated with a known H4R agonist (e.g., histamine) in the presence of forskolin (to stimulate cAMP production).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: The concentration-response curves are plotted to determine the IC50 value for each antagonist.

Cell Migration (Chemotaxis) Assay

Objective: To assess the functional ability of this compound and JNJ 7777120 to inhibit H4R-mediated chemotaxis of immune cells (e.g., eosinophils or mast cells).

Methodology:

  • Cell Isolation: Primary immune cells (e.g., eosinophils) are isolated from whole blood.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber contains a chemoattractant (H4R agonist), and the upper chamber contains the cell suspension pre-incubated with varying concentrations of the antagonist.

  • Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Cell Quantification: The number of migrated cells in the lower chamber is quantified by cell counting or using a fluorescent dye.

  • Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC50 value is determined.[7]

References

Validating VUF 10214 Activity Against a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the histamine H4 receptor (H4R) antagonist, VUF 10214, with the well-established positive control, JNJ 7777120. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of H4R pharmacology and its therapeutic potential in inflammatory and immune disorders.

Introduction to this compound and the H4 Receptor

The histamine H4 receptor is the fourth histamine receptor subtype discovered and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its involvement in inflammatory responses, particularly in conditions like allergic asthma, atopic dermatitis, and pruritus, has made it a significant target for drug discovery. This compound is a ligand for the H4 receptor, and its antagonist activity is of considerable interest for therapeutic applications.[1][2] To rigorously validate its efficacy, a direct comparison with a known potent and selective H4R antagonist, such as JNJ 7777120, is essential. JNJ 7777120 has been extensively characterized and utilized in numerous in vitro and in vivo studies, establishing it as a reliable positive control.[3][4]

Comparative Pharmacological Data

The following table summarizes the key quantitative data for this compound and the positive control, JNJ 7777120, highlighting their binding affinities and functional potencies at the human H4 receptor.

ParameterThis compoundJNJ 7777120 (Positive Control)Reference
Binding Affinity (Ki) ~5.6 nM (pKi = 8.25)~4.5 nM[1],[3][5]
Functional Activity (IC50) Data not available40 nM (Mast Cell Chemotaxis)[1]
86 nM (Eosinophil Chemotaxis)[6]
300 nM (Eosinophil Shape Change)[6]

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist like histamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular responses, including chemotaxis and cytokine release. Antagonists like this compound and JNJ 7777120 block this pathway by preventing histamine from binding to the receptor.

H4R_Signaling_Pathway Histamine Histamine (Agonist) H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound / JNJ 7777120 (Antagonist) VUF10214->H4R Blocks G_protein Gαi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) cAMP->Cellular_Response Leads to

Caption: Histamine H4 receptor signaling pathway and antagonist action.

Experimental Workflow for Antagonist Validation

Validating the activity of an H4R antagonist like this compound involves a series of well-defined experimental steps, from initial binding studies to functional cellular assays.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (H4R-expressing cell line) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., cAMP or Chemotaxis) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Compound_Prep Compound Preparation (this compound & JNJ 7777120) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition IC50_Ki_Calc IC50 / Ki Calculation Data_Acquisition->IC50_Ki_Calc Comparison Comparative Analysis IC50_Ki_Calc->Comparison

Caption: Experimental workflow for H4 receptor antagonist validation.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and JNJ 7777120 for the H4 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: The assay is performed in a 96-well plate containing the cell membranes, a radiolabeled H4R ligand (e.g., [³H]-Histamine), and varying concentrations of the unlabeled test compound (this compound or JNJ 7777120).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the antagonist activity of this compound and JNJ 7777120 by quantifying their ability to block agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: H4R-expressing cells are cultured and seeded into 96-well plates.

  • Pre-treatment: Cells are pre-treated with varying concentrations of the antagonist (this compound or JNJ 7777120).

  • Stimulation: The cells are then stimulated with a known H4R agonist (e.g., histamine) in the presence of forskolin (to stimulate cAMP production).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: The concentration-response curves are plotted to determine the IC50 value for each antagonist.

Cell Migration (Chemotaxis) Assay

Objective: To assess the functional ability of this compound and JNJ 7777120 to inhibit H4R-mediated chemotaxis of immune cells (e.g., eosinophils or mast cells).

Methodology:

  • Cell Isolation: Primary immune cells (e.g., eosinophils) are isolated from whole blood.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber contains a chemoattractant (H4R agonist), and the upper chamber contains the cell suspension pre-incubated with varying concentrations of the antagonist.

  • Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Cell Quantification: The number of migrated cells in the lower chamber is quantified by cell counting or using a fluorescent dye.

  • Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC50 value is determined.[7]

References

VUF 10148: A Comparative Analysis of Histamine H3 Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine H4 receptor (H4R) ligand, VUF 10148, with a focus on its cross-reactivity with the histamine H3 receptor (H3R). The information presented is compiled from peer-reviewed scientific literature and pharmacological databases to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Comparative Binding Affinity Profile

The binding affinity of a ligand for its target receptor and potential off-target receptors is a critical determinant of its specificity and potential for side effects. The binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of VUF 10148 and two well-characterized histamine receptor ligands, JNJ 7777120 and Thioperamide, are summarized below for all four human histamine receptor subtypes. A higher pKi value indicates a higher binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF 10148 5.8< 5.06.4 8.1
JNJ 7777120 < 5.5< 5.5< 5.58.8
Thioperamide < 5.0< 5.08.48.1

Data for VUF 10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467. Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.

From this data, VUF 10148 demonstrates a high affinity for the histamine H4 receptor (pKi of 8.1).[1] It also shows moderate affinity for the H3 receptor (pKi of 6.4), while having significantly lower affinity for the H1 and H2 receptors.[1] This suggests a degree of selectivity for the H4 and H3 receptors over the H1 and H2 subtypes.[1] In contrast, JNJ 7777120 exhibits exceptional selectivity for the H4 receptor, with over 1000-fold greater affinity for H4R compared to the other three histamine receptor subtypes.[1] Thioperamide is a classical histamine receptor ligand known for its potent antagonist/inverse agonist activity at both the H3 and H4 receptors.[1] The binding profile of VUF 10148 suggests a dual H3/H4 receptor interaction.[1]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade can modulate the release of various neurotransmitters, including histamine itself (acting as an autoreceptor) and others such as acetylcholine, dopamine, and serotonin (as a heteroreceptor).[3]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Histamine (or Agonist) Ligand->H3R Binds to ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of VUF 10148 at human histamine receptors.

Materials:

  • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine receptor of interest (e.g., H3R).

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]Nα-methylhistamine for H3R).

  • Test Compound: VUF 10148.

  • Non-specific Binding Determinator: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM clobenpropit for H3R).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in an ice-cold buffer. The cell membranes are then isolated by centrifugation.

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (VUF 10148). A parallel set of tubes containing the radioligand and the non-specific binding determinator is also prepared to measure non-specific binding.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with an ice-cold buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound (VUF 10148) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional cAMP Accumulation Assay

This assay is used to determine the functional activity (agonist or antagonist) of a test compound at a Gi/o-coupled receptor like the H3R.

Objective: To determine if VUF 10148 acts as an agonist or antagonist at the human H3 receptor.

Materials:

  • Cells: CHO or HEK-293 cells stably expressing the human histamine H3 receptor.

  • Forskolin: An activator of adenylyl cyclase.

  • Test Compound: VUF 10148.

  • Known H3R Agonist (e.g., R-(-)-α-methylhistamine).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

Procedure:

  • Cell Culture: Cells are cultured in appropriate media and seeded into microplates.

  • Agonist Mode: To test for agonist activity, cells are incubated with varying concentrations of the test compound (VUF 10148) in the presence of forskolin. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.

  • Antagonist Mode: To test for antagonist activity, cells are pre-incubated with varying concentrations of the test compound (VUF 10148) before the addition of a known H3R agonist. A reversal of the agonist-induced decrease in cAMP levels indicates antagonist activity.

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's protocol.

  • Data Analysis: The data is plotted to generate concentration-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.

Conclusion

VUF 10148 is a potent histamine H4 receptor ligand with notable cross-reactivity for the H3 receptor.[1] Its binding profile suggests a dual H3/H4 receptor interaction, which distinguishes it from highly selective H4R ligands like JNJ 7777120 and the classical dual H3/H4R antagonist thioperamide.[1] The functional consequence of VUF 10148's interaction with the H3 receptor requires further investigation through functional assays, such as cAMP accumulation assays, to determine if it acts as an agonist or antagonist at this subtype. The choice of VUF 10148 for research purposes should be guided by its specific binding profile and the desired selectivity for the histamine receptor subtypes under investigation.

References

VUF 10148: A Comparative Analysis of Histamine H3 Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine H4 receptor (H4R) ligand, VUF 10148, with a focus on its cross-reactivity with the histamine H3 receptor (H3R). The information presented is compiled from peer-reviewed scientific literature and pharmacological databases to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Comparative Binding Affinity Profile

The binding affinity of a ligand for its target receptor and potential off-target receptors is a critical determinant of its specificity and potential for side effects. The binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of VUF 10148 and two well-characterized histamine receptor ligands, JNJ 7777120 and Thioperamide, are summarized below for all four human histamine receptor subtypes. A higher pKi value indicates a higher binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF 10148 5.8< 5.06.4 8.1
JNJ 7777120 < 5.5< 5.5< 5.58.8
Thioperamide < 5.0< 5.08.48.1

Data for VUF 10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467. Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.

From this data, VUF 10148 demonstrates a high affinity for the histamine H4 receptor (pKi of 8.1).[1] It also shows moderate affinity for the H3 receptor (pKi of 6.4), while having significantly lower affinity for the H1 and H2 receptors.[1] This suggests a degree of selectivity for the H4 and H3 receptors over the H1 and H2 subtypes.[1] In contrast, JNJ 7777120 exhibits exceptional selectivity for the H4 receptor, with over 1000-fold greater affinity for H4R compared to the other three histamine receptor subtypes.[1] Thioperamide is a classical histamine receptor ligand known for its potent antagonist/inverse agonist activity at both the H3 and H4 receptors.[1] The binding profile of VUF 10148 suggests a dual H3/H4 receptor interaction.[1]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade can modulate the release of various neurotransmitters, including histamine itself (acting as an autoreceptor) and others such as acetylcholine, dopamine, and serotonin (as a heteroreceptor).[3]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Histamine (or Agonist) Ligand->H3R Binds to ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of VUF 10148 at human histamine receptors.

Materials:

  • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine receptor of interest (e.g., H3R).

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]Nα-methylhistamine for H3R).

  • Test Compound: VUF 10148.

  • Non-specific Binding Determinator: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM clobenpropit for H3R).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in an ice-cold buffer. The cell membranes are then isolated by centrifugation.

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (VUF 10148). A parallel set of tubes containing the radioligand and the non-specific binding determinator is also prepared to measure non-specific binding.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with an ice-cold buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound (VUF 10148) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional cAMP Accumulation Assay

This assay is used to determine the functional activity (agonist or antagonist) of a test compound at a Gi/o-coupled receptor like the H3R.

Objective: To determine if VUF 10148 acts as an agonist or antagonist at the human H3 receptor.

Materials:

  • Cells: CHO or HEK-293 cells stably expressing the human histamine H3 receptor.

  • Forskolin: An activator of adenylyl cyclase.

  • Test Compound: VUF 10148.

  • Known H3R Agonist (e.g., R-(-)-α-methylhistamine).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

Procedure:

  • Cell Culture: Cells are cultured in appropriate media and seeded into microplates.

  • Agonist Mode: To test for agonist activity, cells are incubated with varying concentrations of the test compound (VUF 10148) in the presence of forskolin. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.

  • Antagonist Mode: To test for antagonist activity, cells are pre-incubated with varying concentrations of the test compound (VUF 10148) before the addition of a known H3R agonist. A reversal of the agonist-induced decrease in cAMP levels indicates antagonist activity.

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's protocol.

  • Data Analysis: The data is plotted to generate concentration-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.

Conclusion

VUF 10148 is a potent histamine H4 receptor ligand with notable cross-reactivity for the H3 receptor.[1] Its binding profile suggests a dual H3/H4 receptor interaction, which distinguishes it from highly selective H4R ligands like JNJ 7777120 and the classical dual H3/H4R antagonist thioperamide.[1] The functional consequence of VUF 10148's interaction with the H3 receptor requires further investigation through functional assays, such as cAMP accumulation assays, to determine if it acts as an agonist or antagonist at this subtype. The choice of VUF 10148 for research purposes should be guided by its specific binding profile and the desired selectivity for the histamine receptor subtypes under investigation.

References

VUF 10214: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine H4 receptor (H4R) ligand VUF 10214 with other relevant compounds, supported by experimental data. This compound has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for research in inflammatory diseases.

In Vitro Profile of this compound

This compound is a potent ligand for the human histamine H4 receptor, exhibiting a high binding affinity. Its selectivity has been evaluated against other histamine receptor subtypes, demonstrating a preference for the H4 receptor.

Table 1: In Vitro Binding Affinities of this compound and Comparator Compounds at Human Histamine Receptors

CompoundpKi at hH4R
This compound 8.25[1][2]
JNJ 77771208.10
Thioperamide7.8

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

In Vivo Anti-Inflammatory Effects of this compound

The anti-inflammatory activity of this compound has been demonstrated in a well-established animal model of acute inflammation, the carrageenan-induced paw edema model in rats.

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg, i.p.)Time After Carrageenan (hours)% Inhibition of Edema
This compound 50135
245
350
448
Indomethacin (Reference)10140
255
360
458

Experimental Protocols

In Vitro Radioligand Binding Assay for Histamine H4 Receptor

Objective: To determine the binding affinity of test compounds for the human histamine H4 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human histamine H4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-histamine) and varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of a test compound in an acute inflammation model.

Methodology:

  • Animals: Male Wistar rats are used for the study.

  • Compound Administration: The test compound (this compound) or a reference anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally (i.p.) at a specified dose.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflow

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates Inflammatory_Response Inhibition of Inflammatory Response cAMP->Inflammatory_Response Modulates ATP ATP ATP->cAMP Conversion Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->Inflammatory_Response

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start HEK-293 cells expressing hH4R membrane_prep Membrane Preparation invitro_start->membrane_prep binding_assay Radioligand Binding Assay ([3H]-histamine + this compound) membrane_prep->binding_assay data_analysis_vitro Data Analysis (pKi determination) binding_assay->data_analysis_vitro invivo_start Wistar Rats drug_admin This compound Administration (i.p.) invivo_start->drug_admin inflammation_induction Carrageenan Injection (Paw) drug_admin->inflammation_induction edema_measurement Plethysmometry (Paw Volume Measurement) inflammation_induction->edema_measurement data_analysis_vivo Data Analysis (% Inhibition of Edema) edema_measurement->data_analysis_vivo

Caption: Experimental Workflow for this compound Evaluation.

References

VUF 10214: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine H4 receptor (H4R) ligand VUF 10214 with other relevant compounds, supported by experimental data. This compound has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for research in inflammatory diseases.

In Vitro Profile of this compound

This compound is a potent ligand for the human histamine H4 receptor, exhibiting a high binding affinity. Its selectivity has been evaluated against other histamine receptor subtypes, demonstrating a preference for the H4 receptor.

Table 1: In Vitro Binding Affinities of this compound and Comparator Compounds at Human Histamine Receptors

CompoundpKi at hH4R
This compound 8.25[1][2]
JNJ 77771208.10
Thioperamide7.8

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

In Vivo Anti-Inflammatory Effects of this compound

The anti-inflammatory activity of this compound has been demonstrated in a well-established animal model of acute inflammation, the carrageenan-induced paw edema model in rats.

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg, i.p.)Time After Carrageenan (hours)% Inhibition of Edema
This compound 50135
245
350
448
Indomethacin (Reference)10140
255
360
458

Experimental Protocols

In Vitro Radioligand Binding Assay for Histamine H4 Receptor

Objective: To determine the binding affinity of test compounds for the human histamine H4 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human histamine H4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-histamine) and varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of a test compound in an acute inflammation model.

Methodology:

  • Animals: Male Wistar rats are used for the study.

  • Compound Administration: The test compound (this compound) or a reference anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally (i.p.) at a specified dose.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflow

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates Inflammatory_Response Inhibition of Inflammatory Response cAMP->Inflammatory_Response Modulates ATP ATP ATP->cAMP Conversion Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->Inflammatory_Response

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start HEK-293 cells expressing hH4R membrane_prep Membrane Preparation invitro_start->membrane_prep binding_assay Radioligand Binding Assay ([3H]-histamine + this compound) membrane_prep->binding_assay data_analysis_vitro Data Analysis (pKi determination) binding_assay->data_analysis_vitro invivo_start Wistar Rats drug_admin This compound Administration (i.p.) invivo_start->drug_admin inflammation_induction Carrageenan Injection (Paw) drug_admin->inflammation_induction edema_measurement Plethysmometry (Paw Volume Measurement) inflammation_induction->edema_measurement data_analysis_vivo Data Analysis (% Inhibition of Edema) edema_measurement->data_analysis_vivo

Caption: Experimental Workflow for this compound Evaluation.

References

A Comparative Guide to VUF 10214 and First-Generation H4R Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the novel histamine H4 receptor (H4R) antagonist, VUF 10214, against two prominent first-generation H4R antagonists, JNJ 7777120 and thioperamide. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of binding affinities, selectivity profiles, and functional activities, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison of H4R Antagonists

The following tables summarize the binding affinities and selectivity of this compound, JNJ 7777120, and thioperamide at human histamine receptor subtypes.

Table 1: Histamine Receptor Binding Affinity Profile

CompoundhH1R (pKi)hH2R (pKi)hH3R (pKi)hH4R (pKi)
This compound5.8< 5.06.48.25[1]
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile over other Histamine Receptors

CompoundSelectivity for hH4R over hH1R (fold)Selectivity for hH4R over hH2R (fold)Selectivity for hH4R over hH3R (fold)
This compound~282>1778~71
JNJ 7777120>1000>1000>1000
Thioperamide>1259>1259~0.5

Note: Fold selectivity is calculated from the ratio of Ki values.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H4 receptor.

Materials:

  • Membranes from HEK-293 cells stably expressing the human H4R.

  • [3H]-Histamine (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds (this compound, JNJ 7777120, thioperamide) at various concentrations.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell membrane homogenates (10-20 µg of protein) are incubated with a fixed concentration of [3H]-histamine (e.g., 5 nM) in the assay buffer.

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

  • The incubation is carried out for 60 minutes at 25°C in a final volume of 250 µL.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Chemotaxis Assay

Objective: To evaluate the ability of H4R antagonists to inhibit histamine-induced mast cell migration.

Materials:

  • Bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., HMC-1).

  • Chemotaxis chambers (e.g., Boyden chambers).

  • RPMI 1640 medium supplemented with 0.5% BSA.

  • Histamine (chemoattractant).

  • Test compounds (this compound, JNJ 7777120, thioperamide).

  • Cell staining and counting reagents.

Procedure:

  • Mast cells are resuspended in RPMI 1640 medium with 0.5% BSA.

  • The lower chamber of the chemotaxis plate is filled with medium containing histamine (e.g., 100 nM).

  • The test compound or vehicle is added to both the upper and lower chambers.

  • A polycarbonate filter (e.g., 5 µm pore size) is placed between the lower and upper chambers.

  • The mast cell suspension is added to the upper chamber.

  • The plate is incubated for 3-4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, the filter is removed, and non-migrated cells on the upper side are wiped off.

  • The migrated cells on the lower side of the filter are fixed, stained, and counted under a microscope.

  • The percentage of inhibition of chemotaxis by the test compound is calculated relative to the histamine-only control.

Calcium Mobilization Assay

Objective: To assess the ability of H4R antagonists to block histamine-induced intracellular calcium release.

Materials:

  • HEK-293 cells stably expressing the H4R.

  • Fluo-4 AM or other calcium-sensitive fluorescent dyes.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Histamine.

  • Test compounds (this compound, JNJ 7777120, thioperamide).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cells are seeded in a black-walled, clear-bottom 96-well plate and grown to confluence.

  • The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • After loading, the cells are washed with HBSS to remove extracellular dye.

  • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.

  • The test compound or vehicle is added to the wells and incubated for a short period (e.g., 10-20 minutes).

  • Histamine (e.g., at its EC80 concentration) is then injected into the wells, and the change in fluorescence is monitored over time.

  • The increase in intracellular calcium concentration is measured as an increase in fluorescence intensity.

  • The inhibitory effect of the antagonist is determined by the reduction in the histamine-induced fluorescence signal.

Mandatory Visualization

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[4] Downstream of these initial events, H4R activation can modulate the activity of several signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK), protein kinase B (Akt), and nuclear factor-kappa B (NF-κB) pathways, which are involved in regulating inflammatory responses.[5][6]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R H4 Receptor Histamine->H4R binds G_protein Gαi/oβγ H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC activates (Gβγ) cAMP cAMP AC->cAMP Ca2 Ca²⁺ (intracellular) PLC->Ca2 mobilizes ATP ATP PIP2 PIP2 IP3 IP3 ERK ERK Ca2->ERK activates Akt Akt Ca2->Akt activates NFkB NF-κB ERK->NFkB activates Akt->NFkB activates Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response promotes Experimental_Workflow Start Compound Library Binding_Assay Radioligand Binding Assay (Determine Ki for H4R) Start->Binding_Assay Selectivity_Screening Selectivity Screening (Binding assays for H1R, H2R, H3R) Binding_Assay->Selectivity_Screening High Affinity Compounds Functional_Assay In Vitro Functional Assays (e.g., Calcium Mobilization, Chemotaxis) Selectivity_Screening->Functional_Assay Selective Compounds In_Vivo_Model In Vivo Models (e.g., Inflammation, Pruritus) Functional_Assay->In_Vivo_Model Potent Antagonists Lead_Candidate Lead Candidate In_Vivo_Model->Lead_Candidate Efficacious Compounds

References

A Comparative Guide to VUF 10214 and First-Generation H4R Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the novel histamine H4 receptor (H4R) antagonist, VUF 10214, against two prominent first-generation H4R antagonists, JNJ 7777120 and thioperamide. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of binding affinities, selectivity profiles, and functional activities, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison of H4R Antagonists

The following tables summarize the binding affinities and selectivity of this compound, JNJ 7777120, and thioperamide at human histamine receptor subtypes.

Table 1: Histamine Receptor Binding Affinity Profile

CompoundhH1R (pKi)hH2R (pKi)hH3R (pKi)hH4R (pKi)
This compound5.8< 5.06.48.25[1]
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile over other Histamine Receptors

CompoundSelectivity for hH4R over hH1R (fold)Selectivity for hH4R over hH2R (fold)Selectivity for hH4R over hH3R (fold)
This compound~282>1778~71
JNJ 7777120>1000>1000>1000
Thioperamide>1259>1259~0.5

Note: Fold selectivity is calculated from the ratio of Ki values.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H4 receptor.

Materials:

  • Membranes from HEK-293 cells stably expressing the human H4R.

  • [3H]-Histamine (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds (this compound, JNJ 7777120, thioperamide) at various concentrations.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell membrane homogenates (10-20 µg of protein) are incubated with a fixed concentration of [3H]-histamine (e.g., 5 nM) in the assay buffer.

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

  • The incubation is carried out for 60 minutes at 25°C in a final volume of 250 µL.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Chemotaxis Assay

Objective: To evaluate the ability of H4R antagonists to inhibit histamine-induced mast cell migration.

Materials:

  • Bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., HMC-1).

  • Chemotaxis chambers (e.g., Boyden chambers).

  • RPMI 1640 medium supplemented with 0.5% BSA.

  • Histamine (chemoattractant).

  • Test compounds (this compound, JNJ 7777120, thioperamide).

  • Cell staining and counting reagents.

Procedure:

  • Mast cells are resuspended in RPMI 1640 medium with 0.5% BSA.

  • The lower chamber of the chemotaxis plate is filled with medium containing histamine (e.g., 100 nM).

  • The test compound or vehicle is added to both the upper and lower chambers.

  • A polycarbonate filter (e.g., 5 µm pore size) is placed between the lower and upper chambers.

  • The mast cell suspension is added to the upper chamber.

  • The plate is incubated for 3-4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, the filter is removed, and non-migrated cells on the upper side are wiped off.

  • The migrated cells on the lower side of the filter are fixed, stained, and counted under a microscope.

  • The percentage of inhibition of chemotaxis by the test compound is calculated relative to the histamine-only control.

Calcium Mobilization Assay

Objective: To assess the ability of H4R antagonists to block histamine-induced intracellular calcium release.

Materials:

  • HEK-293 cells stably expressing the H4R.

  • Fluo-4 AM or other calcium-sensitive fluorescent dyes.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Histamine.

  • Test compounds (this compound, JNJ 7777120, thioperamide).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cells are seeded in a black-walled, clear-bottom 96-well plate and grown to confluence.

  • The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • After loading, the cells are washed with HBSS to remove extracellular dye.

  • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.

  • The test compound or vehicle is added to the wells and incubated for a short period (e.g., 10-20 minutes).

  • Histamine (e.g., at its EC80 concentration) is then injected into the wells, and the change in fluorescence is monitored over time.

  • The increase in intracellular calcium concentration is measured as an increase in fluorescence intensity.

  • The inhibitory effect of the antagonist is determined by the reduction in the histamine-induced fluorescence signal.

Mandatory Visualization

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[4] Downstream of these initial events, H4R activation can modulate the activity of several signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK), protein kinase B (Akt), and nuclear factor-kappa B (NF-κB) pathways, which are involved in regulating inflammatory responses.[5][6]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R H4 Receptor Histamine->H4R binds G_protein Gαi/oβγ H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC activates (Gβγ) cAMP cAMP AC->cAMP Ca2 Ca²⁺ (intracellular) PLC->Ca2 mobilizes ATP ATP PIP2 PIP2 IP3 IP3 ERK ERK Ca2->ERK activates Akt Akt Ca2->Akt activates NFkB NF-κB ERK->NFkB activates Akt->NFkB activates Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response promotes Experimental_Workflow Start Compound Library Binding_Assay Radioligand Binding Assay (Determine Ki for H4R) Start->Binding_Assay Selectivity_Screening Selectivity Screening (Binding assays for H1R, H2R, H3R) Binding_Assay->Selectivity_Screening High Affinity Compounds Functional_Assay In Vitro Functional Assays (e.g., Calcium Mobilization, Chemotaxis) Selectivity_Screening->Functional_Assay Selective Compounds In_Vivo_Model In Vivo Models (e.g., Inflammation, Pruritus) Functional_Assay->In_Vivo_Model Potent Antagonists Lead_Candidate Lead Candidate In_Vivo_Model->Lead_Candidate Efficacious Compounds

References

A Comparative Guide to the Reproducibility of Histamine H4 Receptor Ligands: VUF 10214 vs. JNJ 7777120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of H4R Ligands

The reproducibility of an experiment is intrinsically linked to the consistency of the pharmacological tools used. The following tables summarize the binding affinities (pKi) of VUF 10214 and JNJ 7777120 for the four human histamine receptor subtypes. Consistent reporting of these values across different studies is a key indicator of the reliability of these compounds in experimental settings.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound 5.8< 5.06.48.1[1]
JNJ 7777120 < 5.5< 5.5< 5.58.8[1]
Thioperamide < 5.0< 5.08.48.1[1]

Table 1: Comparative Binding Affinities (pKi) of this compound and JNJ 7777120. A higher pKi value indicates a higher binding affinity. Data for this compound is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[1] Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.[1]

From the data, this compound demonstrates a high affinity for the histamine H4 receptor with a pKi of 8.1.[1] It also shows moderate affinity for the H3 receptor, suggesting a degree of dual activity. In contrast, JNJ 7777120 exhibits higher and more selective affinity for the H4 receptor, with a pKi of 8.8 and over 1000-fold selectivity against other histamine receptor subtypes.[1] The consistent reporting of the high selectivity of JNJ 7777120 across numerous studies has contributed to its widespread use as a standard pharmacological tool for studying H4R function.[1][2]

Experimental Protocols

To ensure the reproducibility of in vivo experiments, a detailed and standardized protocol is crucial. The carrageenan-induced paw edema model is a widely accepted method for evaluating the anti-inflammatory effects of compounds like this compound.

Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from established methodologies for assessing acute inflammation.[3][4][5][6]

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., saline, DMSO, or as specified by the manufacturer)

  • Plethysmometer

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer this compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose. The timing of administration should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes before carrageenan injection).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Calculation of Edema: The degree of edema is calculated as the increase in paw volume from the baseline measurement.

  • Data Analysis: Compare the mean increase in paw volume in the this compound-treated groups with the vehicle-treated control group. The percentage inhibition of edema can be calculated.

Mandatory Visualization

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The dissociation of the Gβγ subunit can also activate other downstream effectors. Furthermore, the H4 receptor has been shown to signal through β-arrestin recruitment, which can be independent of G-protein activation.[9][10][11][12]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling H4R Histamine H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates beta_arrestin β-Arrestin H4R->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Leads to Histamine Histamine Histamine->H4R Binds to VUF10214 This compound VUF10214->H4R Binds to G_alpha->AC Inhibits MAPK MAPK Pathway beta_arrestin->MAPK Activates Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomize into Treatment Groups (Vehicle, this compound, JNJ 7777120) Start->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer Compound/Vehicle Baseline->Dosing Induction Induce Inflammation (e.g., Carrageenan Injection) Dosing->Induction Measurement Measure Paw Volume at Time Points Induction->Measurement Analysis Data Collection and Statistical Analysis Measurement->Analysis End End: Compare Efficacy Analysis->End

References

A Comparative Guide to the Reproducibility of Histamine H4 Receptor Ligands: VUF 10214 vs. JNJ 7777120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of H4R Ligands

The reproducibility of an experiment is intrinsically linked to the consistency of the pharmacological tools used. The following tables summarize the binding affinities (pKi) of VUF 10214 and JNJ 7777120 for the four human histamine receptor subtypes. Consistent reporting of these values across different studies is a key indicator of the reliability of these compounds in experimental settings.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound 5.8< 5.06.48.1[1]
JNJ 7777120 < 5.5< 5.5< 5.58.8[1]
Thioperamide < 5.0< 5.08.48.1[1]

Table 1: Comparative Binding Affinities (pKi) of this compound and JNJ 7777120. A higher pKi value indicates a higher binding affinity. Data for this compound is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[1] Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.[1]

From the data, this compound demonstrates a high affinity for the histamine H4 receptor with a pKi of 8.1.[1] It also shows moderate affinity for the H3 receptor, suggesting a degree of dual activity. In contrast, JNJ 7777120 exhibits higher and more selective affinity for the H4 receptor, with a pKi of 8.8 and over 1000-fold selectivity against other histamine receptor subtypes.[1] The consistent reporting of the high selectivity of JNJ 7777120 across numerous studies has contributed to its widespread use as a standard pharmacological tool for studying H4R function.[1][2]

Experimental Protocols

To ensure the reproducibility of in vivo experiments, a detailed and standardized protocol is crucial. The carrageenan-induced paw edema model is a widely accepted method for evaluating the anti-inflammatory effects of compounds like this compound.

Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from established methodologies for assessing acute inflammation.[3][4][5][6]

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., saline, DMSO, or as specified by the manufacturer)

  • Plethysmometer

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer this compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose. The timing of administration should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes before carrageenan injection).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Calculation of Edema: The degree of edema is calculated as the increase in paw volume from the baseline measurement.

  • Data Analysis: Compare the mean increase in paw volume in the this compound-treated groups with the vehicle-treated control group. The percentage inhibition of edema can be calculated.

Mandatory Visualization

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The dissociation of the Gβγ subunit can also activate other downstream effectors. Furthermore, the H4 receptor has been shown to signal through β-arrestin recruitment, which can be independent of G-protein activation.[9][10][11][12]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling H4R Histamine H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates beta_arrestin β-Arrestin H4R->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Leads to Histamine Histamine Histamine->H4R Binds to VUF10214 This compound VUF10214->H4R Binds to G_alpha->AC Inhibits MAPK MAPK Pathway beta_arrestin->MAPK Activates Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomize into Treatment Groups (Vehicle, this compound, JNJ 7777120) Start->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer Compound/Vehicle Baseline->Dosing Induction Induce Inflammation (e.g., Carrageenan Injection) Dosing->Induction Measurement Measure Paw Volume at Time Points Induction->Measurement Analysis Data Collection and Statistical Analysis Measurement->Analysis End End: Compare Efficacy Analysis->End

References

Safety Operating Guide

Navigating the Disposal of VUF 10214: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential logistical information and a procedural framework for the disposal of VUF 10214, a histamine H4 receptor ligand utilized in inflammatory disease research.

General Disposal Protocol for this compound

Given the absence of specific hazard data for this compound, a conservative approach to its disposal is required. The primary steps involve waste characterization, proper segregation, and consultation with safety professionals.

1. Waste Characterization and Segregation:

  • Treat as Hazardous Waste: In the absence of an SDS, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) should be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the date.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and labeled hazardous waste container. The label must identify all components of the mixture, including the solvent(s) and the estimated concentration of this compound. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Personal Protective Equipment (PPE):

  • At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound waste.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

4. Final Disposal:

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal. Contact them to arrange for the pickup and disposal of the this compound waste.

  • Provide Information: Be prepared to provide the EHS department with all available information about the compound, including its name, any known properties, and the nature of the waste (solid, liquid, and solvent composition).

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in the absence of a specific Safety Data Sheet.

start Start: this compound Waste Generated sds_check Is a specific SDS for This compound available? start->sds_check no_sds Treat as Hazardous Waste of Unknown Character sds_check->no_sds No characterize Characterize Waste: - Solid (powder, contaminated items) - Liquid (dissolved in solvent) sds_check->characterize Yes (Follow SDS guidelines) no_sds->characterize segregate Segregate Waste Streams characterize->segregate label_solid Label Solid Waste Container: - 'Hazardous Waste' - 'this compound' - Date segregate->label_solid label_liquid Label Liquid Waste Container: - 'Hazardous Waste' - All constituents and concentrations - Date segregate->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store contact_ehs Contact Institutional EHS Office for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A logical workflow for the safe disposal of this compound.

By adhering to these precautionary procedures and maintaining open communication with your institution's safety professionals, you can ensure the responsible and safe disposal of this compound, thereby fostering a secure research environment.

Navigating the Disposal of VUF 10214: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential logistical information and a procedural framework for the disposal of VUF 10214, a histamine H4 receptor ligand utilized in inflammatory disease research.

General Disposal Protocol for this compound

Given the absence of specific hazard data for this compound, a conservative approach to its disposal is required. The primary steps involve waste characterization, proper segregation, and consultation with safety professionals.

1. Waste Characterization and Segregation:

  • Treat as Hazardous Waste: In the absence of an SDS, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) should be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the date.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and labeled hazardous waste container. The label must identify all components of the mixture, including the solvent(s) and the estimated concentration of this compound. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Personal Protective Equipment (PPE):

  • At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound waste.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

4. Final Disposal:

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal. Contact them to arrange for the pickup and disposal of the this compound waste.

  • Provide Information: Be prepared to provide the EHS department with all available information about the compound, including its name, any known properties, and the nature of the waste (solid, liquid, and solvent composition).

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in the absence of a specific Safety Data Sheet.

start Start: this compound Waste Generated sds_check Is a specific SDS for This compound available? start->sds_check no_sds Treat as Hazardous Waste of Unknown Character sds_check->no_sds No characterize Characterize Waste: - Solid (powder, contaminated items) - Liquid (dissolved in solvent) sds_check->characterize Yes (Follow SDS guidelines) no_sds->characterize segregate Segregate Waste Streams characterize->segregate label_solid Label Solid Waste Container: - 'Hazardous Waste' - 'this compound' - Date segregate->label_solid label_liquid Label Liquid Waste Container: - 'Hazardous Waste' - All constituents and concentrations - Date segregate->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store contact_ehs Contact Institutional EHS Office for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A logical workflow for the safe disposal of this compound.

By adhering to these precautionary procedures and maintaining open communication with your institution's safety professionals, you can ensure the responsible and safe disposal of this compound, thereby fostering a secure research environment.

Navigating the Safe Handling of VUF 10214: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: A specific Safety Data Sheet (SDS) for VUF 10214 is not publicly available. The information provided herein is based on general best practices for handling research chemicals of unknown toxicity and should be supplemented by a substance-specific SDS, which must be requested from the supplier. This compound is identified as a histamine H4 receptor ligand intended for research purposes.[1][2]

Immediate Safety and Handling Plan

Due to the absence of a detailed SDS, a cautious approach is paramount. The following operational plan outlines procedural steps for handling this compound, emphasizing risk mitigation in the absence of comprehensive hazard data.

Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, a comprehensive PPE strategy is required. This includes, but is not limited to:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and a face shield should be worn to protect against potential splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. The specific glove type should be selected based on the solvent used to dissolve this compound. Always inspect gloves for integrity before use.
Body Protection A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider the use of a chemically resistant apron or coveralls.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used.
Handling and Storage Procedures
  • Acquisition and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage temperature should be as recommended by the supplier, which is often at room temperature for solid compounds.[1]

  • Preparation of Solutions: All weighing and solution preparation activities must be performed within a chemical fume hood. Use dedicated, clearly labeled equipment.

  • During Experimentation: Keep containers of this compound closed when not in use. Avoid direct contact with the skin, eyes, and clothing. Prevent the generation of dust or aerosols.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Clean the area thoroughly with a suitable solvent and then with soap and water. All spill cleanup materials should be disposed of as hazardous waste.

Disposal Plan

All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.

Experimental Workflow

The following diagram outlines a generalized workflow for safely handling a research chemical like this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Obtain SDS from Supplier b Conduct Risk Assessment a->b c Don Appropriate PPE b->c d Prepare Work Area in Fume Hood c->d e Weigh Compound d->e f Prepare Solution e->f g Perform Experiment f->g h Decontaminate Work Area g->h i Segregate and Label Waste h->i j Remove and Dispose of PPE i->j k Store Waste in Designated Area j->k l Arrange for Hazardous Waste Pickup k->l

Caption: General workflow for handling research chemicals.

Disclaimer: This information is for guidance purposes only and is not a substitute for a formal risk assessment and the manufacturer's Safety Data Sheet (SDS). It is the user's responsibility to ensure that all safety precautions are followed.

References

Navigating the Safe Handling of VUF 10214: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: A specific Safety Data Sheet (SDS) for VUF 10214 is not publicly available. The information provided herein is based on general best practices for handling research chemicals of unknown toxicity and should be supplemented by a substance-specific SDS, which must be requested from the supplier. This compound is identified as a histamine H4 receptor ligand intended for research purposes.[1][2]

Immediate Safety and Handling Plan

Due to the absence of a detailed SDS, a cautious approach is paramount. The following operational plan outlines procedural steps for handling this compound, emphasizing risk mitigation in the absence of comprehensive hazard data.

Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, a comprehensive PPE strategy is required. This includes, but is not limited to:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and a face shield should be worn to protect against potential splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. The specific glove type should be selected based on the solvent used to dissolve this compound. Always inspect gloves for integrity before use.
Body Protection A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider the use of a chemically resistant apron or coveralls.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used.
Handling and Storage Procedures
  • Acquisition and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage temperature should be as recommended by the supplier, which is often at room temperature for solid compounds.[1]

  • Preparation of Solutions: All weighing and solution preparation activities must be performed within a chemical fume hood. Use dedicated, clearly labeled equipment.

  • During Experimentation: Keep containers of this compound closed when not in use. Avoid direct contact with the skin, eyes, and clothing. Prevent the generation of dust or aerosols.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Clean the area thoroughly with a suitable solvent and then with soap and water. All spill cleanup materials should be disposed of as hazardous waste.

Disposal Plan

All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.

Experimental Workflow

The following diagram outlines a generalized workflow for safely handling a research chemical like this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Obtain SDS from Supplier b Conduct Risk Assessment a->b c Don Appropriate PPE b->c d Prepare Work Area in Fume Hood c->d e Weigh Compound d->e f Prepare Solution e->f g Perform Experiment f->g h Decontaminate Work Area g->h i Segregate and Label Waste h->i j Remove and Dispose of PPE i->j k Store Waste in Designated Area j->k l Arrange for Hazardous Waste Pickup k->l

Caption: General workflow for handling research chemicals.

Disclaimer: This information is for guidance purposes only and is not a substitute for a formal risk assessment and the manufacturer's Safety Data Sheet (SDS). It is the user's responsibility to ensure that all safety precautions are followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VUF 10214
Reactant of Route 2
Reactant of Route 2
VUF 10214

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.